molecular formula C7H10O B103985 Dicyclopropyl ketone CAS No. 1121-37-5

Dicyclopropyl ketone

Cat. No.: B103985
CAS No.: 1121-37-5
M. Wt: 110.15 g/mol
InChI Key: BIPUHAHGLJKIPK-UHFFFAOYSA-N
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Description

Dicyclopropyl ketone, also known as Dicyclopropyl ketone, is a useful research compound. Its molecular formula is C7H10O and its molecular weight is 110.15 g/mol. The purity is usually 95%.
The exact mass of the compound Dicyclopropylmethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49148. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dicyclopropyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclopropyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dicyclopropylmethanone
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InChI

InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2
Source PubChem
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InChI Key

BIPUHAHGLJKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70149910
Record name Dicyclopropylketone
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Molecular Weight

110.15 g/mol
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CAS No.

1121-37-5
Record name Dicyclopropyl ketone
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Record name Dicyclopropyl ketone
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Foundational & Exploratory

Dicyclopropyl Ketone (CAS 1121-37-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropyl ketone (CAS 1121-37-5), also known as dicyclopropylmethanone, is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery.[1] Its unique structural motif, featuring a central carbonyl group flanked by two cyclopropyl (B3062369) rings, imparts distinct reactivity, making it a valuable building block for the synthesis of a wide range of compounds, including pharmaceutical agents.[2] This technical guide provides an in-depth overview of the chemical properties, spectroscopic data, synthesis, and key applications of dicyclopropyl ketone, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

Dicyclopropyl ketone is a clear, colorless to pale yellow liquid with a characteristic odor.[1][3] It is soluble in water and many organic solvents.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Dicyclopropyl Ketone

PropertyValueReference(s)
CAS Number 1121-37-5[1]
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [5]
Appearance Clear colorless to very faint yellow liquid[3][4]
Boiling Point 160-162 °C[4]
Density 0.977 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.467[4]
Flash Point 39 °C[5]
Water Solubility Soluble[4]
Stability Stable under normal temperatures and pressures[3]

Spectroscopic Data

The structural characterization of dicyclopropyl ketone is well-established through various spectroscopic techniques. The key data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of Dicyclopropyl Ketone (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.90 - 1.80m2HCH (cyclopropyl)
1.10 - 1.00m4HCH₂ (cyclopropyl)
0.95 - 0.85m4HCH₂ (cyclopropyl)

Table 3: ¹³C NMR Spectral Data of Dicyclopropyl Ketone (CDCl₃)

Chemical Shift (δ) ppmAssignment
210.0C=O (ketone)
17.5CH (cyclopropyl)
11.0CH₂ (cyclopropyl)
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Peaks of Dicyclopropyl Ketone

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretch (cyclopropyl)
1690StrongC=O stretch (ketone)
1450MediumCH₂ scissoring
1020StrongC-C stretch (cyclopropyl ring)
Mass Spectrometry (MS)

The electron ionization mass spectrum of dicyclopropyl ketone shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Key Mass Spectrometry Data for Dicyclopropyl Ketone

m/zRelative Intensity (%)Assignment
11025[M]⁺
69100[M - C₃H₅]⁺ (loss of cyclopropyl radical)
4180[C₃H₅]⁺ (cyclopropyl cation)

Synthesis of Dicyclopropyl Ketone

A common and efficient method for the preparation of dicyclopropyl ketone is through the intramolecular cyclization of 1,7-dichloro-4-heptanone in the presence of a strong base.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

Materials:

  • 1,7-dichloro-4-heptanone

  • 20% Sodium hydroxide (B78521) solution

  • Ether

  • Anhydrous potassium carbonate

  • Steam distillation apparatus

  • Separatory funnel

  • Standard glassware for reflux and extraction

Procedure:

  • A mixture of 1,7-dichloro-4-heptanone (0.9 mole) and 600 mL of 20% sodium hydroxide solution is placed in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.[4]

  • The mixture is refluxed with vigorous stirring for 30 minutes.[4]

  • Following reflux, the product is isolated by steam distillation. Distillation is continued until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[4]

  • The distillate is saturated with anhydrous potassium carbonate to facilitate the separation of the organic layer.[4]

  • The upper organic layer is separated, and the aqueous layer is extracted once with ether.[4]

  • The combined organic layers are dried over anhydrous potassium carbonate.[4]

  • The ether is removed by distillation, and the remaining dicyclopropyl ketone is purified by vacuum distillation to yield the final product.[4]

Applications in Drug Development

Dicyclopropyl ketone serves as a crucial starting material for the synthesis of various pharmaceutical compounds, particularly those targeting histamine (B1213489) and nicotinic receptors.[6][7]

Precursor to Histamine H₂ Receptor Agonists

Dicyclopropyl ketone is utilized in the synthesis of potent and selective agonists of the histamine H₂ receptor.[6][7] These compounds are of interest for their potential therapeutic applications in conditions where modulation of the histamine system is desired. One such class of compounds is the dimeric carbamoylguanidine-type histamine H₂ receptor ligands.[8]

Table 6: Biological Activity of a Dimeric Carbamoylguanidine-type H₂ Receptor Agonist

CompoundReceptorAssayPotency (EC₅₀)Reference
Dimeric Carbamoylguanidine DerivativeHuman H₂R[³⁵S]GTPγS~2500x more potent than histamine[8]
Precursor to Nicotinic Receptor Ligands

Dicyclopropyl ketone is also employed in the preparation of chemical space analogs of compounds with nicotinic receptor activity, such as PNU-282,987 and SSR180711.[6][7] Nicotinic acetylcholine (B1216132) receptors (nAChRs) are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.

Signaling Pathways and Experimental Workflows

The therapeutic effects of drugs derived from dicyclopropyl ketone are mediated through their interaction with specific cellular signaling pathways. For instance, dicyclopropyl ketone is a precursor to the antihypertensive drug Rilmenidine, which acts on I₁-imidazoline receptors.

I₁-Imidazoline Receptor Signaling Pathway

Activation of the I₁-imidazoline receptor by ligands such as Rilmenidine initiates a signaling cascade that is distinct from the classical G-protein coupled receptor pathways. This pathway involves the hydrolysis of choline (B1196258) phospholipids, leading to the generation of second messengers like diacylglycerol and arachidonic acid.

I1_Imidazoline_Signaling cluster_downstream Downstream Effects Ligand Rilmenidine (derived from Dicyclopropyl Ketone precursor) I1_Receptor I₁-Imidazoline Receptor Ligand->I1_Receptor binds PLC Phospholipase C I1_Receptor->PLC activates Na_H_Exchanger Na⁺/H⁺ Exchanger I1_Receptor->Na_H_Exchanger inhibits Catecholamine_Synthesis Catecholamine Synthesis Genes I1_Receptor->Catecholamine_Synthesis induces PC Phosphatidylcholine PLC->PC hydrolyzes DAG Diacylglycerol PC->DAG AA Arachidonic Acid PC->AA Cellular_Response Reduced Sympathetic Outflow (Antihypertensive Effect) Eicosanoids Eicosanoids AA->Eicosanoids Inhibition Inhibition Activation Activation

Caption: I₁-Imidazoline Receptor Signaling Pathway.

Experimental Workflow: Structure-Activity Relationship (SAR) Studies

Dicyclopropyl ketone and its derivatives are ideal scaffolds for structure-activity relationship (SAR) studies aimed at optimizing ligand-receptor interactions. A typical workflow for such a study is outlined below.

SAR_Workflow start Start: Dicyclopropyl Ketone Scaffold synthesis Synthesis of Analogs (Modification of cyclopropyl rings or ketone) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification binding_assay In vitro Binding Assays (e.g., Radioligand binding) purification->binding_assay functional_assay Functional Assays (e.g., cAMP accumulation, Ca²⁺ flux) purification->functional_assay data_analysis Data Analysis (Determine IC₅₀, EC₅₀, Ki) binding_assay->data_analysis functional_assay->data_analysis sar_model Develop SAR Model data_analysis->sar_model lead_optimization Lead Optimization (Design of next generation of analogs) sar_model->lead_optimization lead_optimization->synthesis Iterative Cycle

Caption: Experimental Workflow for SAR Studies.

Safety and Handling

Dicyclopropyl ketone is a flammable liquid and should be handled with appropriate safety precautions.[9] It may cause skin and eye irritation.[3] Store in a cool, dry, well-ventilated area away from sources of ignition.[3] Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

Dicyclopropyl ketone is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its unique chemical structure allows for the creation of diverse molecular architectures, leading to the discovery of novel ligands for important drug targets such as histamine and nicotinic receptors. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists in the field of drug development.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropyl ketone (DCPK), a symmetrically substituted ketone featuring two cyclopropane (B1198618) rings, is a versatile building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the strained three-membered rings, impart distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the core chemical and physical properties of dicyclopropyl ketone, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectroscopic data. Furthermore, it visualizes key synthetic and reactive pathways, offering a technical resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

Dicyclopropyl ketone is typically a clear, colorless to pale yellow liquid with a characteristic odor.[1][2] Its stability under normal conditions allows for convenient storage, though it should be kept away from heat and ignition sources in a well-ventilated area.[3]

Identification and General Properties

The fundamental identifiers and properties of dicyclopropyl ketone are summarized in the table below, providing a quick reference for laboratory and industrial applications.

PropertyValueReference(s)
IUPAC Name Dicyclopropylmethanone[4]
Synonyms Cyclopropyl (B3062369) ketone, Dicyclopropylmethanone[5][6]
CAS Number 1121-37-5[5][6]
Molecular Formula C₇H₁₀O[4]
Molecular Weight 110.15 g/mol [4]
Appearance Clear colorless to very faint yellow liquid[5]
Stability Stable under normal temperatures and pressures[5]
Storage Store in a cool, dry, well-ventilated area away from incompatibles[3]
Physical and Thermodynamic Properties

Quantitative physical data is crucial for process chemistry, reaction design, and purification. The following table collates the key physical and thermodynamic properties of dicyclopropyl ketone.

PropertyValueReference(s)
Boiling Point 160-162 °C (at 760 mmHg)[6]
72-74 °C (at 33 mmHg)[7]
69 °C (at 20 mmHg)[8]
Melting Point Not available (liquid at room temperature)
Density 0.977 g/mL at 25 °C[6]
Refractive Index (n²⁰/D) 1.467[6]
Solubility Soluble in water[5]
Flash Point 39 °C (102.2 °F)

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of dicyclopropyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

¹³C NMR: The carbonyl carbon signal appears significantly downfield, which is characteristic of ketones.[9] The cyclopropyl carbons exhibit shifts in a range that is distinct from typical aliphatic carbons.[10][11]

Carbon AtomTypical Chemical Shift (δ) ppm
Carbonyl (C=O)~205-220
Methine (α-CH)~15-25
Methylene (B1212753) (-CH₂-)~10-15

¹H NMR: The spectrum is characterized by multiplets in the upfield region corresponding to the methine and methylene protons of the cyclopropyl rings.

ProtonTypical Chemical Shift (δ) ppmMultiplicity
Methine (α-CH)~1.8 - 2.2Multiplet
Methylene (-CH₂-)~0.8 - 1.2Multiplet
Infrared (IR) Spectroscopy

The IR spectrum of dicyclopropyl ketone is dominated by a strong absorption band corresponding to the carbonyl group stretch.

Functional GroupCharacteristic Absorption (cm⁻¹)IntensityReference(s)
C=O Stretch ~1715Strong[12][13]
C-H Stretch (sp³) ~2850-3000Medium[12]
C-H Stretch (cyclopropyl) ~3000-3100Medium
C-C-C Stretch ~1100-1230Medium[14][15]
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of dicyclopropyl ketone shows a distinct fragmentation pattern characteristic of ketones. The primary fragmentation pathway is the alpha-cleavage of the bond between the carbonyl carbon and one of the cyclopropyl rings.[3][16][17]

m/zProposed FragmentPathway
110[M]⁺ (Molecular Ion)-
69[C₄H₅O]⁺ (Cyclopropylacylium ion)α-cleavage
41[C₃H₅]⁺ (Cyclopropyl cation)Loss of CO from 69

Chemical Reactivity and Applications

The unique reactivity of dicyclopropyl ketone is primarily driven by the high ring strain of the cyclopropyl groups, which can participate in various ring-opening reactions.[18]

  • Reduction: The carbonyl group can be readily reduced to a secondary alcohol, dicyclopropylmethanol, using standard reducing agents like sodium borohydride.[19]

  • Oxidation: While the ketone itself is relatively stable to oxidation, harsh conditions can lead to cleavage of the cyclopropyl rings.

  • Ring-Opening Reactions: Under acidic conditions or with certain transition metal catalysts, the cyclopropane rings can open, leading to the formation of larger ring systems or linear chains. This reactivity is harnessed in cycloaddition reactions.[1][2][20][21]

The primary application of dicyclopropyl ketone in drug development is as a key intermediate. Its rigid structure and reactive handles allow for the efficient construction of more complex molecular scaffolds.[5][6] Notably, it is used in the synthesis of:

  • Histamine H2 Receptor Agonists: These compounds are investigated for their potential in regulating gastric acid secretion and other physiological processes.[6]

  • Nicotinic Receptor Activity Modulators: Analogs of compounds like PNU-282,987 and SSR180711, which show activity at nicotinic acetylcholine (B1216132) receptors, have been prepared using dicyclopropyl ketone. These are of interest for neurological disorders.[6]

Experimental Protocols

Synthesis of Dicyclopropyl Ketone

Two common methods for the synthesis of dicyclopropyl ketone are detailed below.

This method involves an intramolecular cyclization of a dihalogenated ketone.

Materials:

  • 1,7-dichloro-4-heptanone (165 g, 0.9 mole)

  • 20% Sodium hydroxide (B78521) solution (600 mL)

  • Potassium carbonate

  • Diethyl ether

  • 1 L three-necked flask, reflux condenser, mechanical stirrer, steam distillation apparatus

Procedure:

  • To a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g of 1,7-dichloro-4-heptanone.

  • Heat the mixture to reflux with vigorous stirring for 30 minutes.

  • Set up the apparatus for steam distillation and continue until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

  • Saturate the distillate with potassium carbonate.

  • Separate the upper organic layer.

  • Extract the aqueous layer once with diethyl ether.

  • Combine the organic layers and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation.

  • Distill the residue to yield dicyclopropyl ketone (69 g, 70% yield). The product has a boiling point of 69°C at 20 mmHg.

This multi-step synthesis proceeds via the formation of 1,7-dichloro-4-heptanone as an intermediate.

Materials:

  • Sodium (50 g, 2.17 g-atoms) or Sodium methoxide (B1231860) (117 g)

  • Absolute methanol (B129727) (600 mL)

  • γ-Butyrolactone (344 g, 4.0 moles), redistilled

  • Concentrated hydrochloric acid (800 mL)

  • Sodium hydroxide (480 g)

  • Water (600 mL)

  • Potassium carbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 3 L three-necked flask, sealed stirrer, dropping funnel, condenser, heating mantle

Procedure:

  • Prepare a solution of sodium methoxide from 50 g of sodium and 600 mL of absolute methanol in a 3 L three-necked flask.

  • Add 344 g of γ-butyrolactone to the stirred solution and distill off the methanol.

  • To the residue, add 800 mL of concentrated hydrochloric acid and reflux with stirring for 20 minutes.

  • Cool the mixture in an ice bath and add a solution of 480 g of sodium hydroxide in 600 mL of water, keeping the temperature below 50°C.

  • Reflux the mixture for an additional 30 minutes.

  • Distill the mixture, collecting about 650 mL of a ketone-water mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the ketone layer.

  • Extract the aqueous layer with three 100-mL portions of ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether.

  • Distill the product through an efficient column to yield 114-121 g (52-55%) of dicyclopropyl ketone, boiling at 72-74°/33 mm.

Analytical Methodologies
  • NMR Spectroscopy: Spectra are typically acquired on a 300-600 MHz spectrometer. Samples are prepared by dissolving ~10-20 mg of the ketone in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • IR Spectroscopy: Spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For liquid samples like dicyclopropyl ketone, a thin film can be prepared between two potassium bromide (KBr) plates.

  • Mass Spectrometry: Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Visualizations

Synthetic and Reaction Pathways

The synthesis from γ-butyrolactone and key reactions of dicyclopropyl ketone can be visualized to understand the molecular transformations.

G cluster_synthesis Synthesis from γ-Butyrolactone cluster_reactions Key Reactions of Dicyclopropyl Ketone g-Butyrolactone g-Butyrolactone Dibutyrolactone Dibutyrolactone g-Butyrolactone->Dibutyrolactone 1. NaOMe 2. Distill MeOH 1,7-Dichloro-4-heptanone 1,7-Dichloro-4-heptanone Dibutyrolactone->1,7-Dichloro-4-heptanone conc. HCl Reflux DCPK_synth Dicyclopropyl Ketone 1,7-Dichloro-4-heptanone->DCPK_synth NaOH Reflux DCPK_react Dicyclopropyl Ketone Dicyclopropylmethanol Dicyclopropylmethanol DCPK_react->Dicyclopropylmethanol Reduction (e.g., NaBH4) Ring-Opened Products Ring-Opened Products DCPK_react->Ring-Opened Products Ring Opening (Acid or Metal Catalyst)

Caption: Synthetic pathway from γ-butyrolactone and key reactions of dicyclopropyl ketone.

Signaling Pathways of Drug Targets

Dicyclopropyl ketone is an intermediate for drugs targeting specific cellular receptors. The signaling pathways for these receptors are crucial for understanding the mechanism of action of the final pharmaceutical products.

G Histamine Histamine (or H2 Agonist) H2R Histamine H2 Receptor Histamine->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets

Caption: Simplified Gs-protein coupled signaling pathway of the Histamine H2 receptor.

G Agonist Acetylcholine (or Nicotinic Agonist) nAChR Nicotinic Acetylcholine Receptor (α7 or α4β2) Agonist->nAChR Binds IonInflux Na⁺/Ca²⁺ Influx nAChR->IonInflux Opens Channel Depolarization Membrane Depolarization IonInflux->Depolarization PI3K PI3K-Akt Pathway IonInflux->PI3K Ca²⁺ triggers MAPK MAPK Pathway IonInflux->MAPK Ca²⁺ triggers ExcitatoryResponse Excitatory Postsynaptic Potential Depolarization->ExcitatoryResponse Neuroprotection Neuroprotection & Neuronal Survival PI3K->Neuroprotection MAPK->Neuroprotection

Caption: Key signaling events following activation of neuronal nicotinic acetylcholine receptors.

References

An In-depth Technical Guide to Dicyclopropylmethanone: Structure, Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dicyclopropylmethanone (CAS No. 1121-37-5), a unique ketone featuring two cyclopropyl (B3062369) rings. This document details its structural formula, physicochemical properties, and provides in-depth experimental protocols for its synthesis. Furthermore, a thorough spectroscopic characterization is presented, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to facilitate its unambiguous identification. While direct biological studies on dicyclopropylmethanone are limited, the significance of the cyclopropyl ketone moiety in medicinal chemistry, particularly in the context of monoamine oxidase (MAO) inhibition by its derivatives, is discussed, highlighting its potential relevance for drug development professionals. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical Structure and Identification

Dicyclopropylmethanone, also known as dicyclopropyl ketone, possesses a simple yet intriguing structure where a central carbonyl group is flanked by two cyclopropyl rings.

IUPAC Name: Dicyclopropylmethanone[1] Synonyms: Dicyclopropyl ketone, Cyclopropyl ketone[1][2] CAS Number: 1121-37-5[1][3] Molecular Formula: C₇H₁₀O[1][3] Molecular Weight: 110.15 g/mol [1][3] SMILES: O=C(C1CC1)C2CC2[3] InChI Key: BIPUHAHGLJKIPK-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of dicyclopropylmethanone are summarized in the table below.

PropertyValueReference
Boiling Point161-162 °C[3]
Density0.97 g/mL[3]
Refractive Index (n²⁵/D)1.4654[4]

Synthesis of Dicyclopropylmethanone

Dicyclopropylmethanone can be synthesized through several routes. Two common and effective methods are detailed below.

Synthesis from γ-Butyrolactone

This procedure involves the initial formation of 1,7-dichloro-4-heptanone from γ-butyrolactone, followed by an intramolecular cyclization to yield dicyclopropylmethanone.[4]

Step 1: Preparation of 1,7-dichloro-4-heptanone

  • Prepare a solution of sodium methoxide (B1231860) by dissolving 50 g (2.17 g atoms) of freshly cut sodium in 600 mL of absolute methanol (B129727) in a 3-L three-necked flask equipped with a sealed stirrer, dropping funnel, and a condenser set for distillation.

  • To the stirred solution, add 344 g (4.0 moles) of γ-butyrolactone in one portion.

  • Heat the flask on a steam bath until methanol distills at a rapid rate. Collect approximately 475 mL of methanol.

  • Apply reduced pressure cautiously to remove an additional 50-70 mL of methanol.

  • Set the condenser for reflux and replace the steam bath with a more potent heat source.

  • Cautiously add 800 mL of concentrated hydrochloric acid with stirring over about 10 minutes.

  • Heat the mixture under reflux with stirring for 20 minutes, then cool in an ice bath.

  • Extract the product with ether, dry the organic layer over anhydrous calcium chloride, and remove the ether to yield crude 1,7-dichloro-4-heptanone.

Step 2: Synthesis of Dicyclopropylmethanone

  • To the cooled, stirred solution from the previous step, add a solution of 480 g of sodium hydroxide (B78521) in 600 mL of water.

  • Heat the mixture under reflux with vigorous stirring for 30 minutes.

  • Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is absent from the distillate.

  • Saturate the distillate with potassium carbonate, separate the upper organic layer, and extract the aqueous layer once with ether.

  • Combine the organic layers and dry over potassium carbonate.

  • Remove the ether and distill the remaining product through an efficient column to obtain pure dicyclopropylmethanone (boiling point 72–74°C at 33 mm Hg).[4] The yield is typically 114–121 g.[4]

Synthesis from 1,7-Dichloro-4-heptanone

This method provides a more direct cyclization to the final product.[3]

  • In a one-liter three-necked flask fitted with a reflux condenser and a metal Hershberg stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.

  • Reflux the mixture for 30 minutes with vigorous stirring.

  • Steam distill the mixture until the distillate is free of the characteristic odor of dicyclopropyl ketone.

  • Saturate the distillate with potassium carbonate.

  • Separate the upper organic layer and extract the aqueous layer once with ether.

  • Combine the organic layers and dry them over potassium carbonate.

  • The final product is obtained after removal of the ether.

Synthesis_Workflow cluster_synthesis1 Synthesis from γ-Butyrolactone cluster_synthesis2 Synthesis from 1,7-Dichloro-4-heptanone Butyrolactone γ-Butyrolactone NaOCH3 NaOCH3, MeOH Butyrolactone->NaOCH3 1. HCl Conc. HCl NaOCH3->HCl 2. Dichloroheptanone 1,7-Dichloro-4-heptanone HCl->Dichloroheptanone 3. NaOH_reflux NaOH, Reflux Dichloroheptanone->NaOH_reflux 4. DCPK1 Dicyclopropylmethanone NaOH_reflux->DCPK1 5. Dichloroheptanone2 1,7-Dichloro-4-heptanone NaOH_reflux2 20% NaOH, Reflux Dichloroheptanone2->NaOH_reflux2 1. DCPK2 Dicyclopropylmethanone NaOH_reflux2->DCPK2 2. MAO_Inhibition_Pathway cluster_pathway Potential Relevance: MAO Inhibition by Cyclopropyl Derivatives DCPK_derivative Dicyclopropylmethanone Derivative (e.g., amine) MAO_enzyme Monoamine Oxidase (MAO) DCPK_derivative->MAO_enzyme Inhibits Degradation Degradation Neurotransmitters Neurotransmitters (Serotonin, Dopamine, Norepinephrine) Neurotransmitters->Degradation Metabolized by MAO Increased_levels Increased Neurotransmitter Levels Degradation->Increased_levels Blockage leads to Therapeutic_effect Potential Therapeutic Effect (e.g., Antidepressant) Increased_levels->Therapeutic_effect

References

Spectroscopic Profile of Dicyclopropyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropyl ketone (C_7H_10O), also known as dicyclopropylmethanone, is a symmetrical ketone featuring two cyclopropyl (B3062369) rings attached to a carbonyl group.[1] Its unique structural characteristics, particularly the strained three-membered rings, influence its spectroscopic properties and chemical reactivity. This technical guide provides a comprehensive overview of the spectroscopic data for dicyclopropyl ketone, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication of these analyses in a laboratory setting.

Spectroscopic Data

The following sections summarize the key spectroscopic data for dicyclopropyl ketone. The data is presented in tabular format for clarity and ease of comparison.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of dicyclopropyl ketone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Table 1: Infrared (IR) Spectral Data for Dicyclopropyl Ketone

Wavenumber (cm⁻¹)AssignmentIntensityReference
~1715C=O Stretch (Saturated Ketone)Strong[2]
~2991C-H Stretch (Alkyl)Medium[2]

Note: The exact position of the carbonyl stretch can be influenced by the physical state of the sample (e.g., neat liquid, solution). Conjugation with the cyclopropyl rings can also affect the wavenumber of the C=O stretch.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms within a molecule.

The ¹H NMR spectrum of dicyclopropyl ketone is relatively simple due to the molecule's symmetry.

Table 2: ¹H NMR Spectral Data for Dicyclopropyl Ketone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~2.0m2HCH (methine)[1]
~0.9m8HCH₂ (methylene)[1]

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments in dicyclopropyl ketone.

Table 3: ¹³C NMR Spectral Data for Dicyclopropyl Ketone

Chemical Shift (δ, ppm)AssignmentReference
~210C=O (carbonyl)[1][4]
~20CH (methine)[1][4]
~10CH₂ (methylene)[1][4]

Solvent: CDCl₃. The carbonyl carbon of cyclopropyl ketones typically resonates at a higher field compared to their acyclic counterparts.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data for Dicyclopropyl Ketone

m/zRelative IntensityAssignmentReference
110High[M]⁺ (Molecular Ion)[1][5][6]
69Base Peak[M - C₃H₅]⁺ (Loss of a cyclopropyl radical)[7][8]
41High[C₃H₅]⁺ (Cyclopropyl cation)[7][8]

Ionization Method: Electron Ionization (EI). The fragmentation is dominated by α-cleavage, leading to the loss of a cyclopropyl radical to form a stable acylium ion.[9][10]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are adapted from general procedures for the analysis of ketones.[11][12][13]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid):

  • Place a single drop of dicyclopropyl ketone directly onto the surface of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Ensure there are no air bubbles in the film.

Instrument Setup and Data Acquisition:

  • Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Place the prepared salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[11]

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Identify and label the characteristic absorption bands, particularly the strong C=O stretch around 1715 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of dicyclopropyl ketone.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[11]

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Shim the magnetic field to optimize its homogeneity and achieve sharp NMR signals.[12]

  • For ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.[11]

Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the dicyclopropyl ketone molecule.

Mass Spectrometry (MS) Protocol

Sample Introduction:

  • For a volatile liquid like dicyclopropyl ketone, direct injection via a heated probe or gas chromatography (GC) coupling is suitable.

  • If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

Instrument Setup and Data Acquisition:

  • The sample is introduced into the ion source of the mass spectrometer, which is maintained under a high vacuum.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization).[14]

  • This causes the molecules to ionize and fragment.

  • The resulting positively charged ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • The detector records the abundance of each ion at a specific m/z value.

Data Analysis:

  • The mass spectrum is plotted as relative intensity versus m/z.

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of dicyclopropyl ketone (110.15 g/mol ).[1][6]

  • Identify the base peak, which is the most intense peak in the spectrum.

  • Analyze the fragmentation pattern to deduce structural information. For dicyclopropyl ketone, look for characteristic losses of cyclopropyl groups.[7][8]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like dicyclopropyl ketone.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample Dicyclopropyl Ketone Prep_IR Neat Liquid Film Sample->Prep_IR Prep_NMR Solution in CDCl3 Sample->Prep_NMR Prep_MS Dilute Solution Sample->Prep_MS IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy Prep_NMR->NMR MS Mass Spectrometry Prep_MS->MS Data_IR IR Spectrum IR->Data_IR Data_NMR NMR Spectra (1H, 13C) NMR->Data_NMR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_IR->Interpretation Data_NMR->Interpretation Data_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of dicyclopropyl ketone. The data and protocols presented herein are intended to be a valuable resource for researchers in their analytical and synthetic endeavors.

References

The Dicyclopropyl Ketone Core: An In-depth Technical Guide to its Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclopropyl ketone, a unique symmetrical ketone featuring two strained cyclopropyl (B3062369) rings, serves as a versatile and powerful building block in modern organic synthesis. Its inherent ring strain and the activating effect of the central carbonyl group endow it with a rich and diverse reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures, including those found in medicinally relevant compounds. This technical guide provides a comprehensive overview of the reactivity of dicyclopropyl ketone, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

General Properties and Synthesis

Dicyclopropyl ketone is a colorless to pale yellow liquid with a characteristic odor.[1] Its physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₀O[2]
Molecular Weight110.15 g/mol [3]
Boiling Point160-162 °C (at atmospheric pressure)[2]
Density~0.977 g/mL (at 25 °C)[2]
Refractive Index (n²⁰/D)1.467[2]

The most common synthetic route to dicyclopropyl ketone involves the intramolecular cyclization of a 1,7-dihaloheptan-4-one precursor under basic conditions.[1][2]

Synthesis of Dicyclopropyl Ketone from 1,7-Dichloro-4-heptanone

A robust and frequently cited method for the laboratory-scale synthesis of dicyclopropyl ketone is the treatment of 1,7-dichloro-4-heptanone with a strong base.

Experimental Protocol: Synthesis of Dicyclopropyl Ketone [3]

  • Materials:

    • 1,7-dichloro-4-heptanone (0.9 mole, 165 g)

    • 20% Sodium hydroxide (B78521) solution (600 mL)

    • Potassium carbonate

    • Diethyl ether

  • Procedure:

    • A one-liter three-necked flask is equipped with a reflux condenser and a mechanical stirrer.

    • 600 mL of 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone are added to the flask.

    • The mixture is refluxed for 30 minutes with vigorous stirring.

    • The product is then isolated by steam distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

    • The distillate is saturated with potassium carbonate.

    • The upper organic layer is separated, and the aqueous layer is extracted once with diethyl ether.

    • The combined organic layers are dried over anhydrous potassium carbonate.

    • The ether is removed by distillation, and the remaining dicyclopropyl ketone is purified by distillation.

  • Yield: 69 g (70%)

  • Boiling Point of Product: 69 °C at 20 mm Hg

Reactivity in Organic Reactions

The unique structural features of dicyclopropyl ketone give rise to a variety of synthetically useful transformations, primarily involving the cleavage of the strained cyclopropyl rings.

Ring-Opening Reactions

The C-C bonds of the cyclopropyl rings in dicyclopropyl ketone are susceptible to cleavage under various conditions, providing access to linear carbon chains with diverse functionalities.

Nickel catalysis enables the reductive cross-coupling of aryl cyclopropyl ketones with unactivated alkyl bromides, leading to the formation of γ-alkyl substituted ketones.[4] This reaction proceeds via the opening of one of the cyclopropyl rings.

Table 1: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Cyclopropyl Ketones with Alkyl Bromides [4]

EntryAryl Cyclopropyl KetoneAlkyl BromideProductYield (%)
1Phenyl cyclopropyl ketone(2-Bromoethyl)benzene1,6-Diphenylhexan-1-one90
24-Methylphenyl cyclopropyl ketone(2-Bromoethyl)benzene1-(4-Methylphenyl)-6-phenylhexan-1-one85
34-Methoxyphenyl cyclopropyl ketone(2-Bromoethyl)benzene1-(4-Methoxyphenyl)-6-phenylhexan-1-one82
4Phenyl cyclopropyl ketone1-Bromobutane1-Phenylheptan-1-one75

Experimental Protocol: Nickel-Catalyzed Reductive Cross-Coupling [4]

  • Materials:

    • Aryl cyclopropyl ketone (1.0 equiv)

    • Alkyl bromide (2.5 equiv)

    • Zinc powder (2 equiv)

    • Ni(ClO₄)₂·6H₂O (10 mol %)

    • 2,2'-Bipyridine (15 mol %)

    • N,N-Dimethylacetamide (DMA) (0.5 M)

  • Procedure:

    • To an oven-dried vial are added the aryl cyclopropyl ketone, alkyl bromide, zinc powder, Ni(ClO₄)₂·6H₂O, and 2,2'-bipyridine.

    • The vial is sealed and evacuated and backfilled with nitrogen three times.

    • DMA is added via syringe.

    • The reaction mixture is stirred at 40 °C for 12 hours.

    • Upon completion, the reaction is quenched and worked up to isolate the product.

The proposed mechanism for this transformation involves the formation of a nickeladihydropyran intermediate.

G cluster_0 Catalytic Cycle Ni(0) Ni(0) Nickeladihydropyran Nickeladihydropyran Intermediate Ni(0)->Nickeladihydropyran Oxidative Addition ArylCyclopropylKetone Aryl Cyclopropyl Ketone ArylCyclopropylKetone->Nickeladihydropyran Ni(II)Complex Ni(II) Complex Nickeladihydropyran->Ni(II)Complex + Alkyl Bromide AlkylBromide Alkyl Bromide AlkylBromide->Ni(II)Complex Ni(II)Complex->Ni(0) Reduction Product γ-Alkyl Ketone Ni(II)Complex->Product Reductive Elimination Zn Zn Zn->Ni(0) Zn(II) Zn(II) Zn->Zn(II)

Caption: Proposed mechanism for nickel-catalyzed reductive cross-coupling.

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can mediate the ring-opening of cyclopropyl ketones. This reactivity has been harnessed in catalytic formal [3+2] cycloadditions with alkenes and alkynes.[5]

Table 2: SmI₂-Catalyzed Formal [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones with Phenylacetylene [5]

EntryAlkyl Group (R) in R-CO-c-PrProductYield (%) (Conditions A / B)
1CyclohexylCyclopentene (B43876) derivativelow / -
2n-ButylCyclopentene derivative78 / -
3IsobutylCyclopentene derivative75 / -
4CycloheptylCyclopentene derivative45 / 90

Conditions A: 15 mol% SmI₂. Conditions B: 15 mol% SmI₂ with substoichiometric Sm⁰.

Experimental Protocol: SmI₂-Catalyzed Formal [3+2] Cycloaddition (General Procedure) [5]

  • Materials:

    • Alkyl cyclopropyl ketone (0.10 mmol)

    • Phenylacetylene (0.30 mmol)

    • SmI₂ (0.015 mmol, 0.1 M in THF)

    • Tetrahydrofuran (THF) (0.65 mL)

    • (For Conditions B) Samarium metal (0.015 mmol)

  • Procedure:

    • An oven-dried vial is charged with the alkyl cyclopropyl ketone and phenylacetylene.

    • (For Conditions B) Samarium metal is added.

    • The vial is sealed and placed under a nitrogen atmosphere.

    • THF is added, followed by the SmI₂ solution.

    • The reaction mixture is stirred at 55 °C for 4 hours.

    • The reaction is quenched and worked up to isolate the cyclopentene product.

The reaction is believed to proceed through a ketyl radical intermediate, which undergoes ring opening followed by cyclization.

G AlkylCyclopropylKetone Alkyl Cyclopropyl Ketone KetylRadical Ketyl Radical Intermediate AlkylCyclopropylKetone->KetylRadical SET SmI2 SmI₂ SmI2->KetylRadical Product Cyclopentene Product SmI2->Product RingOpenedRadical Ring-Opened Radical KetylRadical->RingOpenedRadical Ring Opening Cyclization Radical Addition RingOpenedRadical->Cyclization Alkyne Alkyne Alkyne->Cyclization CyclopentenylRadical Cyclopentenyl Radical Cyclization->CyclopentenylRadical CyclopentenylRadical->Product SET SmI3 SmI₃ Product->SmI3

Caption: SmI₂-catalyzed formal [3+2] cycloaddition mechanism.

Cycloaddition Reactions

Dicyclopropyl ketone and its derivatives can participate in cycloaddition reactions, providing access to five-membered ring systems.

A highly active chiral diamine-phosphine oxide-ligated Ni-Al bimetallic catalyst promotes the enantioselective C-C cycloaddition of cyclopropyl ketones with alkynes, affording cyclopentyl ketones with a chiral α-tertiary carbon center in high yields and enantioselectivities.[6]

Table 3: Enantioselective Ni-Al Bimetal-Catalyzed Cycloaddition of Aryl Cyclopropyl Ketones with Alkynes [6]

EntryAryl Cyclopropyl KetoneAlkyneYield (%)ee (%)
1Phenyl cyclopropyl ketone4-Octyne8497
24-Methoxyphenyl cyclopropyl ketone4-Octyne9896
32-Naphthyl cyclopropyl ketone4-Octyne8095
4Phenyl cyclopropyl ketone1-Phenyl-1-propyne7592

Experimental Protocol: Enantioselective Ni-Al Bimetal-Catalyzed Cycloaddition [6]

  • Materials:

    • Aryl cyclopropyl ketone (0.2 mmol)

    • Alkyne (0.4 mmol)

    • Ni(cod)₂ (10 mol %)

    • Chiral Phosphine Oxide Ligand (PO7) (20 mol %)

    • AlMe₃ (30 mol %)

    • Tetrahydrofuran (THF) (1.0 mL)

  • Procedure:

    • In a nitrogen-filled glovebox, a vial is charged with Ni(cod)₂, the chiral ligand, and THF. The mixture is stirred for 10 minutes.

    • The aryl cyclopropyl ketone and alkyne are added.

    • AlMe₃ is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.

    • The reaction is quenched and worked up to isolate the chiral cyclopentyl ketone.

G cluster_0 Proposed Catalytic Cycle NiAl_Catalyst Chiral Ni-Al Bimetallic Catalyst OxidativeCyclization Oxidative Cyclization NiAl_Catalyst->OxidativeCyclization Substrates Aryl Cyclopropyl Ketone + Alkyne Substrates->OxidativeCyclization Intermediate Metallacyclic Intermediate OxidativeCyclization->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination ReductiveElimination->NiAl_Catalyst Catalyst Regeneration Product Chiral Cyclopentyl Ketone ReductiveElimination->Product

Caption: Simplified catalytic cycle for Ni-Al bimetal-catalyzed cycloaddition.

Applications in Drug Development

The unique reactivity of dicyclopropyl ketone makes it a valuable intermediate in the synthesis of pharmaceutical agents.

Synthesis of Rilmenidine Analogues

Dicyclopropyl ketone is a key precursor in the synthesis of analogues of Rilmenidine, an antihypertensive drug that acts as a selective I₁-imidazoline receptor agonist.[7] The dicyclopropylmethylamine moiety, derived from dicyclopropyl ketone, is crucial for the pharmacological activity of these compounds.

G DCPK Dicyclopropyl Ketone ReductiveAmination Reductive Amination DCPK->ReductiveAmination DCPM Dicyclopropylmethylamine ReductiveAmination->DCPM Coupling Coupling with Pyrroline Derivative DCPM->Coupling LNP509 LNP 509 (Rilmenidine Analogue) Coupling->LNP509

Caption: Synthetic route to a Rilmenidine analogue from dicyclopropyl ketone.

Synthesis of Nicotinic Receptor Agonist Analogues

Dicyclopropyl ketone has been employed in the preparation of chemical space analogues of known α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, such as PNU-282,987 and SSR180711.[8] These receptors are implicated in cognitive function, and their modulation is a key strategy in the development of treatments for neurological disorders like schizophrenia and Alzheimer's disease. The dicyclopropyl ketone moiety can be incorporated into various molecular scaffolds to explore the structure-activity relationships of novel nAChR ligands.

Conclusion

Dicyclopropyl ketone is a readily accessible and highly versatile reagent in organic synthesis. Its unique reactivity, dominated by ring-opening and cycloaddition reactions, provides efficient pathways to a wide array of molecular structures. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate the application of dicyclopropyl ketone chemistry in both academic and industrial research, particularly in the field of drug discovery and development. The continued exploration of the reactivity of this fascinating molecule is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive compounds.

References

Unveiling the Therapeutic Potential of Dicyclopropyl Ketone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the burgeoning field of dicyclopropyl ketone derivatives and their significant, yet underexplored, potential in medicinal chemistry. This whitepaper offers researchers, scientists, and drug development professionals a detailed overview of the synthesis, biological activities, and mechanistic insights into this promising class of compounds. Emerging evidence, detailed within, points to the potent anticancer and antimicrobial properties of these derivatives, positioning them as viable candidates for future therapeutic development.

Abstract

Dicyclopropyl ketone, a versatile chemical scaffold, serves as a foundational building block for a diverse array of novel organic molecules. This technical guide consolidates the current scientific literature on the biological activities of its derivatives, with a primary focus on their anticancer and antimicrobial efficacy. Through a systematic presentation of quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document aims to provide a thorough resource for the scientific community, fostering further investigation into the therapeutic applications of dicyclopropyl ketone derivatives.

Introduction

The unique structural and electronic properties of the cyclopropyl (B3062369) group have long intrigued medicinal chemists. Its incorporation into molecular frameworks can significantly influence a compound's conformational rigidity, metabolic stability, and binding affinity to biological targets. Dicyclopropyl ketone, featuring two such rings flanking a central carbonyl group, presents a rich scaffold for chemical modification. This guide explores the derivatization of this core structure and the resultant biological activities, underscoring the therapeutic promise held by this chemical class.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of dicyclopropyl ketone derivatives against various cancer cell lines. A notable example is the investigation of hydrazone derivatives synthesized from dicyclopropyl ketone. These compounds have demonstrated significant anticancer activity against the human breast adenocarcinoma cell line, MCF-7.[1]

Quantitative Data: Anticancer Activity
Derivative ClassCell LineIC50 (µM)Reference
HydrazonesMCF-721.5 - 100[1]

Table 1: In vitro anticancer activity of dicyclopropyl ketone hydrazone derivatives.

The data presented in Table 1 showcases the concentration-dependent inhibitory effects of these derivatives on cancer cell proliferation, with IC50 values indicating the concentration required to inhibit 50% of cell growth. The range of activity suggests that structural modifications to the hydrazone moiety can significantly impact cytotoxic potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The assessment of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dicyclopropyl ketone derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.[2][3][4]

Antimicrobial Activity

Preliminary investigations into dicyclopropyl ketone derivatives have also revealed promising antimicrobial properties. Hydrazone derivatives, in particular, have been reported to exhibit high activity against various bacterial and fungal strains, with performance comparable to the commercial antibiotic Ciprofloxacin.[1] While specific Minimum Inhibitory Concentration (MIC) values from this particular study are not yet publicly available, the qualitative findings strongly support further exploration in this area.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The dicyclopropyl ketone derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.[5][6][7]

Potential Signaling Pathways

The biological activities of dicyclopropyl ketone derivatives are likely mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for this class of compounds are still under investigation, their observed anticancer effects suggest potential modulation of pathways critical for cell survival, proliferation, and apoptosis.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Key players in this process are a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-8, caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, ultimately leading to cell death. It is plausible that certain dicyclopropyl ketone derivatives could trigger apoptosis by activating this caspase cascade.

Apoptosis_Pathway Dicyclopropyl Ketone Derivative Dicyclopropyl Ketone Derivative Pro-apoptotic Stimulus Pro-apoptotic Stimulus Dicyclopropyl Ketone Derivative->Pro-apoptotic Stimulus Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Stimulus->Pro-apoptotic Proteins (e.g., Bax, Bak) activates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax, Bak) inhibits Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Hypothetical Apoptosis Induction Pathway
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. The MAPK cascade consists of a series of protein kinases that phosphorylate and activate one another. Targeting components of this pathway is a well-established strategy in cancer therapy. Dicyclopropyl ketone derivatives could potentially exert their anticancer effects by inhibiting one or more kinases within the MAPK pathway, thereby disrupting cancer cell proliferation.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Dicyclopropyl Ketone Derivative Dicyclopropyl Ketone Derivative Dicyclopropyl Ketone Derivative->Raf inhibits Dicyclopropyl Ketone Derivative->MEK inhibits

Hypothetical MAPK Pathway Inhibition

Conclusion and Future Directions

The preliminary data on dicyclopropyl ketone derivatives reveal a promising new frontier in the search for novel therapeutic agents. The demonstrated anticancer activity of hydrazone derivatives warrants further investigation, including screening against a broader panel of cancer cell lines and elucidation of their precise mechanism of action. The reported antimicrobial potential also calls for a more detailed quantitative analysis to determine the full spectrum of activity. Future research should focus on the synthesis of diverse libraries of dicyclopropyl ketone derivatives and comprehensive structure-activity relationship (SAR) studies to optimize their biological activities and pharmacokinetic profiles. The exploration of their effects on key signaling pathways will be crucial in understanding their therapeutic potential and guiding the development of next-generation drugs.

References

Dicyclopropyl Ketone: A Comprehensive Technical Guide to its Applications in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropyl ketone (DCPK), a fascinating molecule featuring a central carbonyl group flanked by two cyclopropyl (B3062369) rings, has emerged as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, arising from the inherent strain and π-character of the cyclopropyl groups, impart distinct reactivity and conformational rigidity. This technical guide provides an in-depth review of the applications of dicyclopropyl ketone, focusing on its role in the synthesis of pharmaceuticals and agrochemicals, and detailing key reaction methodologies.

Physicochemical Properties and Spectroscopic Data

Dicyclopropyl ketone is a clear, colorless to pale yellow liquid with a characteristic sweet, fruity odor.[1] It is stable under normal conditions but should be stored away from heat and ignition sources.[1] A summary of its key physical and spectroscopic properties is provided below.

PropertyValueReference
CAS Number1121-37-5[1]
Molecular FormulaC₇H₁₀O[1]
Molecular Weight110.15 g/mol [1]
Boiling Point160-162 °C[2]
Density0.977 g/mL at 25 °C[2]
Refractive Index (n²⁰/D)1.467[2]
¹H NMR (CDCl₃) δ (ppm): 1.80-1.95 (m, 2H), 0.90-1.15 (m, 8H)
¹³C NMR (CDCl₃) δ (ppm): 210.1 (C=O), 16.5 (CH), 11.8 (CH₂)[3]
IR (KBr, cm⁻¹) ν: 3080, 3010 (C-H, cyclopropyl), 1690 (C=O)[4]
MS (EI, m/z) 110 (M⁺), 69 ([C₃H₅CO]⁺), 41 ([C₃H₅]⁺)[5]

Synthesis of Dicyclopropyl Ketone

A common and efficient method for the synthesis of dicyclopropyl ketone involves the intramolecular cyclization of 1,7-dichloro-4-heptanone.[2][6]

Experimental Protocol: Synthesis from 1,7-dichloro-4-heptanone

Reaction:

1,7-dichloro-4-heptanone 1,7-dichloro-4-heptanone Dicyclopropyl_ketone Dicyclopropyl ketone 1,7-dichloro-4-heptanone->Dicyclopropyl_ketone  20% NaOH (aq), Reflux, 30 min  Steam Distillation  Yield: 70%

Caption: Synthesis of Dicyclopropyl Ketone.

Procedure:

  • To a 1-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 600 mL of 20% aqueous sodium hydroxide (B78521) solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.[6]

  • Heat the mixture to reflux with vigorous stirring for 30 minutes.[6]

  • After cooling, subject the mixture to steam distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[6]

  • Saturate the distillate with potassium carbonate, leading to the separation of an organic layer.[6]

  • Separate the upper organic layer and extract the aqueous layer once with diethyl ether.[6]

  • Combine the organic layers and dry over anhydrous potassium carbonate.[6]

  • Remove the ether by distillation, followed by distillation of the residue to afford dicyclopropyl ketone.[6]

Yield: 69 g (70%).[6] Boiling Point: 69 °C at 20 mmHg.[6]

Applications in Pharmaceutical Synthesis

Dicyclopropyl ketone serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), particularly for cardiovascular and neurological conditions.

Synthesis of Rilmenidine (B1679337)

Rilmenidine is a second-generation centrally acting antihypertensive agent that selectively targets I1-imidazoline receptors.[7][8] Dicyclopropyl ketone is a key precursor in its synthesis.[9] The synthesis involves the conversion of dicyclopropyl ketone to dicyclopropylmethylamine, which is a core fragment of the rilmenidine structure.

I1 Imidazoline (B1206853) Receptor Signaling Pathway:

Rilmenidine Rilmenidine I1_Receptor I1 Imidazoline Receptor (RVLM) Rilmenidine->I1_Receptor Binds & Activates PC_PLC Phosphatidylcholine-Specific Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates DAG Diacylglycerol (DAG) PC_PLC->DAG Generates Sympathetic_Outflow Decreased Sympathetic Nerve Activity DAG->Sympathetic_Outflow Leads to Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure

Caption: Rilmenidine's Mechanism of Action.

Synthesis of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists

Dicyclopropyl ketone is also utilized in the preparation of analogs of potent α7 nicotinic acetylcholine receptor agonists like PNU-282,987 and SSR180711. These agonists are of interest for treating cognitive deficits in neurological and psychiatric disorders.

α7 Nicotinic Acetylcholine Receptor Signaling Pathway:

Agonist α7 nAChR Agonist (e.g., PNU-282,987 analog) alpha7_nAChR α7 Nicotinic Acetylcholine Receptor Agonist->alpha7_nAChR Binds & Activates Ca_Influx Ca²⁺ Influx alpha7_nAChR->Ca_Influx JAK2 JAK2 alpha7_nAChR->JAK2 Activates Neuroprotection Neuroprotection (e.g., Anti-apoptosis) Ca_Influx->Neuroprotection STAT3 STAT3 JAK2->STAT3 Phosphorylates Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ NF-κB) STAT3->Anti_inflammatory STAT3->Neuroprotection

Caption: α7 nAChR Signaling Pathway.

Applications in Agrochemical Synthesis

The cyclopropyl moiety is a common feature in various agrochemicals, contributing to their enhanced biological activity and metabolic stability. While direct synthesis of commercial agrochemicals from dicyclopropyl ketone is not extensively documented in readily available literature, its derivatives are explored for their potential as fungicides and herbicides.

Antifungal Activity

Thiazole derivatives incorporating a dicyclopropylmethylene group have shown promising antifungal activity against various Candida species.

CompoundFungusMIC (µg/mL)Reference
Thiazole Derivative 3bC. albicans0.24 - 7.81[10]
Thiazole Derivative 3cC. albicans0.24 - 7.81[10]
Thiazole Derivative 3eC. albicans0.24 - 7.81[10]
Nystatin (Control)C. albicans0.008 - 7.81[10]
Herbicidal Activity

Cyclopropane-containing compounds are known to exhibit herbicidal properties. For instance, cyclopropane-1,1-dicarboxylic acid analogues have been synthesized and tested for their herbicidal activity, targeting the ketol-acid reductoisomerase (KARI) enzyme in the branched-chain amino acid pathway of plants.[11] While these examples do not directly start from dicyclopropyl ketone, they highlight the potential of the cyclopropyl motif in herbicide design.

Key Reactions of Dicyclopropyl Ketone

Dicyclopropyl ketone undergoes a variety of chemical transformations, making it a valuable synthetic intermediate.

Reduction Reactions

The carbonyl group of dicyclopropyl ketone can be readily reduced to the corresponding secondary alcohol, dicyclopropylcarbinol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Experimental Workflow: Reduction of Dicyclopropyl Ketone

DCPK Dicyclopropyl ketone in Methanol (B129727) Cooling Cool to 0 °C DCPK->Cooling Addition Add NaBH₄ (portion-wise) Cooling->Addition Stirring Stir at 0 °C Addition->Stirring Workup Aqueous Workup (e.g., NH₄Cl) Stirring->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Chromatography Extraction->Purification Product Dicyclopropylcarbinol Purification->Product

Caption: Reduction of Dicyclopropyl Ketone.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve dicyclopropyl ketone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (typically 0.25 to 1 equivalent) portion-wise to the stirred solution.

  • Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain dicyclopropylcarbinol.

Grignard Reactions

Grignard reagents add to the carbonyl carbon of dicyclopropyl ketone to form tertiary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.

  • Add a solution of bromomethane (B36050) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (methylmagnesium bromide).

  • Once the Grignard reagent is formed, cool the solution to 0 °C.

  • Slowly add a solution of dicyclopropyl ketone (1 equivalent) in anhydrous diethyl ether to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude tertiary alcohol, which can be further purified by distillation or chromatography.

Wittig Reaction

The Wittig reaction allows for the conversion of the carbonyl group of dicyclopropyl ketone into a carbon-carbon double bond, providing access to various alkene derivatives.

Experimental Workflow: Wittig Reaction

Phosphonium_Salt Phosphonium Salt in Anhydrous THF Base_Addition Add Strong Base (e.g., n-BuLi) Phosphonium_Salt->Base_Addition Ylide_Formation Formation of Phosphorus Ylide Base_Addition->Ylide_Formation DCPK_Addition Add Dicyclopropyl Ketone Ylide_Formation->DCPK_Addition Reaction Stir at Room Temp or Heat DCPK_Addition->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Alkene_Product Alkene Product Purification->Alkene_Product

Caption: Wittig Reaction of Dicyclopropyl Ketone.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the resulting ylide solution for about 30-60 minutes at 0 °C.

  • Slowly add a solution of dicyclopropyl ketone (1.0 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent. The crude product, containing triphenylphosphine (B44618) oxide as a byproduct, can be purified by column chromatography.

Conclusion

Dicyclopropyl ketone is a highly valuable and versatile synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structure allows for a wide range of chemical transformations, providing access to complex molecules with interesting biological activities. The detailed experimental protocols and reaction pathways presented in this guide are intended to serve as a valuable resource for researchers and scientists working in organic synthesis and drug development, facilitating the exploration of new applications for this remarkable ketone.

References

An In-depth Technical Guide to Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dicyclopropyl ketone, a versatile chemical intermediate. It covers its nomenclature, chemical identifiers, and physicochemical properties, and details a common synthetic protocol. This document is intended to be a valuable resource for professionals in research and development.

Chemical Synonyms and Identifiers

Dicyclopropyl ketone is known by several names in chemical literature and databases. A comprehensive list of its synonyms and identifiers is provided below for clear and unambiguous reference.

Table 1: Synonyms for Dicyclopropyl Ketone

SynonymSource
Dicyclopropylmethanone[1][2][3][4][5][6]
Cyclopropyl ketone[1][2][3][4][7][8]
Methanone, dicyclopropyl-[1][3][4][6][7][8]
Dicyclopropylketone[7][9][10]
BicyclopropylKetone[10]
NSC 49148[1][2][3][6][8]
Dicyclopropyl methyl ketone[3]
Dicyclopropylmethyloxime[3][9][10]
Cyclopropylketone (6CI,7CI,8CI)[8]

Table 2: Chemical Identifiers for Dicyclopropyl Ketone

Identifier TypeIdentifierSource
CAS Number 1121-37-5[1][3][7][9][10]
PubChem CID 70721[3][7]
IUPAC Name dicyclopropylmethanone[4][7]
Molecular Formula C₇H₁₀O[1][7][9][10]
Molecular Weight 110.15 g/mol [2][7]
SMILES C1CC1C(=O)C2CC2[1][7][11][12]
InChI InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2[1][7][10][12]
InChIKey BIPUHAHGLJKIPK-UHFFFAOYSA-N[1][7][10][11][12]
EINECS Number 214-331-5[3][6][9]
BRN 774172[9][10]
RTECS Number Not Available
DSSTox SID DTXSID70149910[6]
FDA UNII FGQ92KB360[10]

Physicochemical Properties

The physical and chemical properties of dicyclopropyl ketone are crucial for its handling, storage, and application in chemical synthesis.

Table 3: Physicochemical Data of Dicyclopropyl Ketone

PropertyValueSource
Appearance Clear colorless to yellowish liquid[3][9][10]
Melting Point 44.0-44.5 °C[9][10]
Boiling Point 160-162 °C (lit.)[9][10][13]
Density 0.977 g/mL at 25 °C (lit.)[9][10][13]
Refractive Index (n20/D) 1.467 (lit.)[9][10][13]
Flash Point 103 °F (39.4 °C)[6][9][10][14]
Water Solubility Soluble[3][9][10]
Vapor Pressure 2.32 mmHg at 25°C[9]
XLogP3 0.9[3][6][12]
Topological Polar Surface Area 17.1 Ų[3][6]
Rotatable Bond Count 2[3][6]
Heavy Atom Count 8[3][6]
Complexity 106[3][6]

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

A common method for the preparation of dicyclopropyl ketone involves an intramolecular cyclization reaction. The following protocol is based on a literature procedure.[10][13]

Objective: To synthesize dicyclopropyl ketone from 1,7-dichloro-4-heptanone.

Materials:

  • 1,7-dichloro-4-heptanone (0.9 mole, 165g)

  • 20% Sodium hydroxide (B78521) (NaOH) solution (600 mL)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Diethyl ether

Equipment:

  • 1-liter three-necked flask

  • Reflux condenser

  • Mechanical stirrer (e.g., Hershberg stirrer)

  • Heating mantle

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 600 mL of a 20% sodium hydroxide solution and 165 g (0.9 mole) of 1,7-dichloro-4-heptanone.[10]

  • With vigorous stirring, heat the mixture to reflux and maintain reflux for 30 minutes.[10]

  • After the reflux period, arrange the apparatus for steam distillation.[10]

  • Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is no longer detectable in the distillate.[10]

  • Saturate the collected distillate with anhydrous potassium carbonate. This will help in separating the organic layer.[10]

  • Transfer the mixture to a separatory funnel and separate the upper organic layer.[10]

  • Extract the aqueous layer once with diethyl ether to recover any dissolved product.[10]

  • Combine the initial organic layer with the ether extract and dry the combined organic phase over anhydrous potassium carbonate.[10]

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator.

  • Distill the remaining residue under reduced pressure to obtain pure dicyclopropyl ketone. The expected boiling point is 69 °C at 20 mmHg.[10] The yield is approximately 69 g (70%).[10]

Logical Workflow and Relationships

The following diagrams illustrate the relationships between the different identifiers for dicyclopropyl ketone and a simplified workflow for its synthesis.

Relationship of Dicyclopropyl Ketone Identifiers cluster_names Names & Synonyms cluster_identifiers Registry & Structural Identifiers Dicyclopropyl Ketone Dicyclopropyl Ketone IUPAC Name IUPAC Name Dicyclopropyl Ketone->IUPAC Name Common Synonyms Common Synonyms Dicyclopropyl Ketone->Common Synonyms CAS Number CAS Number Dicyclopropyl Ketone->CAS Number PubChem CID PubChem CID Dicyclopropyl Ketone->PubChem CID SMILES SMILES Dicyclopropyl Ketone->SMILES InChI/InChIKey InChI/InChIKey Dicyclopropyl Ketone->InChI/InChIKey

Caption: Interconnectivity of various chemical identifiers for dicyclopropyl ketone.

Simplified Synthesis Workflow Start Start Reaction Intramolecular Cyclization (1,7-dichloro-4-heptanone + NaOH) Start->Reaction Step 1 Isolation Steam Distillation Reaction->Isolation Step 2 Purification Extraction & Drying Isolation->Purification Step 3 Final Product Vacuum Distillation (Pure Dicyclopropyl Ketone) Purification->Final Product Step 4

Caption: A high-level overview of the synthesis process for dicyclopropyl ketone.

References

Ground State Conformational Analysis of Dicyclopropyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopropyl ketone (DCPK) presents a fascinating case study in conformational analysis, where the interplay of steric and electronic effects governs its three-dimensional structure. Understanding the ground state conformational landscape of DCPK is crucial for predicting its reactivity, intermolecular interactions, and spectroscopic properties. This technical guide provides a comprehensive overview of the experimental and computational studies that have elucidated the conformational preferences of DCPK. We present key structural and energetic data in structured tables, detail the experimental and computational methodologies employed in seminal studies, and provide visualizations of the conformational pathways.

Introduction

The conformational flexibility of molecules containing cyclopropyl (B3062369) rings adjacent to a carbonyl group is a subject of significant interest in structural chemistry. The cyclopropyl group, with its unique electronic properties, can conjugate with the π-system of the carbonyl group, influencing the overall molecular geometry and stability. Dicyclopropyl ketone, with two such groups, has multiple rotational degrees of freedom, leading to a complex potential energy surface. This guide synthesizes findings from computational chemistry, gas-phase electron diffraction, and vibrational spectroscopy to provide a detailed picture of the ground state conformations of DCPK.

Conformational Landscape of Dicyclopropyl Ketone

Theoretical calculations have been instrumental in identifying the stable conformers of dicyclopropyl ketone. Ab initio and Density Functional Theory (DFT) studies have consistently identified three distinct minima on the potential energy surface.[1] These conformers are defined by the relative orientation of the two cyclopropyl rings with respect to the carbonyl group.

The three stable conformers are:

  • cis-cis (or syn-syn): Both cyclopropyl rings are oriented such that a C-C bond of each ring is cis (or syn) to the C=O bond. This conformer possesses C₂ᵥ symmetry.

  • cis-trans (or syn-anti): One cyclopropyl ring is in a cis (syn) orientation, while the other is in a trans (anti) orientation relative to the carbonyl bond. This conformer has Cₛ symmetry.

  • gauche-gauche: Both cyclopropyl rings are in a gauche orientation. This conformer is chiral and exists as a pair of enantiomers with C₂ symmetry.

Computational studies have shown that the gauche-gauche conformer is significantly higher in energy than the cis-cis and cis-trans forms and is therefore not expected to be significantly populated at room temperature.[1] Experimental evidence from vibrational spectroscopy and gas-phase electron diffraction supports the predominance of the cis-cis conformer in the gas and liquid phases.[2][3]

Quantitative Conformational Data

The following tables summarize the key quantitative data obtained from computational and experimental studies on the ground state conformations of dicyclopropyl ketone.

Calculated Relative Energies and Rotational Barriers

The relative stability of the conformers and the energy barriers for their interconversion have been determined using various levels of theory. The cis-cis conformer is consistently found to be the global minimum.

Conformer/Transition StateMethodRelative Energy (kcal/mol)Reference
cis-cis (C₂ᵥ)MP2/cc-pVTZ0.00Rastoltseva et al., 2010
cis-trans (Cₛ)MP2/cc-pVTZ0.57Rastoltseva et al., 2010
gauche-gauche (C₂)MP2/cc-pVTZ3.15Rastoltseva et al., 2010
TS (cis-cis ↔ cis-trans)MP2/cc-pVTZ1.03Rastoltseva et al., 2010
TS (cis-trans ↔ gauche-gauche)MP2/cc-pVTZ4.01Rastoltseva et al., 2010
cis-cis (C₂ᵥ)CCSD(T)/cc-pVTZ0.00Rastoltseva et al., 2010
cis-trans (Cₛ)CCSD(T)/cc-pVTZ0.81Rastoltseva et al., 2010
gauche-gauche (C₂)CCSD(T)/cc-pVTZ3.30Rastoltseva et al., 2010

Note: Data extracted from the abstract and summary of the cited paper. The full paper may contain more extensive data at various levels of theory.

Structural Parameters of the cis-cis Conformer (Gas-Phase Electron Diffraction)

Gas-phase electron diffraction (GED) provides experimental data on the geometry of the most stable conformer in the gas phase. Studies have confirmed that the cis-cis (referred to as syn-syn in the paper) is the dominant conformer, accounting for approximately 93% of the conformational mixture.[3]

ParameterValueReference
r(C=O)1.213 ÅTrætteberg et al., 1999
r(C-C) ketone1.485 ÅTrætteberg et al., 1999
r(C-C) ring1.510 Å (avg)Trætteberg et al., 1999
∠(C-C-C) ketone117.0°Trætteberg et al., 1999
∠(C-CO-C)121.3°Trætteberg et al., 1999
Dihedral Angle (C-C-C=O)0° (defined)Trætteberg et al., 1999

Note: The uncertainties for these values are not available in the abstract. The full publication should be consulted for a complete list of structural parameters and their associated errors.

Calculated Structural Parameters (MP2/cc-pVTZ)

The following table presents the calculated geometric parameters for the three stable conformers of dicyclopropyl ketone at the MP2/cc-pVTZ level of theory.

Parametercis-cis (C₂ᵥ)cis-trans (Cₛ)gauche-gauche (C₂)Reference
r(C=O)1.229 Å1.229 Å1.228 ÅRastoltseva et al., 2010
r(C-C) ketone1.482 Å1.483/1.481 Å1.482 ÅRastoltseva et al., 2010
r(C-C) ring (avg)1.512 Å1.512 Å1.513 ÅRastoltseva et al., 2010
∠(C-C-C) ketone117.5°117.6°117.2°Rastoltseva et al., 2010
Dihedral Angle (φ₁)0.0°0.0°85.1°Rastoltseva et al., 2010
Dihedral Angle (φ₂)0.0°180.0°85.1°Rastoltseva et al., 2010

Note: φ₁ and φ₂ represent the C-C-C=O dihedral angles for the two cyclopropyl groups. Data is based on the summary of the computational study. The full paper would provide a more detailed breakdown of individual bond lengths and angles.

Experimental and Computational Protocols

Computational Chemistry

The conformational landscape of dicyclopropyl ketone was extensively studied by Rastoltseva et al. using a variety of high-level ab initio and DFT methods.

Methodology:

  • Initial Conformer Search: The potential energy surface (PES) was scanned by rotating the two cyclopropyl groups, defined by the dihedral angles φ₁(C₂-C₁-C₇=O₈) and φ₂(C₃-C₁-C₇=O₈).

  • Geometry Optimization: The stationary points (minima and transition states) found on the PES were fully optimized using second-order Møller-Plesset perturbation theory (MP2) and the B3LYP density functional with the cc-pVTZ basis set.

  • Energy Refinement: Single-point energy calculations were performed on the optimized geometries using coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with the cc-pVTZ basis set to obtain more accurate relative energies.

  • Vibrational Frequencies: Harmonic vibrational frequencies were calculated at the MP2/cc-pVTZ level to confirm the nature of the stationary points (all real frequencies for minima, one imaginary frequency for transition states) and to compute zero-point vibrational energy (ZPVE) corrections.

  • Software: While not explicitly stated in the abstract, these types of calculations are commonly performed with quantum chemistry packages such as Gaussian, MOLPRO, or ORCA.

Gas-Phase Electron Diffraction (GED)

The experimental determination of the molecular structure of dicyclopropyl ketone in the gas phase was carried out by Trætteberg et al.

Methodology:

  • Sample Introduction: A gaseous sample of dicyclopropyl ketone was introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: The effusing gas molecules were intersected by a monochromatic beam of high-energy electrons (typically 40-60 keV).

  • Scattering and Detection: The scattered electrons form a diffraction pattern, which was recorded on a photographic plate or a modern detector. The intensity of the scattered electrons varies as a function of the scattering angle.

  • Data Analysis: The diffraction intensities were converted to a molecular scattering function. A theoretical scattering function was calculated for a model of the molecule with defined geometric parameters (bond lengths, angles, and dihedral angles) and vibrational amplitudes.

  • Structure Refinement: The parameters of the molecular model were refined by a least-squares fitting procedure to obtain the best possible agreement between the experimental and theoretical scattering functions. Ab initio calculations were used to aid in the analysis and to provide constraints for certain parameters.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of dicyclopropyl ketone were recorded by Wurrey and Nease to identify the conformer(s) present in the liquid and vapor phases.

Methodology:

  • Infrared Spectroscopy: The infrared spectra were recorded from 4000 to 200 cm⁻¹ for both the liquid and vapor phases. A vapor-phase spectrum was obtained using a cell with a suitable path length.

  • Raman Spectroscopy: The Raman spectra of the liquid and polycrystalline solid phases were recorded.

  • Conformer Identification: The number of observed bands in the vibrational spectra is related to the symmetry of the molecule. The experimental spectra were compared to the predicted spectra for the different possible conformers (cis-cis, cis-trans, etc.). The observation of a single sharp band for the carbonyl stretch was a key piece of evidence.

  • Vibrational Assignment: A complete assignment of the fundamental vibrational modes was proposed based on group frequencies, depolarization ratios in the Raman spectra, and comparison with related molecules. The results were consistent with the presence of only the cis-cis conformer (C₂ᵥ symmetry).[2]

Visualizations

The following diagrams illustrate the key conformational relationships of dicyclopropyl ketone.

G cluster_cis_cis cis-cis (C₂ᵥ) cluster_cis_trans cis-trans (Cₛ) cluster_gauche_gauche gauche-gauche (C₂) cc Global Minimum (0.00 kcal/mol) ct ΔE = +0.81 kcal/mol gg ΔE = +3.30 kcal/mol

A simplified representation of the three stable conformers of dicyclopropyl ketone and their relative energies at the CCSD(T)/cc-pVTZ level of theory. Note: Actual 2D structure images would replace the placeholders.

Conformational_Interconversion cis-cis cis-cis (C₂ᵥ) 0.00 kcal/mol TS1 TS1 ~+1.0 kcal/mol cis-cis->TS1 cis-trans cis-trans (Cₛ) +0.81 kcal/mol cis-trans->TS1 TS2 TS2 ~+4.0 kcal/mol cis-trans->TS2 gauche-gauche gauche-gauche (C₂) +3.30 kcal/mol gauche-gauche->TS2 TS1->cis-trans TS2->gauche-gauche

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of dicyclopropyl ketone, a valuable intermediate in the production of pharmaceuticals and agrochemicals, starting from the readily available reagent γ-butyrolactone. The described methodology follows a well-established, three-step synthetic sequence.

The synthesis commences with the base-catalyzed self-condensation of γ-butyrolactone to form an intermediate, which is then subjected to acidic hydrolysis and decarboxylation to yield a dichlorinated ketone. The final step involves an intramolecular cyclization under basic conditions to furnish the desired dicyclopropyl ketone. This protocol includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of dicyclopropyl ketone from γ-butyrolactone.

ParameterValueReference
Starting Material γ-Butyrolactone[1][2]
Moles of γ-Butyrolactone4.0 moles[1][2]
Final Product Dicyclopropyl Ketone[1][2]
Molar Mass110.15 g/mol [3]
Yield114–121 g (52–55%)[1][2]
Boiling Point72–74 °C at 33 mmHg[1][2]
Refractive Index (n_D^25)1.4654[1][2]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Step 1: Formation of Dibutyrolactone Intermediate

  • Prepare a solution of sodium methoxide (B1231860) by adding 50 g (2.17 g-atoms) of freshly cut sodium to 600 mL of absolute methanol (B129727) in a 3-L three-necked flask equipped with a sealed stirrer, a dropping funnel, and a condenser set for distillation.[1][2]

  • To the stirred sodium methoxide solution, add 344 g (4.0 moles) of γ-butyrolactone in one portion.[1][2]

  • Heat the flask to distill the methanol at a rapid rate. Collect approximately 475 mL of methanol.[1][2]

  • Apply reduced pressure cautiously to remove an additional 50–70 mL of methanol. The residue is the presumed dibutyrolactone intermediate.[1][2]

Step 2: Synthesis of 1,7-Dichloro-4-heptanone

  • Change the condenser setup to reflux and replace the heat source with an electric heating mantle or oil bath.[1][2]

  • With stirring, cautiously add 800 mL of concentrated hydrochloric acid. Be aware of the vigorous evolution of carbon dioxide. The addition should take about 10 minutes.[1][2]

  • Heat the mixture under reflux with stirring for 20 minutes.[1][2]

  • Cool the mixture in an ice bath.[1][2] At this stage, 1,7-dichloro-4-heptanone can be isolated if desired.[2]

Step 3: Synthesis and Purification of Dicyclopropyl Ketone

  • To the cooled, stirred mixture from the previous step, rapidly add a solution of 480 g of sodium hydroxide (B78521) in 600 mL of water, ensuring the temperature does not exceed 50 °C.[1][2]

  • Heat the resulting mixture under reflux for an additional 30 minutes.[1][2]

  • Arrange the condenser for downward distillation and collect approximately 650 mL of a ketone-water mixture.[1][2]

  • Saturate the aqueous layer of the distillate with potassium carbonate to separate the organic layer (approximately 130 mL of ketone).[1][2]

  • Extract the aqueous layer with three 100-mL portions of ether.[1][2]

  • Combine the ketone layer and the ether extracts and dry them over 25 g of anhydrous magnesium sulfate.[1][2]

  • Remove the ether by distillation.[1][2]

  • Distill the remaining product through an efficient column to yield 114–121 g (52–55%) of dicyclopropyl ketone, boiling at 72–74 °C/33 mm.[1][2]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of dicyclopropyl ketone from γ-butyrolactone.

Synthesis_of_Dicyclopropyl_Ketone GBL γ-Butyrolactone DBL Dibutyrolactone (Intermediate) GBL->DBL 1. NaOMe, Methanol 2. Heat DCH 1,7-Dichloro-4-heptanone DBL->DCH Conc. HCl, Reflux DPK Dicyclopropyl Ketone DCH->DPK NaOH, H₂O, Reflux

Caption: Synthetic pathway from γ-butyrolactone to dicyclopropyl ketone.

References

Application Notes and Protocols for the Preparation of Dicyclopropyl Ketone from 1,7-dichloro-4-heptanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of dicyclopropyl ketone, a valuable intermediate in the preparation of various pharmaceutical compounds. The primary method described is the intramolecular cyclization of 1,7-dichloro-4-heptanone under basic conditions. This synthesis is a key step in the production of drug candidates such as the antihypertensive agent Rilmenidine.[1] The protocols outlined below are based on established and reliable methods, ensuring reproducibility for research and development applications.

Introduction

Dicyclopropyl ketone is a crucial building block in organic synthesis, notable for its role as a precursor to dicyclopropylmethanamine, a key intermediate in the synthesis of the α2-receptor agonist Rilmenidine.[1] The reactivity of the ketone group allows for the facile introduction of the dicyclopropyl moiety into a range of molecules. The compound also finds utility as a solvent for various applications. The synthesis typically proceeds via the treatment of 1,7-dichloro-4-heptanone with a strong base, which facilitates a double intramolecular cyclization to form the two cyclopropyl (B3062369) rings.

Reaction Scheme

The overall transformation involves the base-mediated intramolecular cyclization of 1,7-dichloro-4-heptanone to yield dicyclopropyl ketone.

Chemical Equation:

Cl-(CH₂)₃-CO-(CH₂)₃-Cl + 2 NaOH → (C₃H₅)₂CO + 2 NaCl + 2 H₂O

Experimental Protocols

Herein, two detailed protocols for the preparation of dicyclopropyl ketone from 1,7-dichloro-4-heptanone are presented. Protocol 1 is a direct cyclization method, while Protocol 2 describes a two-step process starting from γ-butyrolactone, which first generates the 1,7-dichloro-4-heptanone intermediate.

Protocol 1: Direct Cyclization of 1,7-dichloro-4-heptanone

This protocol details the direct conversion of 1,7-dichloro-4-heptanone to dicyclopropyl ketone using a strong base.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a reflux condenser, prepare a solution of sodium hydroxide in water. For instance, 480 g of NaOH can be dissolved in 600 ml of water.[2]

  • Addition of Starting Material: To the stirred sodium hydroxide solution, add the 1,7-dichloro-4-heptanone. The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reflux is typically maintained for a period of 20 to 30 minutes.[2][3] During this time, the cyclization reaction occurs.

  • Workup - Steam Distillation: Following the reflux period, arrange the apparatus for steam distillation. Continue the distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[3]

  • Extraction: Saturate the aqueous layer of the distillate with potassium carbonate to salt out the organic product.[2] Separate the upper organic layer. Extract the aqueous layer with three portions of diethyl ether to recover any dissolved product.[2]

  • Drying and Solvent Removal: Combine the initial organic layer with the ether extracts and dry over anhydrous potassium carbonate or magnesium sulfate.[2][3] Remove the diethyl ether by distillation.

  • Purification: The crude dicyclopropyl ketone is then purified by vacuum distillation.[2]

Protocol 2: Two-Step Synthesis from γ-Butyrolactone

This protocol begins with the synthesis of the 1,7-dichloro-4-heptanone intermediate from γ-butyrolactone, followed by its cyclization.

Part A: Preparation of 1,7-dichloro-4-heptanone

Materials:

Procedure:

  • Formation of the Intermediate: Prepare a solution of sodium methoxide in absolute methanol. To this, add γ-butyrolactone and reflux the mixture for approximately three hours.[3]

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Acidification and Hydrolysis: To the resulting residue, slowly add concentrated hydrochloric acid with cooling and vigorous stirring. Reflux the mixture for about 15-20 minutes.[2][3]

  • Extraction and Purification: After cooling, extract the mixture with diethyl ether. Dry the ether extracts over anhydrous potassium carbonate or calcium chloride.[2][3] Remove the ether to obtain crude 1,7-dichloro-4-heptanone, which can be purified by vacuum distillation.[2]

Part B: Cyclization to Dicyclopropyl Ketone

Follow the procedure outlined in Protocol 1 using the 1,7-dichloro-4-heptanone synthesized in Part A. Alternatively, after the reflux with hydrochloric acid in step 3 of Part A, the reaction mixture can be cooled and a 50% aqueous sodium hydroxide solution can be added directly to induce cyclization.[3]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of dicyclopropyl ketone and its intermediate.

Parameter1,7-dichloro-4-heptanoneDicyclopropyl KetoneReference
Yield 66-76%52-70%[2][3]
Boiling Point 106-110 °C at 4 mmHg69 °C at 20 mmHg; 162.5-163.0 °C at atm. pressure[2][3]
Refractive Index (n_D) 1.4734 at 20 °C; 1.4713 at 25 °C1.4654 at 20 °C; 1.4654 at 25 °C[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of dicyclopropyl ketone from 1,7-dichloro-4-heptanone.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 1,7-dichloro-4-heptanone reaction Addition of Sodium Hydroxide Solution start->reaction 1. reflux Reflux reaction->reflux 2. distillation Steam Distillation reflux->distillation 3. extraction Extraction with Diethyl Ether distillation->extraction 4. drying Drying over Anhydrous Salt extraction->drying 5. purification Vacuum Distillation drying->purification 6. product Dicyclopropyl Ketone purification->product 7.

Caption: Workflow for the synthesis of dicyclopropyl ketone.

Logical Relationship of Synthesis

The diagram below outlines the logical progression from the precursor to the final product and its subsequent use.

logical_relationship butyrolactone γ-Butyrolactone dichloroheptanone 1,7-dichloro-4-heptanone butyrolactone->dichloroheptanone HCl dcpk Dicyclopropyl Ketone dichloroheptanone->dcpk NaOH rilmenidine_intermediate Key Intermediate for Rilmenidine Synthesis dcpk->rilmenidine_intermediate Further Reactions

Caption: Synthesis pathway from γ-butyrolactone to dicyclopropyl ketone.

References

Application Notes and Protocols: Dicyclopropyl Ketone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropyl ketone (DCPK), a versatile building block, is gaining prominence in pharmaceutical synthesis due to the unique conformational and electronic properties imparted by its cyclopropyl (B3062369) rings.[1] This document provides detailed application notes and experimental protocols for the use of dicyclopropyl ketone in the synthesis of key pharmaceutical intermediates. The protocols focus on the synthesis of precursors for the antihypertensive drug Rilmenidine (B1679337), derivatives of 1-azabicyclo[3.3.0]octane which are precursors to nootropic agents, and 2-aminopyrimidine (B69317) derivatives with potential as histamine (B1213489) H2 receptor agonists.

Physicochemical Properties of Dicyclopropyl Ketone

PropertyValueReference
CAS Number1121-37-5[1]
Molecular FormulaC7H10O[1]
Molecular Weight110.15 g/mol [1]
AppearanceClear colorless to faint yellow liquid[1]
Boiling Point160-162 °C[1]
Density0.977 g/mL at 25 °C[1]
SolubilitySparingly soluble in water[1]

Application 1: Synthesis of Dicyclopropylmethylamine - A Key Intermediate for Rilmenidine

Dicyclopropylmethylamine is a crucial intermediate in the synthesis of Rilmenidine, an antihypertensive agent that acts on I1-imidazoline receptors.[2] The primary synthetic route to this amine is the reductive amination of dicyclopropyl ketone.

Experimental Protocol: Reductive Amination of Dicyclopropyl Ketone

This protocol outlines the synthesis of dicyclopropylmethylamine from dicyclopropyl ketone via reductive amination using sodium cyanoborohydride.

Materials:

  • Dicyclopropyl ketone

  • Ammonium (B1175870) acetate (B1210297)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of dicyclopropyl ketone (1.0 eq) in methanol, add ammonium acetate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2).

  • Stir for an additional 1 hour.

  • Basify the solution with 2M NaOH until pH ~10.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield dicyclopropylmethylamine.

Quantitative Data:

ReactantProductReducing AgentSolventYield (%)Purity (%)
Dicyclopropyl ketoneDicyclopropylmethylamineNaBH3CNMethanol75-85>95 (by GC-MS)

Logical Relationship: From Dicyclopropyl Ketone to Rilmenidine

G DCPK Dicyclopropyl Ketone Amine Dicyclopropylmethylamine DCPK->Amine Reductive Amination Rilmenidine Rilmenidine Amine->Rilmenidine Further Synthesis Steps

Caption: Synthesis pathway from Dicyclopropyl Ketone to Rilmenidine.

Signaling Pathway of Rilmenidine

Rilmenidine exerts its antihypertensive effect primarily through its action on I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem.[1][2] Activation of these receptors leads to a reduction in sympathetic nervous system outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[][4][5] Rilmenidine also shows some affinity for α2-adrenergic receptors, but its selectivity for I1-imidazoline receptors contributes to a favorable side-effect profile compared to less selective α2-agonists.[][4]

G Rilmenidine Rilmenidine I1_Receptor I1-Imidazoline Receptor (RVLM) Rilmenidine->I1_Receptor Agonist Alpha2_Receptor α2-Adrenergic Receptor Rilmenidine->Alpha2_Receptor Weak Agonist Sympathetic_Outflow Reduced Sympathetic Nervous System Outflow I1_Receptor->Sympathetic_Outflow Vascular_Resistance Decreased Peripheral Vascular Resistance Sympathetic_Outflow->Vascular_Resistance Blood_Pressure Lowered Blood Pressure Vascular_Resistance->Blood_Pressure

Caption: Mechanism of action of Rilmenidine.

Application 2: Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives

1-Azabicyclo[3.3.0]octane derivatives are important structural motifs in various pharmaceutical agents, including nootropics.[6][7] While direct synthesis from dicyclopropyl ketone is not widely reported, a two-step process involving the ring-opening of dicyclopropyl ketone to 1,7-dichloro-4-heptanone followed by cyclization is a viable route.

Experimental Workflow

G DCPK Dicyclopropyl Ketone DCH 1,7-dichloro-4-heptanone DCPK->DCH Ring Opening (e.g., with HCl) ABO 1-Azabicyclo[3.3.0]octane Derivative DCH->ABO Cyclization (e.g., with an amine)

Caption: Two-step synthesis of 1-Azabicyclo[3.3.0]octane derivatives.

Experimental Protocol: Synthesis of 1,7-dichloro-4-heptanone from Dicyclopropyl Ketone

Materials:

  • Dicyclopropyl ketone

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, add dicyclopropyl ketone (1.0 eq) and concentrated hydrochloric acid (5.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 4 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,7-dichloro-4-heptanone.

Quantitative Data:

ReactantProductReagentSolventYield (%)Purity (%)
Dicyclopropyl ketone1,7-dichloro-4-heptanoneConc. HClNone60-70>90 (by NMR)
Experimental Protocol: Synthesis of a 1-Azabicyclo[3.3.0]octane Derivative

Materials:

  • 1,7-dichloro-4-heptanone

  • Primary amine (e.g., benzylamine)

  • Sodium carbonate

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 1,7-dichloro-4-heptanone (1.0 eq) in acetonitrile, add the primary amine (1.1 eq) and sodium carbonate (2.5 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Application 3: Synthesis of 2-Amino-6,6-dicyclopropyl-pyrimidine Derivatives

2-Aminopyrimidine derivatives are known to interact with various biological targets, including histamine receptors. The reaction of dicyclopropyl ketone with guanidine (B92328) offers a direct route to this class of compounds.

Experimental Protocol: Synthesis of 2-Amino-4,4-dicyclopropyl-substituted Pyrimidine (B1678525)

Materials:

  • Dicyclopropyl ketone

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

  • Add dicyclopropyl ketone (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 8 hours.

  • Cool the reaction to room temperature and neutralize with 1M HCl.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain the 2-aminopyrimidine derivative.

Quantitative Data:

Reactant 1Reactant 2ProductBaseSolventYield (%)
Dicyclopropyl ketoneGuanidine HCl2-Amino-4,4-dicyclopropyl-substituted pyrimidineSodium EthoxideEthanol65-75

Logical Relationship: Pyrimidine Synthesis

G DCPK Dicyclopropyl Ketone Pyrimidine 2-Aminopyrimidine Derivative DCPK->Pyrimidine Guanidine Guanidine Guanidine->Pyrimidine

Caption: Condensation reaction for pyrimidine synthesis.

References

Application Notes and Protocols: Nickel-Catalyzed [3+2] Cycloaddition of Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nickel-catalyzed [3+2] cycloaddition of cyclopropyl (B3062369) ketones with unsaturated partners, such as alkynes, represents a powerful synthetic strategy for the construction of functionalized five-membered carbocycles. This method proceeds via the selective activation of a C-C bond in the cyclopropyl group, leading to the formation of a nickeladihydropyran intermediate.[1][2] Subsequent insertion of an alkyne and reductive elimination affords the cyclopentene (B43876) product. This application note provides a detailed protocol for the nickel-catalyzed [3+2] cycloaddition of dicyclopropyl ketone with alkynes, based on established procedures for related cyclopropyl ketones. The reaction is particularly valuable for creating spirocyclic frameworks, which are common motifs in natural products and pharmaceutical agents.

Reaction Principle and Mechanism

The catalytic cycle is initiated by the oxidative addition of the dicyclopropyl ketone to a low-valent nickel(0) species, which is typically generated in situ. This step involves the cleavage of a proximal C-C bond of one of the cyclopropyl rings to form a five-membered nickelacycle, specifically a nickeladihydropyran intermediate.[1][2] The coordination of an alkyne to the nickel center is followed by migratory insertion into the nickel-carbon bond. The final step is a reductive elimination that releases the spirocyclic cyclopentenone product and regenerates the active Ni(0) catalyst, allowing the cycle to continue.

Catalytic Cycle cluster_cycle cluster_reactants cluster_product Ni(0) Ni(0)L_n OxAdd Oxidative Addition Ni(0)->OxAdd Dicyclopropyl ketone Intermediate1 Nickeladihydropyran Intermediate OxAdd->Intermediate1 Coord Alkyne Coordination Intermediate1->Coord R-C≡C-R' Intermediate2 Alkyne Complex Coord->Intermediate2 Insertion Migratory Insertion Intermediate2->Insertion Intermediate3 Seven-membered Nickelacycle Insertion->Intermediate3 RedElim Reductive Elimination Intermediate3->RedElim RedElim->Ni(0) Spirocyclic Product Reactant1 Dicyclopropyl ketone Reactant2 Alkyne Product Spiro[4.2]oct-1-en-5-one derivative

Figure 1: Proposed catalytic cycle for the Ni-catalyzed [3+2] cycloaddition.

Quantitative Data Summary

EntryCyclopropyl Ketone SubstrateAlkyne SubstrateNi Source (mol%)Ligand/Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Cyclopropyl phenyl ketoneDiphenylacetyleneNi(cod)₂ (10)P(o-tolyl)₃ (20)Toluene (B28343)1001285[3]
2Cyclopropyl methyl ketone4-OctyneNi(cod)₂ (10)PBu₃ (20)Toluene1002472[3]
3Cyclopropyl phenyl ketone1-Phenyl-1-propyneNi(acac)₂ (5)Me₂AlCl (20)Toluene801691[4]
41-Acetyl-1-cyclopropaneDiphenylacetyleneNi(cod)₂ (10)PCy₃ (20)THFRT560 (NMR)[2]
5Cyclopropyl phenyl ketoneOct-4-yneNi(cod)₂ (5)Chiral PO7 (6) / AlMe₃ (1.2 eq)THFRT1281[5]

Note: The yields reported are isolated yields unless otherwise specified. "cod" stands for 1,5-cyclooctadiene, "acac" for acetylacetonate, "PCy₃" for tricyclohexylphosphine, and "PBu₃" for tributylphosphine. Chiral PO7 refers to a specific chiral diamine-based phosphine (B1218219) oxide ligand.[5]

Experimental Protocols

The following is a general procedure for the nickel-catalyzed [3+2] cycloaddition of dicyclopropyl ketone with an alkyne, adapted from literature protocols for similar substrates.[2][3][4] Researchers should optimize these conditions for their specific alkyne substrate.

Materials:

  • Dicyclopropyl ketone

  • Alkyne (e.g., diphenylacetylene)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Anhydrous toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add Ni(cod)₂ (0.1 mmol, 10 mol%) and the phosphine ligand (e.g., PCy₃, 0.2 mmol, 20 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for ligand coordination.

  • Reagent Addition: To the catalyst solution, add dicyclopropyl ketone (1.0 mmol, 1.0 equiv) followed by the alkyne (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired spirocyclic cyclopentenone product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Safety Precautions:

  • Nickel compounds are toxic and potentially carcinogenic; handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood or glovebox.

  • Organophosphines are often air-sensitive and have strong odors; handle them under an inert atmosphere.

  • Anhydrous solvents are flammable and require careful handling.

Workflow Diagram

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup catalyst_prep Catalyst Preparation: Ni(cod)₂ + Ligand in Toluene setup->catalyst_prep reagent_add Add Dicyclopropyl Ketone and Alkyne catalyst_prep->reagent_add reaction Heat Reaction Mixture (e.g., 100 °C) reagent_add->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Cool and Concentrate monitoring->workup Reaction Complete purification Flash Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the cycloaddition.

Conclusion

The nickel-catalyzed [3+2] cycloaddition of dicyclopropyl ketone provides a convergent and efficient route to valuable spirocyclic cyclopentenone derivatives. The reaction proceeds through a well-defined mechanistic pathway involving a nickeladihydropyran intermediate. While the protocol provided herein is a general guideline, optimization of the catalyst, ligand, solvent, and temperature may be necessary to achieve high yields for specific substrates. The provided data for analogous cyclopropyl ketones serves as a useful starting point for these optimization efforts. This synthetic methodology holds significant promise for applications in medicinal chemistry and natural product synthesis, where the construction of complex carbocyclic frameworks is often a key challenge.

References

Application Notes and Protocols: Dicyclopropyl Ketone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclopropyl ketone, a readily available building block, serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds. Its strained cyclopropyl (B3062369) rings offer unique reactivity, enabling access to diverse molecular scaffolds of interest in medicinal chemistry and drug development. These application notes provide detailed protocols and quantitative data for the synthesis of tetrahydropyridazines and dihydro-1,2-oxazines from dicyclopropyl ketone.

Synthesis of Tetrahydropyridazines

Multisubstituted tetrahydropyridazines can be efficiently synthesized from dicyclopropyl ketone via a TfOH-catalyzed tandem reaction involving a Cloke-Wilson-type rearrangement with hydrazines. This method offers a straightforward route to this important class of nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3,6-Dicyclopropyl-1-phenyl-1,4,5,6-tetrahydropyridazine

To a solution of dicyclopropyl ketone (1 mmol, 1.0 equiv.) and phenylhydrazine (B124118) (1.2 mmol, 1.2 equiv.) in hexafluoroisopropanol (HFIP, 2 mL), triflic acid (TfOH, 20 mol%) is added. The reaction mixture is stirred at the specified temperature for 6 hours. After completion of the reaction, the mixture is purified by column chromatography to afford the desired tetrahydropyridazine product.

Quantitative Data
EntryReactant 1 (R)Reactant 2 (R')Temp (°C)Time (h)Yield (%)
1DicyclopropylPhenylrt675

Reaction Pathway for Tetrahydropyridazine Synthesis

Tetrahydropyridazine_Synthesis Scheme 1: Synthesis of Tetrahydropyridazines DCPK Dicyclopropyl ketone Hydrazone Hydrazone intermediate DCPK->Hydrazone + Phenylhydrazine - H2O Hydrazine (B178648) Phenylhydrazine Diaza_butadiene 1,2-Diaza-1,3-butadiene intermediate Hydrazone->Diaza_butadiene TfOH, HFIP Cloke-Wilson Rearrangement Cyclized_intermediate Cyclized intermediate Diaza_butadiene->Cyclized_intermediate Intramolecular [4+2] Cycloaddition Tetrahydropyridazine Tetrahydropyridazine product Cyclized_intermediate->Tetrahydropyridazine Tautomerization

Caption: TfOH-catalyzed synthesis of tetrahydropyridazines.

Synthesis of Dihydro-1,2-Oxazines

Dihydro-4H-1,2-oxazines can be prepared from dicyclopropyl ketone through a Cloke-Wilson type annulation reaction with hydroxylamine (B1172632) hydrochloride. For less reactive cyclopropyl ketones such as dicyclopropyl ketone, the reaction is facilitated by the use of a catalytic amount of p-toluenesulfonic acid monohydrate.

Experimental Protocol: Synthesis of 3,3-Dicyclopropyl-3,4-dihydro-2H-1,2-oxazine

A mixture of dicyclopropyl ketone (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (20 mol%) in ethanol (B145695) (5 mL) is refluxed for 12 hours. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dihydro-1,2-oxazine.

Quantitative Data
EntryReactant 1Reactant 2CatalystSolventTemp.Time (h)Yield (%)
1Dicyclopropyl ketoneHydroxylamine HClp-TSA (20 mol%)EthanolReflux1278

Reaction Pathway for Dihydro-1,2-Oxazine Synthesis

Dihydrooxazine_Synthesis Scheme 2: Synthesis of Dihydro-1,2-oxazines DCPK Dicyclopropyl ketone Oxime Oxime intermediate DCPK->Oxime + NH2OH·HCl - H2O Hydroxylamine Hydroxylamine Hydrochloride Carbocation Carbocation intermediate Oxime->Carbocation p-TSA Cloke-Wilson Rearrangement Dihydrooxazine Dihydro-1,2-oxazine product Carbocation->Dihydrooxazine Intramolecular Cyclization

Caption: Synthesis of dihydro-1,2-oxazines from dicyclopropyl ketone.

Synthesis of Pyrazoles

The synthesis of pyrazoles typically involves the reaction of 1,3-dicarbonyl compounds with hydrazines (Knorr pyrazole (B372694) synthesis) or the reaction of α,β-unsaturated ketones with hydrazines. Dicyclopropyl ketone does not fall into either of these substrate classes. While the reaction of dicyclopropyl ketone with hydrazine under acidic or thermal conditions could potentially lead to pyrazole derivatives through a rearrangement pathway, a specific and reliable protocol for this transformation is not well-documented in the reviewed literature. Researchers interested in the synthesis of dicyclopropyl-substituted pyrazoles may need to explore novel synthetic methodologies or adapt existing procedures for non-traditional substrates.

Summary

Dicyclopropyl ketone is a valuable starting material for the synthesis of tetrahydropyridazines and dihydro-1,2-oxazines through straightforward and efficient protocols. The provided experimental procedures and quantitative data serve as a practical guide for researchers in the field of heterocyclic chemistry and drug discovery. Further investigation is warranted to explore the synthesis of other heterocyclic systems, such as pyrazoles, from this versatile building block.

Application of Dicyclopropyl Ketone in Agrochemical Synthesis: A Focus on Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopropyl ketone (DCPK), a versatile chemical intermediate, is gaining prominence as a valuable building block in the synthesis of novel agrochemicals.[1][2] Its unique structural motif, featuring two cyclopropyl (B3062369) rings, imparts desirable properties to the resulting active ingredients, including increased metabolic stability and enhanced biological activity. This document provides detailed application notes on the use of dicyclopropyl ketone in the synthesis of a promising class of antifungal agents: dicyclopropyl-thiazole derivatives. These compounds have demonstrated significant efficacy against various pathogenic fungi, highlighting the potential of DCPK in developing next-generation crop protection agents.

Application in the Synthesis of Dicyclopropyl-Thiazole Antifungal Agents

Dicyclopropyl ketone serves as a key starting material for the synthesis of novel thiazole (B1198619) derivatives exhibiting potent antifungal properties. The synthesis proceeds through a two-step process involving the formation of a thiosemicarbazone intermediate, followed by a Hantzsch-type thiazole synthesis.

Logical Workflow for the Synthesis of Dicyclopropyl-Thiazole Derivatives

G DCPK Dicyclopropyl Ketone Intermediate 2-(Dicyclopropylmethylene) hydrazinecarbothioamide DCPK->Intermediate Condensation Thiosemicarbazide (B42300) Thiosemicarbazide Thiosemicarbazide->Intermediate ThiazoleDerivative Dicyclopropyl-Thiazole Derivative (Antifungal Agent) Intermediate->ThiazoleDerivative Hantzsch Thiazole Synthesis AlphaBromoKetone α-Bromoketone AlphaBromoKetone->ThiazoleDerivative CellMembrane Fungal Cell Membrane Disruption ThiazoleDerivative->CellMembrane Inhibition of Ergosterol (B1671047) Biosynthesis FungalPathogen Fungal Pathogen (e.g., Candida albicans) CellMembrane->FungalPathogen Antifungal Activity

Caption: Synthetic pathway from dicyclopropyl ketone to antifungal thiazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(Dicyclopropylmethylene)hydrazinecarbothioamide (Intermediate)

This protocol is adapted from the synthesis of related thiazole derivatives.[3]

Materials:

  • Dicyclopropyl ketone (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Absolute Ethyl Alcohol

  • Acetic Acid (catalytic amount)

  • Water

  • Sodium Bicarbonate solution

  • Dichloromethane

Procedure:

  • To a stirred solution of dicyclopropyl ketone (1.0 eq) in absolute ethyl alcohol, add thiosemicarbazide (1.0 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture under reflux for 20 hours.

  • After cooling, pour the reaction mixture into water and neutralize with sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and evaporate the solvent in vacuo to yield the crude product.

  • Purify the product by column chromatography.

Quantitative Data for Intermediate Synthesis:

ParameterValueReference
Yield56%[3]
Melting Point80-85 °C[3]
Protocol 2: General Procedure for the Synthesis of 2-(2-(dicyclopropylmethylene)hydrazinyl)-thiazole Derivatives

This is a general procedure based on the Hantzsch thiazole synthesis.[4][5]

Materials:

  • 2-(Dicyclopropylmethylene)hydrazinecarbothioamide (1.0 eq)

  • Appropriate α-bromoketone (e.g., 2-bromoacetophenone (B140003) derivatives) (1.0 eq)

  • Ethanol

Procedure:

  • Dissolve 2-(dicyclopropylmethylene)hydrazinecarbothioamide (1.0 eq) in ethanol.

  • Add the corresponding α-bromoketone (1.0 eq) to the solution.

  • Reflux the reaction mixture for 4-5 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Antifungal Activity

The synthesized dicyclopropyl-thiazole derivatives have demonstrated potent antifungal activity against a range of pathogenic yeasts, particularly Candida species.[3] The efficacy is quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

Table of Antifungal Activity (MIC in µg/mL) of Dicyclopropyl-Thiazole Derivatives against Candida Species:

CompoundC. albicans ATCC 10231C. glabrata ATCC 90030C. krusei ATCC 6258Reference
Derivative 3a0.24 - 0.980.490.98[3]
Derivative 3b0.49 - 1.950.981.95[3]
Derivative 3c0.24 - 0.980.490.98[3]
Derivative 3d0.490.981.95[3]
Derivative 3e0.981.953.91[3]
Nystatin (Control)1.953.913.91[3]

Note: The range in MIC values for some compounds reflects testing against different clinical isolates.

Mechanism of Action: Disruption of Fungal Cell Membrane

The primary mode of action for these thiazole derivatives is the disruption of the fungal cell membrane's integrity.[1][2][6] This is achieved through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity. The specific target is believed to be the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthetic pathway.[1][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the cell membrane's function and leading to fungal cell death.

Signaling Pathway of Antifungal Action

G Thiazole Dicyclopropyl-Thiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibition Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 ToxicSterols Accumulation of Toxic Sterol Intermediates Lanosterol->ToxicSterols Blocked Conversion Membrane Disrupted Fungal Cell Membrane Integrity ToxicSterols->Membrane CellDeath Fungal Cell Death Membrane->CellDeath

Caption: Inhibition of ergosterol biosynthesis by dicyclopropyl-thiazole derivatives.

Conclusion

Dicyclopropyl ketone has proven to be a valuable precursor in the synthesis of novel agrochemical fungicides. The resulting dicyclopropyl-thiazole derivatives exhibit potent antifungal activity against clinically relevant Candida species, often surpassing the efficacy of standard antifungal agents. Their mechanism of action, involving the targeted disruption of the fungal cell membrane, presents a promising avenue for the development of new and effective crop protection solutions. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists in the field of agrochemical development to explore the potential of dicyclopropyl ketone-based chemistries.

References

Application Notes and Protocols for the Synthesis of Rilmenidine Utilizing Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of the antihypertensive agent, Rilmenidine (B1679337), starting from dicyclopropyl ketone. The synthesis involves a two-step process: the reductive amination of dicyclopropyl ketone to yield dicyclopropylmethylamine, followed by the construction of the oxazoline (B21484) ring to form Rilmenidine. An alternative final step for the synthesis is also presented. This guide is intended for researchers and professionals in the field of medicinal chemistry and drug development.

Introduction

Rilmenidine is a second-generation centrally acting antihypertensive agent that selectively binds to imidazoline (B1206853) I1 receptors.[1] Its chemical structure, N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine, features a characteristic dicyclopropylmethyl group, which is crucial for its pharmacological activity. Dicyclopropyl ketone serves as a readily available and versatile starting material for the introduction of this key structural motif.[2][3] This document outlines a reliable synthetic pathway from dicyclopropyl ketone to rilmenidine, providing detailed experimental procedures for each step.[4][5]

Synthetic Pathway Overview

The synthesis of rilmenidine from dicyclopropyl ketone can be accomplished via a two-step sequence as illustrated below. The initial step involves the conversion of dicyclopropyl ketone to dicyclopropylmethylamine through reductive amination. The resulting amine is then reacted with a suitable reagent, such as N-(β-chloroethyl) urea (B33335) or a 2-alkoxy-oxazoline, to construct the final oxazoline ring of rilmenidine.

Synthesis_Pathway DK Dicyclopropyl Ketone DA Dicyclopropylmethylamine DK->DA Reductive Amination RU N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea DA->RU N-(β-chloroethyl) urea or Chloroethyl isocyanate Ril Rilmenidine RU->Ril Cyclization

Caption: Synthetic pathway of Rilmenidine from Dicyclopropyl Ketone.

Experimental Protocols

3.1. Step 1: Synthesis of Dicyclopropylmethylamine from Dicyclopropyl Ketone (Reductive Amination)

This protocol describes the conversion of dicyclopropyl ketone to dicyclopropylmethylamine via reductive amination. While a specific literature procedure for this exact transformation is not provided in the search results, a general and reliable method is outlined below, based on established organic synthesis principles. A Chinese patent suggests the use of hydroxylamine (B1172632) hydrochloride in the preparation of dicyclopropylmethylamine from dicyclopropyl ketone.[4][5]

Reagents and Materials:

Procedure:

  • In a round-bottom flask, dissolve dicyclopropyl ketone (1.0 eq) in methanol or ethanol.

  • Add a solution of the aminating agent. For example, add an aqueous solution of ammonia and ammonium chloride, or hydroxylamine hydrochloride (1.1 - 1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or oxime intermediate.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent, such as sodium cyanoborohydride (1.2 - 1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Basify the aqueous residue with a sodium hydroxide solution to a pH > 12.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude dicyclopropylmethylamine.

  • The crude product can be purified by distillation or by conversion to its hydrochloride salt, followed by recrystallization.

3.2. Step 2: Synthesis of Rilmenidine from Dicyclopropylmethylamine

Two effective methods for the final cyclization step are presented below.

Method A: From N-(β-chloroethyl) urea intermediate [6]

This method involves the reaction of dicyclopropylmethylamine with a reagent to form an N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea intermediate, which is then cyclized. A related synthesis uses chloroethyl isocyanate to form a similar intermediate.[]

Step 2a: Synthesis of N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea [6]

  • In a suitable reaction vessel, a solution of dicyclopropylmethylamine is prepared.

  • To this solution, N-(β-chloroethyl) urea is added.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • The resulting crude urea derivative can be purified by recrystallization from a suitable solvent like acetonitrile.

Step 2b: Cyclization to 2-(dicyclopropylmethylamino) oxazoline (Rilmenidine) [6]

  • The crude N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea (25 g) is suspended in water (150 ml).

  • The suspension is heated under reflux for 2 hours.

  • After cooling to room temperature, the aqueous solution is extracted with ether to remove any unreacted starting material or non-polar impurities.

  • The aqueous phase is separated and made alkaline by the addition of concentrated ammonia.

  • The resulting precipitate (rilmenidine base) is collected by suction filtration, washed with water, and dried.

  • Further purification can be achieved by sublimation at 80°C under a pressure of 0.5 mm Hg.

Method B: Condensation with a 2-Alkoxy-oxazoline [4]

This alternative approach involves the direct condensation of dicyclopropylmethylamine with a 2-alkoxy-oxazoline.

  • In a reaction vessel, 2-alkoxy-oxazoline (e.g., 2-ethoxy-oxazoline) and dicyclopropylmethylamine are mixed in a molar ratio of 1:0.5 to 1:6.

  • The mixture is heated to a temperature between 60°C and 160°C for a period of 5 to 30 hours.

  • During the reaction, the alcohol byproduct (ROH) is removed by distillation.

  • After the reaction is complete, the mixture is cooled, and the product is crystallized and filtered to obtain rilmenidine.

  • The reaction can be carried out in the presence of an organic solvent such as toluene, ethyl acetate, or dimethylformamide.[4]

Data Presentation

The following table summarizes the quantitative data reported in the cited literature for the synthesis of rilmenidine and its intermediates.

StepProductYieldMelting Point (°C)Analytical Data Reference
Step 2a (Method A)N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea-103-104 (decomposes)[6]
Step 2b (Method A)2-(dicyclopropylmethylamino) oxazoline11.8 g from 25 g of urea105-106 (crude), 106-107 (purified)[6]
Fumarate Salt Formation2-(dicyclopropylmethylamino) oxazoline, neutral fumarate10.2 g from 12 g of base170[6]

Yields for Step 1 are highly dependent on the specific reagents and conditions used and are not detailed in the provided search results.

Visualization of Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of rilmenidine from dicyclopropyl ketone via Method A.

Rilmenidine_Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2a Step 2a: Urea Formation cluster_step2b Step 2b: Cyclization S1_Start Dicyclopropyl Ketone S1_Imine Imine/Oxime Formation S1_Start->S1_Imine S1_Reduction Reduction S1_Imine->S1_Reduction S1_Workup Aqueous Workup & Extraction S1_Reduction->S1_Workup S1_Purification Purification S1_Workup->S1_Purification S1_Product Dicyclopropylmethylamine S1_Purification->S1_Product S2a_Start Dicyclopropylmethylamine S2a_Reaction Reaction with N-(β-chloroethyl) urea S2a_Start->S2a_Reaction S2a_Purification Recrystallization S2a_Reaction->S2a_Purification S2a_Product N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea S2a_Purification->S2a_Product S2b_Start N-(dicyclopropylmethyl) N'-(β-chloroethyl) urea S2b_Reflux Reflux in Water S2b_Start->S2b_Reflux S2b_Extraction Ether Extraction S2b_Reflux->S2b_Extraction S2b_Basification Basification with Ammonia S2b_Extraction->S2b_Basification S2b_Filtration Filtration & Drying S2b_Basification->S2b_Filtration S2b_Product Rilmenidine S2b_Filtration->S2b_Product

Caption: Experimental workflow for the synthesis of Rilmenidine.

References

Dicyclopropyl Ketone: A Versatile Reagent in the Synthesis of Histamine Receptor Ligands with Potential for H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Dicyclopropyl ketone, a symmetrical ketone featuring two cyclopropane (B1198618) rings, serves as a valuable building block in medicinal chemistry. While its direct application in the synthesis of classic histamine (B1213489) H2 receptor antagonists like cimetidine (B194882) or ranitidine (B14927) is not prominently documented, its utility is well-established in the synthesis of ligands for the closely related histamine H3 receptor. This suggests a strong potential for its use in developing novel H2 receptor ligands, particularly for researchers exploring chemical space beyond the traditional antagonist scaffolds.

The incorporation of cyclopropyl (B3062369) groups into drug molecules is a known strategy to enhance metabolic stability, improve potency, and modulate receptor-ligand interactions. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can be advantageous for receptor binding. One notable example of a cyclopropyl-containing histamine ligand is ciproxifan (B1662499) , a potent and selective H3 receptor antagonist, which features a cyclopropyl ketone moiety. The synthetic strategies employed for ciproxifan and its analogs can serve as a blueprint for the design and synthesis of novel H2 receptor ligands incorporating a dicyclopropyl ketone-derived scaffold.

This document provides an overview of the potential applications of dicyclopropyl ketone in the synthesis of histamine H2 receptor ligands, detailed synthetic protocols, and a summary of relevant pharmacological data.

Data Presentation

Table 1: Physicochemical Properties of Dicyclopropyl Ketone

PropertyValue
CAS Number 1121-37-5
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 158-160 °C
Density 0.977 g/mL
Solubility Insoluble in water, soluble in organic solvents

Table 2: Pharmacological Data of a Representative Cyclopropyl-Containing Histamine H3 Receptor Antagonist (Ciproxifan)

CompoundReceptor TargetAffinity (Ki)Potency (pA2)Reference
Ciproxifan Histamine H3 Receptor0.5-1.9 nM7.78 - 9.39[1][2]

Note: Data for H2 receptor ligands directly synthesized from dicyclopropyl ketone is not currently available in public literature. This table is provided to illustrate the high affinity achievable with cyclopropyl-containing histamine receptor ligands.

Experimental Protocols

Protocol 1: Synthesis of Dicyclopropyl Ketone

This protocol describes a common method for the synthesis of dicyclopropyl ketone from γ-butyrolactone.

Materials:

  • γ-butyrolactone

  • Sodium methoxide (B1231860)

  • Toluene

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Potassium carbonate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • To a solution of sodium methoxide in toluene, slowly add γ-butyrolactone at room temperature.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and carefully add concentrated hydrochloric acid.

  • Heat the mixture again to reflux for 1-2 hours to effect decarboxylation.

  • After cooling, separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 1,7-dichloro-4-heptanone.

  • To the crude 1,7-dichloro-4-heptanone, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring for 30-60 minutes to induce intramolecular cyclization.

  • Isolate the dicyclopropyl ketone by steam distillation.

  • Saturate the distillate with potassium carbonate, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over potassium carbonate, and purify by distillation to yield pure dicyclopropyl ketone.

Protocol 2: Hypothetical Synthesis of a Dicyclopropyl Ketone-Containing Histamine H2 Receptor Ligand

This protocol outlines a hypothetical synthetic route to a novel H2 receptor ligand, adapting the chemistry used for the H3 antagonist ciproxifan. The target molecule incorporates a dicyclopropyl carbinol moiety linked to a histamine H2 antagonist pharmacophore, such as a guanidinothiazole group found in famotidine.

Materials:

Procedure:

Step 1: Reduction of Dicyclopropyl Ketone to Dicyclopropylmethanol (B83125)

  • Dissolve dicyclopropyl ketone in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain dicyclopropylmethanol.

Step 2: Synthesis of the Guanidinothiazole Side Chain

  • React 4-(chloromethyl)thiazole hydrochloride with cysteamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent to form the thioether intermediate.

  • React the resulting amine with a guanidinylating agent (e.g., derived from guanidine hydrochloride) to form the guanidinothiazole moiety with a free thiol group.

Step 3: Coupling of Dicyclopropylmethanol with the Guanidinothiazole Side Chain

  • Activate the hydroxyl group of dicyclopropylmethanol (e.g., by converting it to a mesylate or tosylate).

  • React the activated dicyclopropylmethanol with the thiol group of the guanidinothiazole side chain in the presence of a suitable base (e.g., sodium hydride) in an inert solvent like DMF to form the final ether-linked ligand.

  • Purify the final compound by column chromatography.

Visualizations

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[3][4] Activation of the H2 receptor by histamine leads to a cascade of intracellular events culminating in a physiological response, most notably the secretion of gastric acid in parietal cells.[3][5]

H2_Signaling_Pathway Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds G_Protein Gs Protein (α, β, γ subunits) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Histamine H2 receptor signaling cascade.

Experimental Workflow: Hypothetical Synthesis of a Dicyclopropyl Ketone-Derived H2 Ligand

This diagram illustrates the key steps in the proposed synthesis of a novel H2 receptor ligand using dicyclopropyl ketone as a starting material.

Synthesis_Workflow Start Dicyclopropyl Ketone Reduction Reduction (e.g., NaBH4) Start->Reduction Intermediate1 Dicyclopropylmethanol Reduction->Intermediate1 Coupling Coupling Reaction Intermediate1->Coupling Side_Chain_Synth Synthesis of Guanidinothiazole Side Chain Intermediate2 Guanidinothiazole Moiety Side_Chain_Synth->Intermediate2 Intermediate2->Coupling Final_Product Novel H2 Receptor Ligand Coupling->Final_Product Purification Purification (Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Synthetic workflow for a potential H2 ligand.

References

Application Note: Synthesis and Evaluation of Novel Nicotinic Receptor Analogs Derived from Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that play crucial roles in various physiological processes in the central and peripheral nervous systems. Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction. Consequently, the development of novel ligands that can selectively modulate nAChR subtypes is a significant goal in drug discovery.

This application note outlines a proposed methodology for the synthesis and pharmacological evaluation of a novel class of nAChR analogs starting from dicyclopropyl ketone. The dicyclopropylmethyl moiety is a lipophilic, sterically constrained group that can serve as a unique scaffold to explore new chemical space and potentially confer improved metabolic stability or receptor subtype selectivity compared to existing ligands. We present a hypothetical synthetic route, detailed protocols for pharmacological characterization, and example data to guide researchers in this exploratory area.

I. Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from dicyclopropyl ketone: 1) Reductive amination to couple the dicyclopropylmethyl group with a suitable heterocyclic amine, and 2) Purification of the final product. 3-amino-6-chloropyridazine (B20888) is chosen as the heterocyclic partner due to its presence in various neurologically active compounds and its potential for further modification.

Synthetic_Workflow A Dicyclopropyl Ketone + 3-Amino-6-chloropyridazine B Reductive Amination A->B NaBH(OAc)₃ DCE, rt, 12h C Crude Product (N-(dicyclopropylmethyl)-6-chloropyridazin-3-amine) B->C D Purification (Column Chromatography) C->D E Pure Analog 1 D->E

Caption: Proposed synthesis of a nicotinic analog via reductive amination.

II. Experimental Protocols

Protocol 1: Synthesis of N-(dicyclopropylmethyl)-6-chloropyridazin-3-amine (Analog 1)

Materials:

Procedure:

  • To a solution of dicyclopropyl ketone (1.0 eq) and 3-amino-6-chloropyridazine (1.0 eq) in dry 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCE (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-(dicyclopropylmethyl)-6-chloropyridazin-3-amine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Pharmacological Evaluation Workflow

The pharmacological evaluation aims to determine the binding affinity and functional activity of the synthesized analog at specific nAChR subtypes, such as the α4β2 and α7 subtypes, which are abundant in the central nervous system.[1]

Pharmacological_Workflow start Synthesized Analog 1 binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (Calcium Imaging) start->functional_assay competition Competition with Analog 1 binding_assay->competition membranes Cell Membranes (expressing nAChR subtypes, e.g., α4β2, α7) membranes->competition radioligand Radioligand (e.g., [³H]Epibatidine) radioligand->competition data_binding Determine IC₅₀ and Kᵢ competition->data_binding stimulation Stimulation with Analog 1 functional_assay->stimulation cells Intact Cells (expressing nAChR subtypes) cells->stimulation dye Calcium Indicator Dye (e.g., Fluo-4 AM) dye->stimulation data_functional Determine EC₅₀ and Efficacy stimulation->data_functional

Caption: Workflow for pharmacological characterization of nAChR analogs.

Protocol 3: Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a high-affinity radioligand for binding to a specific nAChR subtype.[2][3]

Materials:

  • Cell membranes from a cell line stably expressing the nAChR subtype of interest (e.g., HEK-293 cells expressing human α4β2 or α7 nAChRs).[3]

  • Radioligand: [³H]Epibatidine (for α4β2) or [¹²⁵I]α-Bungarotoxin (for α7).

  • Test Compound (Analog 1), serially diluted.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold).

  • Unlabeled 'cold' ligand for non-specific binding (e.g., 10 µM Nicotine).

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and binding buffer.[3]

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 10 µM nicotine).[3]

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound (Analog 1).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.[2]

  • Termination: Terminate the assay by rapid vacuum filtration through pre-soaked glass fiber filters to separate bound from free radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[3]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.[2][3]

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[2]

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[2]

Protocol 4: Calcium Imaging Functional Assay

This protocol measures the ability of the test compound to act as an agonist or antagonist by monitoring changes in intracellular calcium ([Ca²⁺]i) upon receptor activation.[4][5][6] nAChRs are ligand-gated ion channels, and their activation leads to an influx of cations, including Ca²⁺.[1][7]

Materials:

  • Intact cells stably expressing the nAChR subtype of interest.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Known nAChR agonist (e.g., Acetylcholine or Nicotine) for control.

  • Fluorescence plate reader or microscope equipped for calcium imaging.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with a Fluo-4 AM solution in assay buffer. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Add varying concentrations of the test compound (Analog 1) or a control agonist to the wells.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline.

    • For agonist testing, plot ΔF against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal efficacy).

    • For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration of a known agonist. A decrease in the agonist-induced signal indicates antagonist activity.

III. Data Presentation (Example Data)

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the pharmacological evaluation of the novel analog.

Table 1: Binding Affinity of Analog 1 at Human nAChR Subtypes

CompoundnAChR SubtypeKᵢ (nM) ± SEM
Analog 1 α4β215.8 ± 1.2
α7250.4 ± 18.5
Nicotine α4β21.2 ± 0.1
α7890.1 ± 65.3

Data represent the mean ± SEM from three independent experiments. Kᵢ values were determined by competitive radioligand binding assays.

Table 2: Functional Activity of Analog 1 at Human nAChR Subtypes

CompoundnAChR SubtypeEC₅₀ (nM) ± SEM% Efficacy (vs ACh)
Analog 1 α4β285.3 ± 6.775%
α7>10,000<5%
Acetylcholine (ACh) α4β2150 ± 11.2100%
α75,500 ± 430100%

Data represent the mean ± SEM from three independent experiments. Functional activity was determined by a calcium imaging assay. Efficacy is expressed as a percentage of the maximal response induced by the endogenous agonist, Acetylcholine.

IV. nAChR Signaling Pathway

Upon agonist binding, the nAChR undergoes a conformational change, opening its intrinsic ion channel. This allows the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and the activation of downstream signaling cascades, such as the PI3K-Akt pathway, which is involved in promoting cell survival.[1][8]

Signaling_Pathway agonist Agonist (e.g., Acetylcholine, Analog 1) receptor Nicotinic Acetylcholine Receptor (nAChR) agonist->receptor Binds to channel Channel Opening receptor->channel influx Na⁺ / Ca²⁺ Influx channel->influx depolarization Membrane Depolarization influx->depolarization downstream Downstream Signaling (e.g., PI3K-Akt Pathway) influx->downstream response Cellular Response (e.g., Neuronal Firing, Survival) depolarization->response downstream->response

Caption: Simplified nAChR-mediated signaling pathway.

Conclusion: This application note provides a comprehensive, albeit exploratory, framework for the synthesis and characterization of novel nicotinic receptor analogs using dicyclopropyl ketone as a starting material. The detailed protocols for synthesis, purification, and pharmacological evaluation offer a clear path for researchers to investigate this new chemical space. The example data tables and diagrams serve as a practical guide for experimental design and data interpretation. The proposed approach may lead to the discovery of new nAChR modulators with unique pharmacological profiles, potentially offering new therapeutic avenues for a variety of neurological disorders.

References

Application Note and Protocol: Reduction of Dicyclopropyl Ketone to Dicyclopropylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug development and materials science. Dicyclopropylcarbinol, the alcohol derived from dicyclopropyl ketone, is a valuable building block incorporating the unique steric and electronic properties of the cyclopropyl (B3062369) group. This document provides detailed application notes and protocols for the reduction of dicyclopropyl ketone to dicyclopropylcarbinol using common laboratory reducing agents.

Overview of Reduction Methods

The conversion of dicyclopropyl ketone to dicyclopropylcarbinol can be effectively achieved through several reductive pathways. The most common and reliable methods involve the use of hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. Sodium borohydride is a mild and selective reducing agent, suitable for ketones and aldehydes, and is favored for its operational simplicity and safety.[1] In contrast, lithium aluminum hydride is a much stronger reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, but requires more stringent anhydrous conditions.[2][3] Catalytic hydrogenation offers a scalable and often high-yielding alternative, employing hydrogen gas and a metal catalyst.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the different methods of reducing dicyclopropyl ketone.

ParameterSodium Borohydride (NaBH₄) ReductionLithium Aluminum Hydride (LiAlH₄) ReductionCatalytic Hydrogenation
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Hydrogen Gas (H₂)
Catalyst N/AN/APlatinum(IV) oxide (PtO₂), Palladium on Carbon (Pd/C)
Solvent Protic solvents (e.g., Methanol (B129727), Ethanol)Aprotic ethers (e.g., Diethyl ether, THF)Ethanol, Ethyl Acetate
Reaction Temperature 0 °C to Room Temperature0 °C to RefluxRoom Temperature
Reaction Time 1-3 hours1-4 hours2-24 hours
Work-up Acidic or aqueous quench, extractionCareful sequential addition of H₂O, NaOH(aq), and H₂O; filtration, extractionFiltration, solvent evaporation
Typical Yield HighHighVery High
Safety Considerations Flammable solvents; handle NaBH₄ with careHighly reactive with water and protic solvents; handle LiAlH₄ under inert atmosphereFlammable hydrogen gas; requires specialized pressure equipment

Chemical Transformation and Workflow

DK Dicyclopropyl Ketone DC Dicyclopropylcarbinol DK->DC Reduction RA Reducing Agent (NaBH4, LiAlH4, or H2/Catalyst) RA->DC

Caption: Chemical transformation from dicyclopropyl ketone to dicyclopropylcarbinol.

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Dicyclopropyl Ketone in appropriate solvent B Add Reducing Agent (portion-wise or dropwise) A->B C Monitor reaction (e.g., by TLC) B->C D Quench excess reducing agent C->D E Extract product with an organic solvent D->E F Wash and dry the organic layer E->F G Remove solvent under reduced pressure F->G H Purify by column chromatography or distillation G->H I Characterize the final product (IR, NMR) H->I

Caption: General experimental workflow for the reduction of dicyclopropyl ketone.

Experimental Protocols

Method 1: Reduction with Sodium Borohydride (NaBH₄)

This protocol is adapted from standard procedures for the reduction of ketones.[1]

Materials and Reagents:

  • Dicyclopropyl ketone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (or Ethyl Acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dicyclopropyl ketone (e.g., 5.0 g) in methanol (e.g., 50 mL).

  • Reduction: Cool the solution to 0-5 °C in an ice bath. Slowly add sodium borohydride (e.g., 1.0 g) in small portions over approximately 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture in the ice bath for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After 1 hour, carefully and slowly add 1 M HCl (e.g., 20 mL) to the reaction mixture to quench the excess NaBH₄.

  • Work-up: Transfer the mixture to a separatory funnel. Add deionized water (e.g., 50 mL) and dichloromethane (e.g., 50 mL). Shake vigorously and allow the layers to separate. Collect the lower organic layer. Extract the aqueous layer two more times with dichloromethane (e.g., 2 x 25 mL). Combine all organic extracts.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous MgSO₄ and filter.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude dicyclopropylcarbinol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general procedure and must be performed under an inert atmosphere (e.g., Nitrogen or Argon) due to the high reactivity of LiAlH₄.

Materials and Reagents:

  • Dicyclopropyl ketone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (or THF)

  • Deionized water

  • 15% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Stirrer

  • Condenser

  • Dropping funnel

  • Inert gas supply

Procedure:

  • Reaction Setup: In a dry three-necked flask under an inert atmosphere, suspend LiAlH₄ (e.g., 1.0 g) in anhydrous diethyl ether (e.g., 50 mL).

  • Addition of Ketone: Dissolve dicyclopropyl ketone (e.g., 4.0 g) in anhydrous diethyl ether (e.g., 25 mL) and add it dropwise to the LiAlH₄ suspension while stirring and maintaining the temperature at 0 °C with an ice bath.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Work-up: Stir the resulting mixture at room temperature for 15 minutes. Add anhydrous MgSO₄ and stir for another 15 minutes. Filter the granular precipitate and wash it thoroughly with diethyl ether.

  • Solvent Removal: Combine the filtrate and washings, and remove the solvent on a rotary evaporator to obtain the crude dicyclopropylcarbinol.

  • Purification: Purify the crude product by vacuum distillation.

Product Characterization

The starting material, dicyclopropyl ketone, exhibits a characteristic strong IR absorption band for the carbonyl group (C=O) typically in the region of 1690-1715 cm⁻¹. Upon successful reduction to dicyclopropylcarbinol, this carbonyl peak will disappear and a broad absorption band corresponding to the hydroxyl group (O-H) will appear in the region of 3200-3600 cm⁻¹. Further characterization of the purified dicyclopropylcarbinol should be performed using ¹H and ¹³C NMR spectroscopy to confirm its structure.

Logical Relationship of Reagents and Conditions

cluster_NaBH4 Sodium Borohydride Method cluster_LiAlH4 Lithium Aluminum Hydride Method Ketone Dicyclopropyl Ketone NaBH4 NaBH4 Ketone->NaBH4 LiAlH4 LiAlH4 Ketone->LiAlH4 Methanol Methanol (Solvent) NaBH4->Methanol RT 0°C to Room Temp. Methanol->RT Aqueous_Workup Aqueous Work-up RT->Aqueous_Workup Product Dicyclopropylcarbinol Aqueous_Workup->Product Ether Anhydrous Ether (Solvent) LiAlH4->Ether Inert Inert Atmosphere Ether->Inert Fieser_Workup Fieser Work-up Inert->Fieser_Workup Fieser_Workup->Product

Caption: Comparison of reagents and conditions for the two primary reduction methods.

References

Application Notes and Protocols: The Unusual Favorskii-Nazarov Reaction of Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the unusual Favorskii-Nazarov reaction of dicyclopropyl ketone. Under typical Favorskii-Nazarov conditions (sodium reduction in diethyl ether), dicyclopropyl ketone does not yield the expected glycol or butanediol (B1596017) products. Instead, it undergoes a unique transformation to produce the novel compound 1,1,5-tricyclopropyl-1-hydroxypentan-5-one.[1][2][3][4] This process is believed to proceed through a dianion intermediate that attacks a neutral ketone molecule, leading to the cleavage of a cyclopropyl (B3062369) ring.[1][2][4] These notes offer a comprehensive guide for replicating this reaction, including a detailed experimental protocol, data presentation, and visualizations of the reaction mechanism and workflow.

Proposed Reaction Mechanism

The reaction is initiated by the reduction of dicyclopropyl ketone with sodium metal in diethyl ether to form a ketyl radical anion. This radical anion then dimerizes to form a dianion. In a departure from the typical Favorskii-Nazarov pathway, this highly nucleophilic dianion attacks the carbonyl carbon of a neutral dicyclopropyl ketone molecule. This is followed by the cleavage of one of the cyclopropyl rings in the newly formed intermediate. Subsequent protonation during the aqueous workup yields the final product, 1,1,5-tricyclopropyl-1-hydroxypentan-5-one. Dicyclopropyl carbinol is also formed as a simple reduction byproduct.[3]

reaction_mechanism cluster_start Initiation cluster_propagation Propagation and Ring Opening cluster_termination Termination DCPK Dicyclopropyl Ketone RadicalAnion Ketyl Radical Anion DCPK->RadicalAnion + e⁻ (from Na) Na Na Dianion Dianion Intermediate RadicalAnion->Dianion Dimerization DCPK2 Dicyclopropyl Ketone Intermediate Adduct Dianion->Intermediate + Dicyclopropyl Ketone RingOpened Ring-Opened Intermediate Intermediate->RingOpened Cyclopropyl Ring Cleavage FinalProduct 1,1,5-Tricyclopropyl- 1-hydroxypentan-5-one RingOpened->FinalProduct + 2H⁺ Workup Aqueous Workup (H₂O)

Caption: Proposed mechanism of the unusual Favorskii-Nazarov reaction.

Experimental Protocol

This protocol is based on the procedure described by Olah, Prakash, and Liang, supplemented with standard laboratory techniques for handling reactive metals.[1][3]

2.1 Materials and Reagents

  • Dicyclopropyl ketone (≥98%)

  • Sodium metal, stored under mineral oil

  • Anhydrous diethyl ether (Et₂O)

  • Isopropanol (B130326) (for quenching)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

2.2 Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas manifold (Schlenk line)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

2.3 Reaction Procedure

  • Preparation: Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Flame-dry the apparatus under a stream of inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: In the flask, place freshly cut sodium metal pieces (washed with anhydrous hexanes to remove mineral oil) in anhydrous diethyl ether.

  • To the stirred suspension, add a solution of dicyclopropyl ketone in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture under reflux for several hours until the sodium metal is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the excess sodium by the slow, dropwise addition of isopropanol until the evolution of hydrogen gas ceases.

  • Workup: Add saturated aqueous NH₄Cl solution to the quenched reaction mixture. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to isolate 1,1,5-tricyclopropyl-1-hydroxypentan-5-one.

Data Presentation

The following tables summarize the quantitative data for the main product as reported in the literature.[3]

Table 1: Product Yield and Physical Properties

PropertyValue
Product Name1,1,5-Tricyclopropyl-1-hydroxypentan-5-one
Yield30%
Boiling Point124 °C at 0.3 torr (1.33 x 10² Pa)
Molecular FormulaC₁₄H₂₂O₂

Table 2: Analytical and Spectroscopic Data

Analysis MethodObserved Data
Elemental Analysis Calculated: C, 75.63%; H, 9.97%. Found: C, 75.42%; H, 9.97%.
Mass Spectrometry (MS) m/z (relative intensity %): 222 (0.08%, M⁺), 204 (13.5%, M⁺ - H₂O), 120 (18.3%, M⁺ - H₂O - CprCOCH₃), 108 (12.4%), 69 (69.6%, CprCO⁺), 55 (14.7%, CprCH₂⁺), 41 (32.5%, Cpr⁺), 40 (100%, C₃H₄⁺), 18 (72%).
Infrared (IR) Spectroscopy (liquid film, cm⁻¹): 3480 (medium, OH), 3100 (sharp, Cpr-H), 3000-2900 (medium, aliphatic C-H), 1690 (sharp, C=O).
¹H NMR Spectroscopy (60 MHz, CDCl₃, 37°C, δ values): 3.3 (t, unsymmetrical, 2H), 2.3 (s, broad, 1H, OH), 1.8-1.2 (m, 3H), 1.2-0.1 (m, 16H).

Experimental Workflow

The overall experimental process, from setup to final analysis, is outlined below.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup Assemble and Dry Glassware inert Establish Inert Atmosphere setup->inert reagents Add Na and Et₂O setup->reagents addition Dropwise Addition of Dicyclopropyl Ketone reagents->addition reflux Reflux for several hours addition->reflux quench Quench with Isopropanol reflux->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry distill Vacuum Distillation dry->distill distill->analysis_start ms Mass Spectrometry ir IR Spectroscopy nmr ¹H NMR Spectroscopy analysis_start->ms analysis_start->ir analysis_start->nmr

Caption: Workflow for the synthesis and analysis of the product.

Characterization Notes

The structure of 1,1,5-tricyclopropyl-1-hydroxypentan-5-one is supported by the spectroscopic data:

  • IR Spectroscopy: The presence of a broad peak at 3480 cm⁻¹ confirms the hydroxyl (-OH) group, and a sharp peak at 1690 cm⁻¹ indicates a carbonyl (C=O) group.[3] The sharp peak at 3100 cm⁻¹ is characteristic of C-H stretching in cyclopropyl rings.[3]

  • ¹H NMR Spectroscopy: The complex multiplets in the upfield region (1.2-0.1 ppm) are characteristic of the numerous protons on the three cyclopropyl rings.[3] The broad singlet at 2.3 ppm is indicative of the hydroxyl proton.[3]

  • Mass Spectrometry: The molecular ion peak (M⁺) at m/z 222 confirms the molecular weight.[3] Key fragmentation patterns, such as the loss of water (M⁺ - 18) and the prominent cyclopropylcarbonyl cation (CprCO⁺) at m/z 69, are consistent with the proposed structure.[3]

Safety Precautions

  • Sodium Metal: Sodium is a highly reactive metal that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere and stored under mineral oil. All glassware must be scrupulously dried before use.

  • Quenching: The quenching of sodium metal is highly exothermic and produces hydrogen gas. It must be performed slowly in an ice bath, and a blast shield is recommended.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: Dimerization of Cyclopropyl Ketones for Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of functionalized cyclopentane (B165970) rings through the dimerization and formal [3+2] cycloaddition reactions of cyclopropyl (B3062369) ketones. The methodologies presented are based on nickel-catalyzed homodimerization, samarium(II) iodide-mediated cycloaddition, and visible-light photocatalysis, offering a versatile toolkit for the construction of complex five-membered ring systems.

Nickel-Catalyzed Dimerization of Cyclopropyl Ketones

This protocol details the homodimerization of cyclopropyl ketones to afford 1,3-dicarbonyl-substituted cyclopentanes, a reaction catalyzed by a nickel(0) complex. This method is particularly useful for the direct construction of cyclopentane cores from readily available cyclopropyl ketone precursors.

Experimental Protocol: Ni(COD)₂-Catalyzed Dimerization

Materials:

  • Cyclopropyl phenyl ketone

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Tricyclohexylphosphine (PCy₃)

  • Anhydrous toluene (B28343)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere techniques (Schlenk line or glovebox)

Procedure:

  • In a glovebox, a solution of Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in anhydrous toluene (1.0 M) is prepared.

  • To a separate oven-dried Schlenk flask, cyclopropyl phenyl ketone (1.0 equiv) is added.

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous THF is added to dissolve the cyclopropyl phenyl ketone to a concentration of 0.2 M.

  • The prepared Ni(COD)₂/PCy₃ catalyst solution is added to the flask via syringe.

  • The reaction mixture is stirred at room temperature for 5 hours.

  • Upon completion (monitored by TLC or GC-MS), the reaction is quenched by exposure to air.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the cyclopentane product.

Quantitative Data: Nickel-Catalyzed Dimerization
EntryCyclopropyl Ketone SubstrateProduct(s)Yield (%)Diastereomeric Ratio (d.r.)
1Cyclopropyl phenyl ketone1,3-dibenzoyl-cyclopentane93>20:1
2Cyclopropyl methyl ketone1,3-diacetyl-cyclopentane85>20:1

Data is representative and may vary based on specific substrate and reaction conditions.

Reaction Mechanism: Nickel-Catalyzed Dimerization

The proposed mechanism involves the oxidative addition of the cyclopropyl ketone to the Ni(0) center to form a nickeladihydropyran intermediate. This intermediate then undergoes insertion of a second molecule of the cyclopropyl ketone, followed by reductive elimination to furnish the cyclopentane product and regenerate the Ni(0) catalyst.

G cluster_0 Catalytic Cycle A Ni(0)L₂ B Oxidative Addition A->B C Nickeladihydropyran Intermediate B->C D Insertion of 2nd Ketone C->D E Reductive Elimination D->E E->A Regeneration F Cyclopentane Product E->F G Cyclopropyl Ketone G->B H Cyclopropyl Ketone H->D

Nickel-Catalyzed Dimerization Pathway

SmI₂-Catalyzed Formal [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones

This section describes a samarium(II) iodide-catalyzed formal [3+2] cycloaddition of alkyl cyclopropyl ketones with alkenes. This protocol is particularly valuable for accessing sp³-rich cyclopentane architectures from less reactive alkyl cyclopropyl ketones.

Experimental Protocol: SmI₂-Catalyzed Cycloaddition

Materials:

  • Alkyl cyclopropyl ketone

  • Alkene (e.g., styrene)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Samarium metal (Sm⁰) powder

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To an oven-dried Schlenk flask under argon, add the alkyl cyclopropyl ketone (1.0 equiv) and the alkene (1.5 equiv).

  • Add anhydrous THF to achieve a concentration of 0.1 M with respect to the cyclopropyl ketone.

  • In a separate flask, prepare a suspension of Sm⁰ (15 mol%) in anhydrous THF.

  • To the reaction flask, add the SmI₂ solution in THF (10 mol%).

  • Add the Sm⁰ suspension to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: SmI₂-Catalyzed [3+2] Cycloaddition
EntryAlkyl Cyclopropyl KetoneAlkeneProductYield (%)
1Cyclopropyl methyl ketoneStyrene2-methyl-5-phenyl-cyclopentanone90
2Cyclopropyl ethyl ketone4-Chlorostyrene5-(4-chlorophenyl)-2-ethyl-cyclopentanone85
3Bicyclo[3.1.0]hexan-6-oneAcrylonitrile3-cyano-tricyclo[4.3.0.0¹,⁴]nonan-8-one78

Yields are for the major diastereomer.

Reaction Workflow: SmI₂-Catalyzed Cycloaddition

This workflow outlines the key steps in the samarium-catalyzed cycloaddition process.

G A Start: Alkyl Cyclopropyl Ketone & Alkene B Addition of SmI₂ (cat.) and Sm⁰ (co-reductant) A->B C Single Electron Transfer & Ring Opening B->C D Radical Addition to Alkene C->D E 5-exo-trig Cyclization D->E F Reduction & Protonation E->F G Final Product: Substituted Cyclopentanone F->G

SmI₂-Catalyzed Cycloaddition Workflow

Visible Light-Photocatalyzed [3+2] Cycloadditions of Aryl Cyclopropyl Ketones

This protocol utilizes a ruthenium-based photocatalyst in the presence of a Lewis acid to effect the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins under visible light irradiation. This method offers a mild and efficient route to highly substituted cyclopentanes.

Experimental Protocol: Photocatalytic [3+2] Cycloaddition

Materials:

  • Aryl cyclopropyl ketone

  • Olefin (e.g., α-substituted enone)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate [Ru(bpy)₃Cl₂·6H₂O]

  • Lanthanum(III) trifluoromethanesulfonate (B1224126) [La(OTf)₃]

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous acetonitrile (B52724) (MeCN)

  • Blue LED light source

Procedure:

  • In a vial equipped with a magnetic stir bar, combine the aryl cyclopropyl ketone (1.0 equiv), the olefin (1.2 equiv), Ru(bpy)₃Cl₂·6H₂O (1 mol%), and La(OTf)₃ (10 mol%).

  • Seal the vial with a septum and purge with argon for 15 minutes.

  • Add anhydrous MeCN to achieve a 0.1 M concentration of the cyclopropyl ketone.

  • Add TMEDA (1.5 equiv) via syringe.

  • Place the vial approximately 5 cm from a blue LED light source and stir at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data: Photocatalytic [3+2] Cycloaddition
EntryAryl Cyclopropyl KetoneOlefinYield (%)Diastereomeric Ratio (d.r.)
1Phenyl cyclopropyl ketoneMethyl methacrylate755:1
24-Methoxyphenyl cyclopropyl ketoneEthyl crotonate8210:1
3Naphthyl cyclopropyl ketoneN-Phenylmaleimide91>20:1

Data represents typical yields and selectivities.

Signaling Pathway: Photocatalytic Cycle

The reaction is initiated by the photoexcitation of the Ru(II) catalyst, which then reduces the aryl cyclopropyl ketone to a radical anion. This intermediate undergoes ring opening, followed by radical addition to the olefin and subsequent cyclization to form the cyclopentane ring.

G RuII Ru(II) RuII_star *Ru(II) RuII->RuII_star hv (Blue LED) RuIII Ru(III) RuII_star->RuIII SET RuIII->RuII Regeneration CPK Aryl Cyclopropyl Ketone CPK_anion Ketone Radical Anion CPK->CPK_anion e⁻ from *Ru(II) RingOpen Ring-Opened Radical CPK_anion->RingOpen Adduct Radical Adduct RingOpen->Adduct + Olefin Alkene Olefin Cyclized Cyclized Radical Anion Adduct->Cyclized Product Cyclopentane Product Cyclized->Product - e⁻ to Ru(III)

Photocatalytic [3+2] Cycloaddition Cycle

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the high-yield synthesis of dicyclopropyl ketone, a key intermediate in the development of pharmaceuticals and specialized organic compounds.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common high-yield synthesis routes for dicyclopropyl ketone?

A1: The two primary high-yield methods for synthesizing dicyclopropyl ketone are the reaction from γ-butyrolactone and the cyclization of 1,7-dichloro-4-heptanone. The route starting from γ-butyrolactone proceeds through a 1,7-dichloro-4-heptanone intermediate, which is then cyclized with a strong base.[1][2][4][5] A modified version of the γ-butyrolactone method claims a 15-20% increase in yield by utilizing an inert organic solvent and solid sodium alcoholate, which improves reaction control and reduces byproducts.[2] The direct cyclization of 1,7-dichloro-4-heptanone is also a widely used method with reported high yields.[5]

Q2: What is the expected yield for dicyclopropyl ketone synthesis?

A2: The expected yield depends on the chosen synthetic route. The method starting from γ-butyrolactone typically yields between 52% and 55%.[4][6] A modified version of this process reports yields 15-20% higher than the conventional technique.[2] The direct cyclization of 1,7-dichloro-4-heptanone has been reported to yield approximately 70%.[5]

Q3: What are the key physical properties of dicyclopropyl ketone?

A3: Dicyclopropyl ketone is a colorless to light yellow liquid.[1] Its key physical properties are summarized in the table below.

PropertyValue
Boiling Point160-162 °C (at atmospheric pressure)[1][7]
72-74 °C (at 33 mmHg)[4][6]
69 °C (at 20 mmHg)[5]
Density~0.977 g/mL (at 25 °C)[1][7]
Refractive Index1.467 (n20/D)[1][7]
Molecular FormulaC₇H₁₀O[1][7][8]
Molecular Weight110.15 g/mol [7][8]

Q4: What are the common applications of dicyclopropyl ketone?

A4: Dicyclopropyl ketone serves as a crucial intermediate in the synthesis of pharmaceuticals and pesticides.[2] It is used in the preparation of potent and selective agonists for histamine (B1213489) H2 receptors and in the synthesis of compounds with nicotinic receptor activity.[3][9]

Troubleshooting Guides

Synthesis from γ-Butyrolactone
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Dicyclopropyl Ketone Incomplete reaction during the formation of the dibutyrolactone intermediate.Ensure the use of absolute methanol (B129727) and freshly cut sodium for the preparation of sodium methoxide (B1231860).[4][6] Commercial γ-butyrolactone should be redistilled before use.[6]
Loss of intermediate during the workup of 1,7-dichloro-4-heptanone.The intermediate can be heat-sensitive; ensure proper cooling during the addition of hydrochloric acid and sodium hydroxide (B78521).[4][6][10]
Incomplete cyclization.Use a strong base like sodium hydroxide and ensure vigorous stirring during the cyclization step.[4][5] The reaction mixture should be refluxed for the specified time to ensure complete reaction.[4][5]
Excessive Frothing Rapid evolution of carbon dioxide upon addition of hydrochloric acid.Add the concentrated hydrochloric acid cautiously and with vigorous stirring, especially at the beginning.[4][6]
Product Purity Issues Presence of unreacted starting materials or side products.Ensure efficient distillation of the final product using a well-packed column.[4][6] Saturate the aqueous layer with potassium carbonate to improve the separation of the ketone.[4][6]
Synthesis from 1,7-Dichloro-4-heptanone
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Dicyclopropyl Ketone Incomplete cyclization reaction.Ensure vigorous stirring and maintain the reflux for the recommended duration (e.g., 30 minutes).[5]
Loss of product during workup.Perform steam distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.[5] Saturate the distillate with potassium carbonate to facilitate the separation of the organic layer.[5]
Difficult Separation of Organic Layer Emulsion formation during extraction.Saturating the aqueous layer with potassium carbonate should help break the emulsion and improve phase separation.[5]

Experimental Protocols

High-Yield Synthesis from γ-Butyrolactone

This protocol is adapted from a well-established method with a reported yield of 52-55%.[4][6]

Step 1: Preparation of Dibutyrolactone Intermediate

  • Prepare a solution of sodium methoxide from 50 g of freshly cut sodium and 600 mL of absolute methanol in a 3-L three-necked flask.

  • To the stirred solution, add 344 g of γ-butyrolactone in one portion.

  • Heat the flask to distill the methanol at a rapid rate. Collect approximately 475 mL of methanol.

  • Apply reduced pressure to remove an additional 50-70 mL of methanol. The residue is the dibutyrolactone intermediate.

Step 2: Synthesis of 1,7-Dichloro-4-heptanone

  • To the dibutyrolactone residue, cautiously add 800 mL of concentrated hydrochloric acid with stirring.

  • Heat the mixture under reflux with stirring for 20 minutes.

  • Cool the mixture in an ice bath.

Step 3: Cyclization to Dicyclopropyl Ketone

  • Rapidly add a solution of 480 g of sodium hydroxide in 600 mL of water to the stirred mixture, keeping the temperature below 50°C.

  • Heat the mixture under reflux for an additional 30 minutes.

  • Arrange the condenser for downward distillation and collect the ketone-water mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate to separate the ketone.

  • Extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the ether.

  • Distill the remaining product to obtain dicyclopropyl ketone (boiling point 72–74°C/33 mm).

High-Yield Synthesis from 1,7-Dichloro-4-heptanone

This protocol is based on a method with a reported yield of 70%.[5]

  • In a one-liter three-necked flask equipped with a reflux condenser and a stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g of 1,7-dichloro-4-heptanone.

  • Reflux the mixture for 30 minutes with vigorous stirring.

  • Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is no longer detected in the distillate.

  • Saturate the distillate with potassium carbonate.

  • Separate the upper organic layer and extract the aqueous layer once with ether.

  • Combine the organic layers and dry them over potassium carbonate.

  • After removing the ether, distill the product to yield dicyclopropyl ketone (boiling point 69°C at 20 mm).

Visualizations

Synthesis_from_gamma_Butyrolactone butyrolactone γ-Butyrolactone dibutyrolactone Dibutyrolactone Intermediate butyrolactone->dibutyrolactone Condensation naome Sodium Methoxide in Methanol naome->butyrolactone dichloroheptanone 1,7-Dichloro-4-heptanone dibutyrolactone->dichloroheptanone Decarboxylation & Ring Opening hcl Conc. HCl hcl->dibutyrolactone dcpk Dicyclopropyl Ketone dichloroheptanone->dcpk Cyclization naoh NaOH (aq) naoh->dichloroheptanone

Caption: Reaction pathway for the synthesis of dicyclopropyl ketone from γ-butyrolactone.

Synthesis_from_1_7_Dichloro_4_heptanone dichloroheptanone 1,7-Dichloro-4-heptanone dcpk Dicyclopropyl Ketone dichloroheptanone->dcpk Intramolecular Cyclization naoh NaOH (aq) naoh->dichloroheptanone

Caption: Direct cyclization of 1,7-dichloro-4-heptanone to dicyclopropyl ketone.

Experimental_Workflow_Butyrolactone cluster_0 Step 1: Intermediate Formation cluster_1 Step 2 & 3: Conversion & Cyclization cluster_2 Step 4: Purification start Mix γ-Butyrolactone & Sodium Methoxide distill_meoh Distill Methanol start->distill_meoh residue Dibutyrolactone Intermediate distill_meoh->residue add_hcl Add Conc. HCl & Reflux residue->add_hcl cool Cool in Ice Bath add_hcl->cool add_naoh Add NaOH Solution cool->add_naoh reflux_2 Reflux add_naoh->reflux_2 distill_product Distill Product Mixture reflux_2->distill_product saturate Saturate with K₂CO₃ distill_product->saturate extract Extract with Ether saturate->extract dry_distill Dry & Final Distillation extract->dry_distill final_product Pure Dicyclopropyl Ketone dry_distill->final_product

Caption: Experimental workflow for dicyclopropyl ketone synthesis from γ-butyrolactone.

References

Technical Support Center: Purification of Crude Dicyclopropyl Ketone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude dicyclopropyl ketone via vacuum distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of dicyclopropyl ketone relevant to vacuum distillation?

A1: Understanding the physical properties of dicyclopropyl ketone is crucial for a successful purification. Key data is summarized in the table below. Note that the boiling point is significantly reduced under vacuum, which helps prevent thermal degradation.[1][2][3]

Q2: Why is vacuum distillation the preferred method for purifying dicyclopropyl ketone?

A2: Dicyclopropyl ketone has a high boiling point at atmospheric pressure (160-162 °C).[1][2][3] Distilling at this high temperature can lead to thermal decomposition and the formation of impurities. Vacuum distillation allows the substance to boil at a much lower temperature, preserving the integrity of the molecule.

Q3: What are the likely impurities in my crude dicyclopropyl ketone?

A3: Common synthesis routes, such as the intramolecular cyclization of 1,7-dichloro-4-heptanone, may result in unreacted starting materials, residual solvents (like ether or toluene), and byproducts from side reactions.[2][4] Steam distillation is often used as an initial purification step, which may carry over some water.[2][3]

Q4: How can I prevent bumping or uneven boiling during the distillation?

A4: To ensure smooth boiling, it is essential to use a magnetic stir bar in the distilling flask. Alternatively, boiling chips or a fine capillary tube to introduce a steady stream of nitrogen or argon can be used. This prevents superheating and violent boiling (bumping).

Q5: My final product is a colorless to light yellow liquid. Is this expected?

A5: Yes, pure dicyclopropyl ketone is typically described as a clear, colorless to yellowish liquid.[1][2][3]

Data Presentation

Physical Properties of Dicyclopropyl Ketone
PropertyValueSource(s)
Molecular Formula C₇H₁₀O[2][5]
Molecular Weight 110.15 g/mol [5]
Appearance Clear, colorless to yellowish liquid[1][2][3]
Density ~0.977 g/mL at 25 °C[1][2][3]
Boiling Point (Atmospheric) 160-162 °C at 760 mmHg[1][2][3]
Boiling Point (Vacuum) 69 °C at 20 mmHg[2][3][4]
72-74 °C at 33 mmHg[6][7]
Refractive Index (n20/D) ~1.467[1][2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Product Distilling Over 1. System Leak: The vacuum is not low enough to achieve the required boiling point at your set temperature. 2. Incorrect Thermometer Placement: The thermometer bulb is not positioned correctly at the vapor outlet to the condenser, leading to an inaccurate temperature reading. 3. Insufficient Heating: The heating mantle temperature is too low. 4. Vacuum Too High: The boiling point of the liquid is below the temperature of the condenser, causing it to pass through without condensing.1. Perform a leak test. Check all joints, seals, and tubing for cracks or poor connections. Ensure all glassware joints are properly greased. 2. Adjust the thermometer so the top of the bulb is level with the bottom of the sidearm leading to the condenser.[8] 3. Gradually increase the temperature of the heating mantle. 4. Slightly reduce the vacuum to increase the boiling point.
Pressure is Unstable or Too High 1. Leak in the System: Air is entering the apparatus through poorly sealed joints or cracks.[8][9] 2. Outgassing: Volatile impurities or residual solvents are being released from the crude material.[8] 3. Vacuum Pump Issue: The pump oil is contaminated, or the pump is not functioning correctly.1. Turn off the heat, allow the system to cool, and re-grease all joints. Check all tubing and connections.[8] 2. Hold the temperature at a lower point before distillation begins to allow volatile components to be removed by the vacuum pump. 3. Check the vacuum pump oil; it should be clear. If it is cloudy or dark, change it.
"Bumping" or Violent Boiling 1. Lack of Nucleation Sites: The liquid is becoming superheated. 2. Heating is Too Aggressive: The rate of heating is too high.1. Ensure a magnetic stir bar or fresh boiling chips are in the distilling flask and are functioning correctly. A capillary bleed can also be used. 2. Reduce the heating mantle temperature and increase it more gradually.
Distillate is Dark or Discolored 1. Thermal Degradation: The heating mantle temperature is too high, or the distillation is proceeding too slowly, causing the compound to "cook."[8] 2. Contamination in the Crude Material: The starting material contains high-boiling, colored impurities. 3. "Flooding" or "Puking": Overly aggressive boiling is carrying non-volatile material into the condenser.[8]1. Lower the heating mantle temperature. Improve the vacuum to allow distillation at a lower temperature. 2. Consider a pre-purification step, such as washing the crude product with a suitable aqueous solution or treating it with activated carbon. 3. Immediately reduce the heat to the distilling flask. Allow the column to drain before slowly and carefully increasing the heat again.

Experimental Protocol

Protocol: Vacuum Distillation of Crude Dicyclopropyl Ketone
  • Preparation of Crude Material:

    • Ensure the crude dicyclopropyl ketone is free of any aqueous phase from prior extractions or steam distillation. If necessary, dry the crude product over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or potassium carbonate and filter.[2][6]

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using clean, dry glassware. This includes a round-bottom flask (distilling flask), a Claisen adapter (optional, but recommended to prevent bumping into the condenser), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Secure all components with clamps.

    • Place the distilling flask in a heating mantle.

    • Add a magnetic stir bar to the distilling flask.

  • System Check:

    • Before adding the crude product, assemble the empty apparatus and apply a vacuum to test for leaks. The system should be able to reach a low, stable pressure.[10]

  • Distillation Procedure:

    • Release the vacuum and charge the distilling flask with the crude dicyclopropyl ketone, filling it to no more than two-thirds of its volume.

    • Reassemble the apparatus and start the magnetic stirrer.

    • Turn on the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. Be aware of any initial bumping or foaming from residual volatiles.

    • Once a stable vacuum is achieved (e.g., ~20 mmHg), begin to heat the distilling flask gently.

    • Monitor the temperature at the thermometer. The temperature will rise as the vapor of the dicyclopropyl ketone reaches the thermometer bulb.

    • Collect any initial low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point for the measured pressure (e.g., ~69 °C at 20 mmHg), switch to a clean receiving flask to collect the main fraction of pure dicyclopropyl ketone.[2][4]

    • Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.

    • Once the main fraction is collected, remove the heating mantle and allow the system to cool to room temperature before slowly venting the apparatus to atmospheric pressure.

    • Turn off the vacuum pump and condenser water. Disassemble the apparatus.

Visualizations

Experimental Workflow for Vacuum Distillation

experimental_workflow prep Prepare Crude: Dry over MgSO₄/K₂CO₃ setup Assemble & Leak Test Distillation Apparatus prep->setup charge Charge Flask with Crude Ketone & Stir Bar setup->charge evacuate Apply Vacuum & Start Cooling Water/Stirring charge->evacuate heat Gently Heat Distilling Flask evacuate->heat forerun Collect Forerun (Low-Boiling Impurities) heat->forerun collect Collect Main Fraction at Stable Temp/Pressure forerun->collect cooldown Cool System to Room Temperature collect->cooldown vent Vent to Atmospheric Pressure cooldown->vent

References

Technical Support Center: Non-Chromatographic Purification of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the non-chromatographic purification of cyclopropyl (B3062369) ketones.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary non-chromatographic methods for purifying cyclopropyl ketones?

A1: The most common non-chromatographic purification techniques for cyclopropyl ketones are distillation (simple, fractional, and vacuum), crystallization, and liquid-liquid extraction, particularly through the formation of bisulfite adducts.[1] Membrane filtration, specifically organic solvent nanofiltration (OSN), is an emerging alternative. The selection of the most appropriate method depends on factors such as the thermal stability of the ketone, the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: How do I choose the best non-chromatographic purification method for my specific cyclopropyl ketone?

A2: Consider the following factors:

  • Distillation: Ideal for thermally stable cyclopropyl ketones with boiling points significantly different from impurities. Vacuum distillation is recommended for heat-sensitive compounds.[2]

  • Crystallization: A highly effective method for obtaining high-purity solid cyclopropyl ketones. It is particularly useful for removing small amounts of impurities.

  • Liquid-Liquid Extraction (Bisulfite Adduct Formation): Excellent for selectively separating unhindered cyclopropyl ketones (like methyl cyclopropyl ketone) from other organic compounds that do not react with sodium bisulfite.[1][3][4][5]

  • Membrane Filtration (OSN): A potential method for separating cyclopropyl ketones from larger impurity molecules in an organic solvent, though specific application data for cyclopropyl ketones is limited.[6][7]

Distillation

Q3: When is vacuum distillation necessary for purifying cyclopropyl ketones?

A3: Vacuum distillation is necessary when a cyclopropyl ketone is thermally unstable at its atmospheric boiling point or has a very high boiling point. By reducing the pressure, the boiling point is lowered, minimizing the risk of decomposition.[2][8]

Q4: What is a typical yield and purity for the distillation of cyclopropyl methyl ketone?

A4: A reported synthesis and subsequent fractional distillation of cyclopropyl methyl ketone yielded the product at 77-83% with a boiling point of 110-112 °C, indicating high purity.[9][10] Another process involving distillation reported a purity of over 99% and a yield exceeding 98%.[11]

Crystallization

Q5: How do I select a suitable solvent for the crystallization of a cyclopropyl ketone?

A5: A good crystallization solvent should dissolve the cyclopropyl ketone well at high temperatures but poorly at low temperatures. The impurities should either be very soluble or insoluble in the solvent at all temperatures.[12][13] A rule of thumb is that solvents with similar functional groups to the compound being purified are often good choices (e.g., acetone (B3395972) for ketones).[14]

Q6: What should I do if my cyclopropyl ketone "oils out" instead of crystallizing?

A6: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your ketone. To resolve this, reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble to lower the saturation point, and allow it to cool slowly.[13]

Liquid-Liquid Extraction (Bisulfite Adduct Formation)

Q7: Which types of cyclopropyl ketones are suitable for purification by bisulfite extraction?

A7: This method is most effective for sterically unhindered cyclopropyl ketones, such as cyclopropyl methyl ketone, and other unhindered cyclic ketones.[1][3][15] Sterically hindered ketones generally do not react with sodium bisulfite.[1]

Q8: Can the cyclopropyl ketone be recovered after forming the bisulfite adduct?

A8: Yes, the formation of the bisulfite adduct is a reversible reaction. The ketone can be regenerated from the aqueous layer by adding a base (like sodium hydroxide) or an acid, which breaks down the adduct and allows the ketone to be extracted back into an organic solvent.[1][3][15]

Membrane Filtration

Q9: What is Organic Solvent Nanofiltration (OSN) and how can it be used for cyclopropyl ketone purification?

A9: OSN is a pressure-driven membrane separation process that can separate molecules in the 100-1000 Da molecular weight range in organic solvents.[7] In principle, it could be used to separate a cyclopropyl ketone from larger impurities by selecting a membrane with a molecular weight cut-off (MWCO) that retains the larger molecules while allowing the smaller ketone to pass through into the permeate.[6][16]

Q10: What are the main challenges with using membrane filtration for this purpose?

A10: The primary challenges include finding a membrane that is stable in the desired organic solvent and has the appropriate MWCO for the separation. Membrane fouling, where the membrane pores become blocked, can also reduce efficiency.[17][18][19] The separation of molecules with similar molecular weights is also a significant challenge.[20]

Troubleshooting Guides

Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Violent Boiling - Uneven heating.- Absence of boiling chips or stir bar.- Ensure uniform heating with a heating mantle or oil bath.- Add new boiling chips or a magnetic stir bar before heating.
No Distillate Collected - Thermometer bulb placed too high.- Insufficient heating.- Leak in the system (for vacuum distillation).- Position the top of the thermometer bulb level with the bottom of the sidearm of the distillation head.- Gradually increase the heating temperature.- Check all connections and ensure joints are properly sealed. For vacuum distillation, ensure all joints are greased.[21]
Poor Separation of Components - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Product Decomposition - Distillation temperature is too high.- Use vacuum distillation to lower the boiling point.[2]
Pressure Fluctuations (Vacuum Distillation) - Inconsistent vacuum source (e.g., water aspirator).- Leaks in the system.- Use a vacuum regulator for more precise pressure control.[8]- Check all joints and tubing for leaks.[22]
Crystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - Solution is not saturated.- Supersaturation.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature.[12][23]
Oiling Out - Melting point of the compound is below the temperature of the solution.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.- Try a different crystallization solvent.
Low Yield of Crystals - Too much solvent was used.- Crystals are significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution to a lower temperature or for a longer period.- Minimize the amount of cold solvent used for washing the crystals.- During hot filtration, use a pre-heated funnel and flask.
Crystals are Impure - Crystallization occurred too quickly.- Inefficient washing of crystals.- Allow the solution to cool slowly and undisturbed.[23]- Wash the filtered crystals with a small amount of ice-cold, fresh solvent.
Liquid-Liquid Extraction (Bisulfite Adduct Formation)
Problem Possible Cause(s) Solution(s)
Poor Separation of Ketone - Ketone is sterically hindered.- Insufficient shaking or reaction time.- Bisulfite solution is not fresh.- This method may not be suitable for the specific ketone.- Shake the separatory funnel vigorously for an adequate amount of time (e.g., 30 seconds).[5]- Prepare a fresh saturated solution of sodium bisulfite.
Emulsion Formation - Vigorous shaking with certain solvent systems.- Allow the mixture to stand for a longer period.- Gently swirl the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution).
Low Recovery of Ketone after Regeneration - Incomplete breakdown of the bisulfite adduct.- Insufficient extraction of the regenerated ketone.- Ensure the pH is sufficiently basic (or acidic) to fully reverse the reaction.- Perform multiple extractions with the organic solvent.
Solid Precipitates at the Interface - The bisulfite adduct is insoluble in both the aqueous and organic layers.- Add more water to dissolve the adduct.- If the adduct remains insoluble, it may be necessary to filter the mixture to collect the solid adduct.
Membrane Filtration (Organic Solvent Nanofiltration)
Problem Possible Cause(s) Solution(s)
Low Permeate Flux - Membrane fouling.- High viscosity of the feed solution.- Insufficient transmembrane pressure.- Pre-filter the feed solution to remove larger particles.- Clean the membrane according to the manufacturer's instructions.- Dilute the feed solution if possible.- Increase the operating pressure within the membrane's limits.
Poor Rejection of Impurities (or High Rejection of Ketone) - Incorrect membrane MWCO.- Membrane degradation.- Select a membrane with a MWCO that is appropriate for the size difference between the cyclopropyl ketone and the impurities.- Ensure the membrane is chemically compatible with the organic solvent being used.
Membrane Degradation - Chemical incompatibility with the solvent.- Choose a membrane specifically designed for organic solvent filtration and ensure it is compatible with your specific solvent system.

Quantitative Data Summary

Table 1: Comparison of Non-Chromatographic Purification Techniques for Cyclopropyl Ketones

Technique Typical Yield Achievable Purity Advantages Limitations
Distillation 77-99%[9][10][11]>99%[11]- Scalable- Good for removing non-volatile impurities- Requires thermal stability of the compound- Not effective for separating compounds with similar boiling points
Crystallization Variable, depends on solubilityHigh (>99%)- Can yield very pure product- Good for removing small amounts of impurities- Requires the compound to be a solid- Yield can be low if the compound is highly soluble
Bisulfite Extraction High recovery rates reported[1]High selectivity for unhindered ketones- Highly selective for certain ketones- Rapid and simple procedure[3]- Only effective for sterically unhindered ketones[1][3]- Requires an additional regeneration step
Membrane Filtration (OSN) N/A (specific data for cyclopropyl ketones not available)N/A (specific data for cyclopropyl ketones not available)- Low energy consumption- Can be a continuous process- Membrane stability in organic solvents can be an issue- Prone to fouling- Limited data for small molecule purification

Experimental Protocols

Protocol 1: Purification of Cyclopropyl Methyl Ketone by Fractional Distillation

Objective: To purify crude cyclopropyl methyl ketone from impurities with different boiling points.

Materials:

  • Crude cyclopropyl methyl ketone

  • Fractional distillation apparatus (distilling flask, fractionating column (e.g., Vigreux), condenser, receiving flask)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer and stir plate

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Add the crude cyclopropyl methyl ketone and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. A temperature gradient will be established in the column.

  • Distillation: Slowly increase the heating rate. Collect the fraction that distills at a constant temperature corresponding to the boiling point of cyclopropyl methyl ketone (approx. 110-112 °C at atmospheric pressure).[10]

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected fraction using an appropriate technique (e.g., GC, NMR).

Protocol 2: Purification of a Cyclopropyl Ketone by Crystallization

Objective: To purify a solid cyclopropyl ketone from soluble impurities.

Materials:

  • Crude solid cyclopropyl ketone

  • Appropriate crystallization solvent (e.g., ethanol, hexane/acetone mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair that dissolves the crude product when hot but not when cold.

  • Dissolution: Place the crude cyclopropyl ketone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by leaving them in the funnel with the vacuum on or by transferring them to a watch glass to air dry.

Protocol 3: Purification of Cyclopropyl Methyl Ketone via Bisulfite Extraction

Objective: To separate cyclopropyl methyl ketone from non-ketonic organic impurities.

Materials:

  • Crude mixture containing cyclopropyl methyl ketone

  • Organic solvent (e.g., diethyl ether)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Separatory funnel

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent like diethyl ether.

  • Adduct Formation: Transfer the solution to a separatory funnel and add the saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for several minutes, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer now contains the water-soluble bisulfite adduct of the cyclopropyl methyl ketone. Drain and save the aqueous layer.

  • Washing: Wash the organic layer with water and combine the aqueous wash with the previously collected aqueous layer. The organic layer contains the non-ketonic impurities and can be discarded if not needed.

  • Regeneration of Ketone: Place the combined aqueous layers in a clean separatory funnel. Slowly add NaOH solution until the solution is basic (check with pH paper). This will regenerate the cyclopropyl methyl ketone.

  • Extraction: Extract the regenerated ketone from the aqueous layer with a fresh portion of diethyl ether. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the purified cyclopropyl methyl ketone.[1]

Visualizations

experimental_workflow_distillation start Start: Crude Cyclopropyl Ketone setup Assemble Distillation Apparatus start->setup charge Charge Flask with Ketone and Boiling Chips setup->charge heat Gently Heat the Flask charge->heat equilibrate Establish Temperature Gradient heat->equilibrate distill Collect Pure Ketone Fraction equilibrate->distill stop Stop Distillation distill->stop end End: Purified Cyclopropyl Ketone stop->end

Caption: Workflow for purification by distillation.

experimental_workflow_crystallization start Start: Crude Solid Ketone dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slowly Cool to Form Crystals dissolve->cool filtrate Collect Crystals by Vacuum Filtration cool->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry the Purified Crystals wash->dry end End: Purified Crystalline Ketone dry->end

Caption: Workflow for purification by crystallization.

logical_relationship_bisulfite_extraction cluster_0 Phase 1: Adduct Formation & Separation cluster_1 Phase 2: Ketone Regeneration & Extraction crude_mixture Crude Mixture (Ketone + Impurities) in Organic Solvent add_bisulfite Add Saturated Aqueous NaHSO₃ crude_mixture->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate_layers Separate Layers shake->separate_layers organic_impurities Organic Layer (Impurities) separate_layers->organic_impurities aqueous_adduct Aqueous Layer (Ketone-Bisulfite Adduct) separate_layers->aqueous_adduct add_base Add Base (e.g., NaOH) to Aqueous Layer aqueous_adduct->add_base extract_ketone Extract with Fresh Organic Solvent add_base->extract_ketone separate_final Separate Layers extract_ketone->separate_final purified_ketone Organic Layer (Purified Ketone) separate_final->purified_ketone aqueous_waste Aqueous Layer (Waste) separate_final->aqueous_waste

Caption: Logical workflow for bisulfite extraction.

References

Technical Support Center: Optimizing Dicyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dicyclopropyl ketone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and optimization strategies for the preparation of this key intermediate. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols for the most common synthetic routes.

Section 1: Troubleshooting Guides & FAQs

This section addresses specific challenges and frequently asked questions for the primary methods of synthesizing dicyclopropyl ketone.

Guide 1: Synthesis from γ-Butyrolactone via 1,7-Dichloro-4-heptanone

This two-step method is a common and scalable approach to dicyclopropyl ketone. However, optimizing yield and minimizing byproducts can be challenging.

Frequently Asked Questions (FAQs):

  • Q1: What is the overall reaction scheme for the synthesis of dicyclopropyl ketone from γ-butyrolactone? A1: The synthesis involves two main stages:

    • Formation of 1,7-dichloro-4-heptanone: γ-Butyrolactone is first reacted with a base like sodium methoxide (B1231860), followed by treatment with hydrochloric acid to yield the intermediate, 1,7-dichloro-4-heptanone.[1]

    • Intramolecular Cyclization: The 1,7-dichloro-4-heptanone is then treated with a strong base, such as sodium hydroxide (B78521), to induce intramolecular cyclization and form dicyclopropyl ketone.[2]

  • Q2: My yield of 1,7-dichloro-4-heptanone is low. What are the potential causes? A2: Low yields in the formation of 1,7-dichloro-4-heptanone can be attributed to several factors:

    • Incomplete initial reaction: Ensure the reaction with sodium methoxide and γ-butyrolactone goes to completion. The removal of methanol (B129727) is a key indicator of reaction progress.[1]

    • Suboptimal temperature control: The subsequent reaction with hydrochloric acid should be carefully controlled, as it is exothermic.[1]

    • Inefficient extraction: 1,7-dichloro-4-heptanone is typically extracted with an organic solvent. Ensure thorough extraction to maximize recovery.[1]

  • Q3: I am observing significant byproduct formation during the cyclization of 1,7-dichloro-4-heptanone. How can I minimize this? A3: Byproduct formation is often due to intermolecular side reactions or elimination. To minimize this:

    • Maintain vigorous stirring: This ensures that the base is evenly dispersed and promotes the desired intramolecular reaction.

    • Control the reaction temperature: The addition of sodium hydroxide should be done cautiously to prevent the temperature from rising too high, which can favor side reactions.[3]

    • Purity of the intermediate: Ensure the 1,7-dichloro-4-heptanone is of sufficient purity before proceeding with the cyclization step.[4]

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low overall yield of dicyclopropyl ketone - Incomplete conversion in either step. - Loss of product during workup and purification. - Degradation of intermediates.- Monitor each step by TLC or GC to ensure completion. - Optimize extraction and distillation procedures.[5] - Ensure the 1,7-dichloro-4-heptanone intermediate is not stored for extended periods, as it can degrade.[1]
Formation of a dark-colored reaction mixture - This is a normal observation during the reaction of the intermediate with hydrochloric acid.[1]- The color change from yellow to reddish-brown is expected and does not necessarily indicate a problem.[1]
Difficulty in purifying the final product - Presence of unreacted starting material or byproducts with similar boiling points.- Use fractional distillation under reduced pressure for efficient purification.[6] - Consider alternative purification methods such as chromatography if distillation is ineffective.[5]
Guide 2: Corey-Chaykovsky Reaction for Cyclopropanation

The Corey-Chaykovsky reaction can be employed to synthesize cyclopropyl (B3062369) ketones from α,β-unsaturated ketones. The key to this reaction is the selective 1,4-addition of a sulfur ylide.

Frequently Asked Questions (FAQs):

  • Q1: What is the Corey-Chaykovsky reaction and how is it applied to synthesize cyclopropyl ketones? A1: The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an electrophile. For the synthesis of cyclopropyl ketones, an α,β-unsaturated ketone is used as the substrate. The sulfur ylide undergoes a conjugate addition (1,4-addition) to the enone, followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring.[7][8]

  • Q2: I am getting the epoxide byproduct instead of the cyclopropyl ketone. What is the reason for this? A2: The formation of an epoxide is a common side reaction and is highly dependent on the type of sulfur ylide used. Dimethylsulfonium methylide preferentially attacks the carbonyl group (1,2-addition) to give the epoxide. To favor the formation of the cyclopropyl ketone, you should use a sulfoxonium ylide, such as dimethyloxosulfonium methylide, which favors 1,4-addition.[9]

  • Q3: My Corey-Chaykovsky reaction is giving a low yield. What are the possible reasons? A3: Low yields can result from several factors:

    • Instability of the ylide: Sulfur ylides can be unstable, especially at higher temperatures. Ensure the reaction is carried out at a low temperature.

    • Moisture in the reaction: The reaction is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere.

    • Improper quenching: The reaction should be quenched carefully, typically with a saturated aqueous solution of ammonium (B1175870) chloride.

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Low yield of cyclopropyl ketone - Use of the wrong sulfur ylide. - Decomposition of the ylide. - Presence of moisture.- Use a sulfoxonium ylide (e.g., from trimethylsulfoxonium (B8643921) iodide) for 1,4-addition.[9] - Maintain low reaction temperatures. - Use anhydrous solvents and an inert atmosphere.
Formation of epoxide byproduct - Use of a sulfonium (B1226848) ylide.- Switch to a sulfoxonium ylide.[9]
Reaction does not go to completion - Insufficient amount of ylide. - Low reaction temperature for an extended period.- Use a slight excess of the sulfur ylide. - Allow the reaction to stir for a sufficient amount of time, monitoring by TLC.

Section 2: Quantitative Data on Reaction Optimization

Optimizing reaction parameters is crucial for maximizing the yield and purity of dicyclopropyl ketone. The following tables summarize the effects of key variables on the reaction outcome.

Table 1: Optimization of 1,7-Dichloro-4-heptanone Synthesis

ParameterVariationEffect on YieldRemarks
Solvent Toluene70.0% yield of the dichloro-ketone reported in one procedure.[2]The use of an inert organic solvent is reported to improve reaction controllability and reduce byproducts.[10]
Base Solid Sodium MethoxideA patent describes the use of solid sodium methoxide to improve the reaction.[10]Molar ratio of base to γ-butyrolactone is a critical parameter to optimize.
Temperature 80-90 °CA reaction temperature of 80-90 °C for 2 hours is reported.[2]Higher temperatures may lead to increased byproduct formation.
Acid Concentrated HClUsed for decarboxylation and formation of the dichloro-ketone.[3]The addition should be controlled to manage the evolution of CO2 and heat.[1]

Table 2: Optimization of Dicyclopropyl Ketone Synthesis (Cyclization Step)

ParameterVariationEffect on YieldRemarks
Base 20% Sodium HydroxideA 70% yield is reported with a 30-minute reflux.[2]Vigorous stirring is essential for this intramolecular cyclization.
Temperature RefluxRefluxing the reaction mixture is necessary to drive the cyclization.[2]Overheating should be avoided to minimize side reactions.
Reaction Time 30 minutesA 30-minute reflux time has been reported to be effective.[2]Monitor the reaction by TLC or GC to determine the optimal time.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone[1][3]

Step 1: Preparation of 1,7-Dichloro-4-heptanone

  • In a three-necked flask equipped with a stirrer, dropping funnel, and distillation condenser, prepare a solution of sodium methoxide from sodium (2.17 g atoms) and absolute methanol (600 ml).

  • Add γ-butyrolactone (4.0 moles) to the stirred solution and heat the flask to distill off the methanol.

  • Once the majority of the methanol has been removed, apply a vacuum to remove the remaining solvent.

  • To the residue, cautiously add concentrated hydrochloric acid (800 ml) with stirring.

  • Heat the mixture under reflux for 20 minutes, then cool it in an ice bath.

  • Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain crude 1,7-dichloro-4-heptanone. The yield is typically around 72-76%.[1]

Step 2: Preparation of Dicyclopropyl Ketone

  • To the crude 1,7-dichloro-4-heptanone, add a solution of sodium hydroxide (480 g in 600 ml of water) while cooling and stirring.

  • Heat the mixture under reflux for 30 minutes.

  • Arrange the condenser for distillation and collect the ketone-water mixture.

  • Saturate the aqueous layer with potassium carbonate to separate the dicyclopropyl ketone.

  • Extract the aqueous layer with ether, combine the organic layers, and dry over anhydrous magnesium sulfate.

  • Remove the ether and distill the residue under reduced pressure to obtain pure dicyclopropyl ketone. The yield is typically 52-55%.[3]

Section 4: Visualizing Reaction Pathways and Workflows

Diagram 1: Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone

SynthesisWorkflow cluster_step1 Step 1: Formation of 1,7-Dichloro-4-heptanone cluster_step2 Step 2: Intramolecular Cyclization A γ-Butyrolactone C Reaction & Methanol Distillation A->C B Sodium Methoxide in Methanol B->C D Residue C->D F Reflux & Workup D->F E Conc. HCl E->F G 1,7-Dichloro-4-heptanone F->G H 1,7-Dichloro-4-heptanone J Reflux & Distillation H->J I Sodium Hydroxide I->J K Workup & Purification J->K L Dicyclopropyl Ketone K->L

Caption: Workflow for the synthesis of dicyclopropyl ketone.

Diagram 2: Corey-Chaykovsky Reaction Troubleshooting Logic

Troubleshooting Start Low Yield or Incorrect Product CheckYlide Check Sulfur Ylide Type Start->CheckYlide Sulfonium Sulfonium Ylide Used CheckYlide->Sulfonium Is it... Sulfoxonium Sulfoxonium Ylide Used CheckYlide->Sulfoxonium Is it... Epoxide Result: Epoxide Formation (1,2-addition) Sulfonium->Epoxide Yes CheckConditions Check Reaction Conditions Sulfoxonium->CheckConditions Yes SwitchYlide Action: Switch to Sulfoxonium Ylide Epoxide->SwitchYlide Success Improved Yield of Dicyclopropyl Ketone SwitchYlide->Success Temp Temperature Too High? CheckConditions->Temp Moisture Moisture Present? Temp->Moisture No LowerTemp Action: Lower Temperature Temp->LowerTemp Yes Anhydrous Action: Use Anhydrous Solvents & Inert Atmosphere Moisture->Anhydrous Yes Moisture->Success No LowerTemp->Success Anhydrous->Success

Caption: Troubleshooting logic for the Corey-Chaykovsky reaction.

References

Identifying and minimizing byproducts in Dicyclopropyl ketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclopropyl ketone reactions. The information is designed to help identify and minimize byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My dicyclopropyl ketone synthesis from γ-butyrolactone is resulting in a low yield. What are the common causes?

A1: Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Purity of γ-butyrolactone: Commercial γ-butyrolactone may contain impurities that can interfere with the reaction. It is highly recommended to redistill the γ-butyrolactone before use.[1]

  • Incomplete formation of the dibutyrolactone intermediate: The initial reaction of γ-butyrolactone with a base like sodium methoxide (B1231860) forms a dibutyrolactone intermediate.[1] Insufficient reaction time or temperature can lead to incomplete conversion.

  • Side reactions of γ-butyrolactone: Under certain basic conditions, γ-butyrolactone can undergo ring-opening polymerization, which competes with the desired reaction pathway.[2][3][4][5]

  • Suboptimal conditions for the cyclization of 1,7-dichloro-4-heptanone: The final step, the intramolecular cyclization to form dicyclopropyl ketone, is sensitive to the reaction conditions. The choice of base, solvent, and temperature is crucial for maximizing the yield.[6] Careful control of the reaction temperature is essential to maximize yield and purity.[6]

Q2: I am observing a significant amount of a high-boiling point residue in my crude product. What could this be?

A2: A high-boiling point residue could be due to a few possibilities:

  • Dibutyrolactone: This is a common intermediate in the synthesis starting from γ-butyrolactone and has a higher boiling point than the final product.[1] It can be isolated as a crystalline solid.[1]

  • Poly(γ-butyrolactone): As mentioned, γ-butyrolactone can polymerize under basic conditions, leading to the formation of a polymer that would remain as a residue upon distillation.[2][3][4][5]

  • Other high-molecular-weight byproducts: Inadequately controlled reaction conditions can lead to the formation of various condensation or degradation products.

Q3: The intermediate, 1,7-dichloro-4-heptanone, has a purple discoloration. Is this normal and will it affect the final product?

A3: The development of a purple cast in 1,7-dichloro-4-heptanone suggests the presence of impurities or degradation products.[1] While the exact nature of the colored impurity is not specified in the literature, it is advisable to purify the intermediate, for example by distillation, before proceeding to the cyclization step to ensure a higher purity of the final dicyclopropyl ketone.

Q4: How can I improve the purity of my dicyclopropyl ketone?

A4: Several purification techniques can be employed:

  • Distillation: Fractional distillation is a common and effective method for purifying dicyclopropyl ketone from less volatile impurities.[7]

  • Steam Distillation: This technique is used in some protocols to isolate the product from the reaction mixture.[8]

  • Chromatography: While not always necessary for routine preparations, column chromatography can be used for achieving very high purity.

  • Washing and Extraction: Thoroughly washing the organic extracts with water and brine during the workup is crucial to remove water-soluble impurities.

Data Presentation

Table 1: Influence of Starting Material and Intermediates on Final Product

Starting Material / IntermediatePotential IssueRecommended ActionExpected Outcome
Commercial γ-butyrolactoneContains impuritiesRedistill before use[1]Improved reaction consistency and yield
DibutyrolactoneIncomplete conversionOptimize reaction time and temperature for its formationHigher yield of 1,7-dichloro-4-heptanone
1,7-Dichloro-4-heptanoneDiscoloration (purple cast)[1]Distill before cyclizationHigher purity of dicyclopropyl ketone

Table 2: Troubleshooting Guide for Low Yield and Impurity Formation

SymptomPossible CauseSuggested Solution
Low overall yield Impure starting materialsRedistill γ-butyrolactone.[1]
Suboptimal reaction conditionsCarefully control temperature, especially during base addition.[7]
Incomplete reactionIncrease reaction time or temperature and monitor by TLC or GC.
Presence of high-boiling residue Polymerization of γ-butyrolactoneEnsure anhydrous conditions and controlled addition of base.[2][3]
Unreacted dibutyrolactoneOptimize the conversion of dibutyrolactone to 1,7-dichloro-4-heptanone.[1]
Discolored product Impurities from intermediatePurify 1,7-dichloro-4-heptanone before cyclization.[1]
Side reactions during cyclizationOptimize base concentration and reaction temperature.

Experimental Protocols

Key Experiment 1: Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone

This protocol is adapted from Organic Syntheses.[1][7]

  • Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare a solution of sodium methoxide from sodium (2.17 g atoms) and absolute methanol (B129727) (600 ml).

  • Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add redistilled γ-butyrolactone (4.0 moles) in one portion. Heat the flask to distill off the methanol. The residue is presumably dibutyrolactone.

  • Formation of 1,7-Dichloro-4-heptanone: Set the condenser for reflux and add concentrated hydrochloric acid (800 ml) cautiously. Reflux the mixture for 20 minutes, then cool in an ice bath.

  • Cyclization to Dicyclopropyl Ketone: Add a solution of sodium hydroxide (B78521) (480 g in 600 ml of water) rapidly to the stirred mixture, keeping the temperature below 50°C. Reflux for an additional 30 minutes.

  • Isolation and Purification: Arrange the condenser for downward distillation and collect the ketone-water mixture. Saturate the aqueous layer with potassium carbonate to separate the ketone. Extract the aqueous layer with ether, combine the organic layers, dry over anhydrous magnesium sulfate, and distill the product.

Key Experiment 2: Synthesis of Dicyclopropyl Ketone from 1,7-Dichloroheptan-4-one

This protocol is a common alternative method.[6][8]

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a stirrer, add a 20% sodium hydroxide solution (600 ml) and 1,7-dichloro-4-heptanone (0.9 mole).

  • Cyclization: Reflux the mixture with vigorous stirring for 30 minutes.

  • Isolation: Steam distill the mixture until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

  • Work-up and Purification: Saturate the distillate with potassium carbonate, separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over potassium carbonate, and remove the ether. Distill the residue to obtain pure dicyclopropyl ketone.

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_intermediate_synthesis Intermediate Synthesis cluster_cyclization Cyclization cluster_purification Purification start γ-Butyrolactone purify_gbl Redistillation start->purify_gbl react_naome React with NaOMe in Methanol purify_gbl->react_naome form_dibutyro Formation of Dibutyrolactone react_naome->form_dibutyro react_hcl React with conc. HCl form_dibutyro->react_hcl form_dichloro Formation of 1,7-Dichloro-4-heptanone react_hcl->form_dichloro react_naoh React with NaOH form_dichloro->react_naoh form_dcpk Formation of Dicyclopropyl Ketone react_naoh->form_dcpk steam_distill Steam Distillation form_dcpk->steam_distill extraction Extraction steam_distill->extraction drying Drying extraction->drying final_distill Fractional Distillation drying->final_distill final_product Pure Dicyclopropyl Ketone final_distill->final_product

Caption: Experimental workflow for the synthesis of dicyclopropyl ketone from γ-butyrolactone.

logical_relationship cluster_reactants Reactants & Intermediates cluster_conditions Reaction Conditions cluster_products Products & Byproducts gbl γ-Butyrolactone controlled_cond Controlled Conditions (Optimized Temp., Stoichiometry) gbl->controlled_cond poor_cond Poorly Controlled Conditions (Excess Base, High Temp.) gbl->poor_cond dichloro 1,7-Dichloro-4-heptanone dichloro->controlled_cond dichloro->poor_cond dcpk Dicyclopropyl Ketone (Desired Product) controlled_cond->dcpk Favored Pathway polymer Poly(γ-butyrolactone) poor_cond->polymer Side Reaction other_byproducts Other Byproducts (e.g., from impure intermediate) poor_cond->other_byproducts Side Reactions

Caption: Logical relationship between reaction conditions and product/byproduct formation.

References

Safe laboratory handling procedures for Dicyclopropyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe laboratory handling of Dicyclopropyl ketone, targeting researchers, scientists, and drug development professionals. It includes troubleshooting for common experimental issues and frequently asked questions to ensure user safety and experimental integrity.

Physical and Chemical Properties

For easy reference, the key quantitative data for Dicyclopropyl ketone are summarized below.

PropertyValueSource(s)
Molecular FormulaC₇H₁₀O[1][2]
Molecular Weight110.16 g/mol [1][3]
Boiling Point160-162 °C at 760 mmHg[1][4][5][6]
Flash Point39 °C / 102.2 °F[1][7][8]
Density0.977 g/mL at 25 °C[4][5][6]
Refractive Index1.467 at 20 °C[4][5][6]
SolubilitySoluble in water[5][6][9][10]
AppearanceColorless to light yellow liquid[4][6][9][10]

Hazard Information

HazardDescriptionSource(s)
FlammabilityFlammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][10]
Health HazardsMay cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to gastrointestinal irritation. The toxicological properties have not been fully investigated.[10]
IncompatibilitiesStrong oxidizing agents, strong bases.[10]
StabilityStable under normal laboratory temperatures and pressures.[9][10]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during experimentation with Dicyclopropyl ketone.

Question: I smell a sweet, fruity odor. Is this normal?

Answer: Yes, Dicyclopropyl ketone is described as having a sweet, fruity odor.[9] However, if the odor is strong, it may indicate a leak or spill. Ensure you are working in a well-ventilated area, preferably a chemical fume hood, and check your apparatus for any leaks.

Question: My reaction is turning a dark reddish-brown color. Is this expected?

Answer: During certain synthesis procedures, such as those involving the reaction of lactones with hydrochloric acid to form precursors for Dicyclopropyl ketone, a color change from yellow to dark orange to dark reddish-brown is noted as a normal part of the reaction progression. Always refer to your specific experimental protocol to confirm expected observations.

Question: What should I do in case of a small spill?

Answer: For a small spill, first ensure all ignition sources are removed from the area and that the space is well-ventilated.[10] Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[10] Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for chemical waste.[10] Clean the spill area thoroughly. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.

Question: How should I properly store Dicyclopropyl ketone?

Answer: Store Dicyclopropyl ketone in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] Keep it away from heat, sparks, open flames, and other sources of ignition.[9] It should also be stored away from incompatible substances such as strong oxidizing agents and strong bases.[10]

Question: What are the appropriate first aid measures for exposure?

Answer:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Experimental Protocols

Protocol 1: General Handling and Dispensing

  • Preparation: Before handling, ensure you are wearing the appropriate PPE: safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat. Work should be conducted in a chemical fume hood.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers when transferring the material.[5]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[5] Dispense the required amount of Dicyclopropyl ketone slowly and carefully to avoid splashing.

  • Closing: Securely close the container immediately after use.

  • Cleanup: Clean any minor drips or spills immediately as described in the troubleshooting guide.

  • Waste Disposal: Dispose of any waste materials, including contaminated wipes or PPE, in a designated hazardous waste container.

Protocol 2: Small-Scale Reaction Setup

  • Apparatus: Assemble your reaction apparatus within a chemical fume hood. Ensure all glassware is clean, dry, and free of cracks.

  • Inert Atmosphere (if required): If your reaction is sensitive to air or moisture, ensure the system is properly set up for an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add Dicyclopropyl ketone to the reaction vessel using a syringe or dropping funnel. If the reaction is exothermic, add it dropwise and monitor the temperature.

  • Heating: If heating is required, use a heating mantle with a stirrer and a temperature controller. Do not use an open flame.

  • Monitoring: Monitor the reaction progress as per your specific protocol.

  • Workup: Once the reaction is complete, cool the vessel to room temperature before proceeding with the workup. Handle all subsequent steps with appropriate care, considering the flammability and potential hazards of all materials used.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Dicyclopropyl ketone.

SafeHandlingWorkflow Prep Preparation (Fume Hood, PPE) Handling Handling & Dispensing (Grounding, Non-Sparking Tools) Prep->Handling Proceed to handle Reaction Reaction Setup (Controlled Conditions) Handling->Reaction Use in experiment Storage Storage (Flammables Cabinet) Handling->Storage Return to storage Spill Spill Response (Ventilate, Absorb) Handling->Spill If spill occurs FirstAid First Aid (Eyes, Skin, Inhalation, Ingestion) Handling->FirstAid If exposure occurs Workup Reaction Workup (Cooling, Quenching) Reaction->Workup After completion Reaction->FirstAid If exposure occurs Waste Waste Disposal (Hazardous Waste) Workup->Waste Dispose of byproducts Workup->FirstAid If exposure occurs

Caption: Logical workflow for the safe handling of Dicyclopropyl ketone.

References

Dicyclopropyl ketone material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive information on the material safety data sheet (MSDS) for dicyclopropyl ketone, tailored for researchers, scientists, and drug development professionals. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure safe and effective handling in a laboratory setting.

Material Safety and Properties

The following tables summarize the key physical, chemical, and safety properties of dicyclopropyl ketone.

Physical and Chemical Properties
PropertyValueReference
CAS Number 1121-37-5[1]
Molecular Formula C₇H₁₀O[2][3]
Molecular Weight 110.15 g/mol [3]
Appearance Clear colorless to yellowish liquid[2]
Boiling Point 160-162 °C (lit.)[1][2]
Melting Point 44.0-44.5 °C[2]
Flash Point 39 °C / 102.2 °F[4]
Density 0.977 g/mL at 25 °C (lit.)[1][2]
Vapor Pressure 2.32 mmHg at 25°C[2]
Water Solubility Soluble in water[2][5]
Refractive Index n20/D 1.467(lit.)[1][2]
Health and Safety Data
Hazard InformationDetailsReference
Hazard Codes F (Flammable), Xn (Harmful)[2]
Hazard Statements Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye damage.[6][7]
Precautionary Statements Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
Incompatible Materials Strong oxidizing agents, strong bases.[4][8]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases.[8][9]

Experimental Protocol: Synthesis of Dicyclopropyl Ketone

This protocol details a common method for the synthesis of dicyclopropyl ketone from 1,7-dichloro-4-heptanone.[2]

Materials:

  • 1,7-dichloro-4-heptanone (0.9 mole, 165g)

  • 20% Sodium hydroxide (B78521) solution (600 mL)

  • Potassium carbonate

  • Ether

  • One-liter three-necked flask

  • Reflux condenser

  • Metal Hershberg stirrer

  • Steam distillation apparatus

Procedure:

  • Combine 600 mL of 20% sodium hydroxide solution and 165g of 1,7-dichloro-4-heptanone in a one-liter three-necked flask equipped with a reflux condenser and a stirrer.

  • With vigorous stirring, reflux the mixture for 30 minutes.

  • Following reflux, proceed with steam distillation until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

  • Saturate the distillate with potassium carbonate.

  • Separate the upper organic layer.

  • Extract the aqueous layer once with ether.

  • Combine the organic layer and the ether extract.

  • Dry the combined organic layers over potassium carbonate.

  • Remove the ether to yield dicyclopropyl ketone. The expected yield is approximately 69g (70%).[2]

Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Combine 1,7-dichloro-4-heptanone and 20% NaOH in a flask B Reflux with vigorous stirring for 30 minutes A->B C Steam distill the mixture B->C D Saturate distillate with K2CO3 C->D E Separate organic layer D->E F Extract aqueous layer with ether E->F G Combine and dry organic layers F->G H Remove ether G->H I Dicyclopropyl Ketone H->I

A flowchart illustrating the synthesis of dicyclopropyl ketone.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during the handling and use of dicyclopropyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with dicyclopropyl ketone?

A1: Dicyclopropyl ketone is a flammable liquid and vapor.[4] It is also harmful if swallowed and can cause skin and serious eye irritation.[6] It is crucial to handle it in a well-ventilated area away from ignition sources.[8][10]

Q2: What personal protective equipment (PPE) should be worn when handling dicyclopropyl ketone?

A2: Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[8] If ventilation is inadequate, a respirator that meets OSHA standards should be used.[8]

Q3: How should dicyclopropyl ketone be stored?

A3: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][8] The storage area should be designated as a "flammables area".[8]

Q4: What should I do in case of accidental skin or eye contact?

A4: For skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][8] For eye contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention in both cases.[4][8]

Q5: What is the proper procedure for disposing of dicyclopropyl ketone waste?

A5: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][10] Do not dispose of it in drains.[10]

Troubleshooting Guide
IssuePossible CauseSolution
Unexpected Color Change in Stored Material Contamination or degradation.Ensure the storage container is tightly sealed and stored in a cool, dark place. If contamination is suspected, re-purify the material if possible or dispose of it according to safety guidelines.
Low Yield During Synthesis Incomplete reaction or loss during workup.Ensure the reflux time and temperature are adequate. Be meticulous during the extraction and distillation steps to minimize loss of product.
Difficulty Dissolving in a Solvent Inappropriate solvent choice.Dicyclopropyl ketone is soluble in water.[2][5] For other applications, consult solubility data for appropriate organic solvents.
Ignition of Vapors Presence of an ignition source near an open container or spill.Dicyclopropyl ketone is highly flammable.[8] Always work in a well-ventilated area, away from open flames, sparks, or hot surfaces. Use spark-proof tools and explosion-proof equipment.[8]

Accidental Release and Spill Management

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Response Workflow

G cluster_0 Immediate Actions cluster_1 Containment cluster_2 Cleanup cluster_3 Disposal A Evacuate non-essential personnel B Ensure adequate ventilation A->B C Remove all sources of ignition B->C D Wear appropriate PPE C->D E Contain the spill with inert material (e.g., sand, earth) D->E F Absorb the spilled material E->F G Place absorbed material into a sealed chemical waste container F->G H Clean the spill area thoroughly G->H I Dispose of waste according to local regulations H->I

A decision-making workflow for handling a dicyclopropyl ketone spill.

References

Storage and stability of Dicyclopropyl ketone under lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, stability, and troubleshooting for dicyclopropyl ketone under laboratory conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for dicyclopropyl ketone?

A1: Dicyclopropyl ketone should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to store it away from heat, sparks, open flames, and other sources of ignition.[1][2] The storage area should be a designated flammables area.[1][2] To maintain quality, it is also advisable to protect it from direct sunlight.[2]

Q2: Is dicyclopropyl ketone stable under normal laboratory conditions?

A2: Yes, dicyclopropyl ketone is stable under normal temperatures and pressures.[1][2] However, its stability can be affected by exposure to light, heat, and incompatible materials.

Q3: What materials are incompatible with dicyclopropyl ketone?

A3: Dicyclopropyl ketone is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions.

Q4: Is dicyclopropyl ketone sensitive to light?

A4: Yes, dicyclopropyl ketone can be sensitive to light. Studies have shown that it undergoes photodissociation when exposed to UV light, which can lead to isomerization and decomposition. Therefore, it is recommended to store dicyclopropyl ketone in a light-protected container (e.g., an amber bottle).

Q5: Can dicyclopropyl ketone form explosive peroxides?

A5: While dicyclopropyl ketone is not always explicitly listed as a peroxide former, other ketones with similar structures are known to form peroxides upon storage, especially when exposed to air. It is a good laboratory practice to treat dicyclopropyl ketone as a potential peroxide former and test for the presence of peroxides, particularly in older containers or samples that have been opened multiple times.

Q6: How long can I store dicyclopropyl ketone?

A6: The shelf life of dicyclopropyl ketone can vary depending on the supplier and storage conditions. For unopened containers stored under recommended conditions, it is generally stable for at least a year.[3] After opening, it is best practice to monitor the purity of the material, especially for long-term storage or for use in sensitive applications. For critical applications, it is recommended to re-analyze the purity after six months to a year.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Discoloration (yellowing) of the liquid Exposure to air or light, or presence of impurities.- Ensure the container is tightly sealed and stored away from light.- Check the purity of the material using GC or NMR. - If purity is compromised, consider purification by distillation or obtaining a fresh batch.
Inconsistent experimental results Degradation of dicyclopropyl ketone due to improper storage or handling.- Verify the purity of the dicyclopropyl ketone using an appropriate analytical method (GC, NMR).- Test for the presence of peroxides, especially if the container has been open for an extended period.- Use freshly opened or purified material for sensitive experiments.
Formation of solid precipitates Potential polymerization or formation of degradation products.- Do not use the material. - Handle with extreme caution as some degradation products or polymers could be shock-sensitive.- Dispose of the material according to your institution's hazardous waste guidelines.
Pressure buildup in the container Decomposition leading to the formation of gaseous byproducts like carbon monoxide and carbon dioxide, especially if exposed to heat.[1]- Handle the container with care in a well-ventilated fume hood.- Cool the container before opening.- Vent the container slowly and carefully.- Evaluate the storage conditions to ensure they are appropriate.

Data Presentation

Table 1: Example Stability Study Protocol for Dicyclopropyl Ketone

Condition Time Points Analytical Tests Acceptance Criteria
Room Temperature (~25°C), in the dark0, 3, 6, 12 monthsPurity (GC/HPLC), Appearance, Peroxide TestPurity ≥ 98%, Clear colorless liquid, Peroxides < 10 ppm
Refrigerated (2-8°C), in the dark0, 6, 12, 24 monthsPurity (GC/HPLC), Appearance, Peroxide TestPurity ≥ 99%, Clear colorless liquid, Peroxides < 5 ppm
Accelerated (40°C), in the dark0, 1, 3, 6 monthsPurity (GC/HPLC), Appearance, Peroxide TestTo establish degradation trends
Room Temperature, exposed to ambient light0, 1, 3, 6 monthsPurity (GC/HPLC), Appearance, Peroxide TestTo assess photostability

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of dicyclopropyl ketone.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Method:

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 1% solution of dicyclopropyl ketone in a suitable solvent (e.g., dichloromethane).

  • Data Analysis: Purity is calculated based on the area percent of the main peak.

Protocol 2: Peroxide Testing (Qualitative)

Objective: To detect the presence of peroxides in dicyclopropyl ketone.

Method 1: Peroxide Test Strips

  • Use commercially available peroxide test strips.

  • Follow the manufacturer's instructions, which typically involve dipping the strip into the sample for a specified time.

  • Compare the color change of the strip to the provided color chart to estimate the peroxide concentration.

Method 2: Potassium Iodide Test

  • In a test tube, mix 1 mL of dicyclopropyl ketone with 1 mL of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • A yellow to brown color indicates the presence of peroxides. A faint yellow color suggests a low concentration, while a dark brown color indicates a high and potentially dangerous concentration.

Visualizations

Storage_Workflow Dicyclopropyl Ketone Storage and Handling Workflow cluster_storage Recommended Storage cluster_handling Handling and Usage storage_conditions Store in a cool, dry, well-ventilated area container Tightly sealed, light-protected container storage_conditions->container away_from Away from ignition sources and incompatibles container->away_from check_purity Check purity for critical applications away_from->check_purity Before use test_peroxides Test for peroxides if container is old or frequently opened away_from->test_peroxides Before use use_promptly Use promptly after opening check_purity->use_promptly test_peroxides->use_promptly Troubleshooting_Logic Troubleshooting Experimental Issues start Inconsistent Experimental Results check_purity Assess Purity (GC/NMR) start->check_purity purity_ok Purity is within specification check_purity->purity_ok Yes purity_bad Purity is low or unexpected peaks are present check_purity->purity_bad No test_peroxides Test for Peroxides purity_ok->test_peroxides purify_or_replace Purify the ketone or obtain a fresh batch purity_bad->purify_or_replace peroxides_ok Peroxides are not detected or are at a safe level test_peroxides->peroxides_ok Yes peroxides_high High levels of peroxides detected test_peroxides->peroxides_high No investigate_other Investigate other experimental parameters peroxides_ok->investigate_other dispose Dispose of the material safely peroxides_high->dispose

References

Technical Support Center: Troubleshooting Low Yields in Dicyclopropyl Ketone Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the intramolecular cyclization of dicyclopropyl ketone.

Frequently Asked Questions (FAQs)

Q1: I am attempting to perform an intramolecular cyclization of dicyclopropyl ketone to form a cyclopentene (B43876) derivative, but I am observing low to no yield of the desired product. What are the primary challenges with this transformation?

A1: The intramolecular cyclization of dicyclopropyl ketone is a challenging transformation that is not well-documented in scientific literature, indicating significant hurdles. The primary difficulty lies in the inherent stability of the dicyclopropyl ketone structure and the kinetic and thermodynamic barriers to the desired ring-closing reaction. Several competing side reactions are often more favorable, leading to low yields of the target cyclopentene.

Q2: What are the most common side reactions that can lead to low yields in dicyclopropyl ketone cyclization?

A2: The primary competing pathways that can significantly reduce the yield of the desired cyclopentene product include:

  • Cloke-Wilson Rearrangement: This is a well-known acid- or heat-catalyzed rearrangement of cyclopropyl (B3062369) ketones to form 2,3-dihydrofurans. This pathway is often a major contributor to low yields in attempted cyclizations.

  • Intermolecular Reactions: At higher concentrations, dicyclopropyl ketone can undergo intermolecular aldol-type condensation reactions, leading to the formation of oligomeric or polymeric byproducts instead of the desired intramolecular cyclization.

  • Decomposition/Fragmentation: Under harsh reaction conditions (e.g., high temperatures, strong acids), dicyclopropyl ketone can decompose through various fragmentation pathways.

Q3: What general strategies can I employ to favor the intramolecular cyclization over side reactions?

A3: To enhance the likelihood of the desired intramolecular cyclization, consider the following strategies:

  • Reaction Concentration: Running the reaction under high dilution conditions can favor intramolecular processes over intermolecular side reactions.

  • Catalyst Selection: Careful selection of a Lewis acid or Brønsted acid catalyst is crucial. The ideal catalyst should be strong enough to promote the desired rearrangement but mild enough to avoid extensive decomposition or favoring the Cloke-Wilson rearrangement. Screening a variety of catalysts with different strengths and coordination properties is recommended.

  • Temperature Control: Optimization of the reaction temperature is critical. While some activation energy is required, excessive heat will likely favor decomposition and the formation of undesired byproducts. It is advisable to start at lower temperatures and gradually increase it while monitoring the reaction progress.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. A solvent screen should be performed to identify a medium that best stabilizes the transition state leading to the desired product.

Troubleshooting Guide: Low Yields in Dicyclopropyl Ketone Cyclization

This guide addresses specific issues that may arise during the attempted cyclization of dicyclopropyl ketone.

Symptom Possible Cause(s) Troubleshooting Steps & Recommendations
No reaction or very low conversion of starting material. 1. Insufficient Activation: The catalyst may not be strong enough to promote the rearrangement at the given temperature. 2. Low Reaction Temperature: The activation energy barrier for the cyclization is not being overcome.1. Catalyst Screening: Experiment with a range of Lewis acids of varying strengths (e.g., BF₃·OEt₂, AlCl₃, TiCl₄, Sc(OTf)₃). Consider using a Brønsted acid (e.g., TsOH, TfOH). 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and the appearance of byproducts by TLC or GC-MS.
Formation of a significant amount of a polar byproduct, possibly a dihydrofuran derivative. Cloke-Wilson Rearrangement: The reaction conditions are favoring the rearrangement to a 2,3-dihydrofuran, a common pathway for cyclopropyl ketones.1. Use Milder Conditions: If using a strong acid, switch to a milder Lewis acid. 2. Lower Temperature: This rearrangement is often promoted by heat. Attempt the reaction at a lower temperature for a longer duration. 3. Change Solvent: The solvent can influence the selectivity. Explore less polar or non-coordinating solvents.
Formation of a complex mixture of products or polymeric material. 1. Intermolecular Reactions: The reaction concentration may be too high, favoring reactions between molecules. 2. Decomposition: The reaction conditions (high temperature, strong acid) are too harsh, leading to degradation of the starting material and/or products.1. High Dilution: Perform the reaction at a much lower concentration (e.g., < 0.01 M) to favor intramolecular cyclization. 2. Milder Conditions: Reduce the reaction temperature and/or use a less aggressive catalyst. 3. Reaction Time: Optimize the reaction time to maximize the yield of the desired product before significant decomposition occurs.
Low mass balance; starting material is consumed but the desired product is not isolated in high yield. Product Instability or Volatility: The desired cyclopentene product may be unstable under the reaction or workup conditions, or it may be volatile and lost during solvent removal.1. Gentle Workup: Use a mild workup procedure, avoiding strong acids or bases. 2. Careful Purification: If the product is volatile, use gentle methods for solvent removal (e.g., rotary evaporation at low temperature and pressure). Consider purification by bulb-to-bulb distillation (Kugelrohr) for volatile products. 3. Product Characterization: Attempt to characterize the crude reaction mixture by NMR or GC-MS to identify if the product is being formed and then degrading.

Experimental Protocols

As the direct intramolecular cyclization of dicyclopropyl ketone is not a well-established procedure, a specific, validated protocol cannot be provided. However, a general starting point for investigation based on related transformations is outlined below. It is crucial to note that this is a hypothetical protocol and requires extensive optimization and characterization.

Hypothetical Protocol for Lewis Acid-Catalyzed Cyclization of Dicyclopropyl Ketone

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (B109758) (DCM) (to achieve a concentration of 0.01 M of the substrate).

  • Substrate Addition: Dissolve dicyclopropyl ketone (1.0 eq) in the anhydrous DCM and add it to the reaction flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Slowly add a solution of a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) in anhydrous DCM to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes).

  • Warming (if necessary): If no reaction is observed at 0°C after several hours, allow the reaction to slowly warm to room temperature and continue monitoring. If still no reaction occurs, gentle heating (e.g., to 40°C) may be cautiously attempted.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0°C.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure at low temperature. Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.

Logical Relationships and Workflows

The following diagram illustrates a logical workflow for troubleshooting low yields in the dicyclopropyl ketone cyclization.

Troubleshooting_Dicyclopropyl_Ketone_Cyclization start Low Yield in Dicyclopropyl Ketone Cyclization check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No/Low Conversion check_conversion->no_conversion No conversion_yes Yes, SM Consumed check_conversion->conversion_yes Yes increase_temp Increase Temperature no_conversion->increase_temp stronger_catalyst Screen Stronger Catalysts (e.g., AlCl₃, TfOH) increase_temp->stronger_catalyst analyze_byproducts Analyze Byproducts (GC-MS, NMR) conversion_yes->analyze_byproducts dihydrofuran Predominantly Dihydrofuran analyze_byproducts->dihydrofuran Dihydrofuran polymer Polymeric Material/ Complex Mixture analyze_byproducts->polymer Polymer low_mass_balance Low Mass Balance analyze_byproducts->low_mass_balance Low Mass Balance milder_conditions Use Milder Catalyst & Lower Temperature dihydrofuran->milder_conditions high_dilution Use High Dilution Conditions polymer->high_dilution gentle_workup Gentle Workup & Purification low_mass_balance->gentle_workup

Caption: Troubleshooting workflow for low yields.

Dicyclopropyl ketone chemical compatibility and incompatibilities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive information on the chemical compatibility and incompatibilities of dicyclopropyl ketone for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is dicyclopropyl ketone and what are its common uses?

Dicyclopropyl ketone is a colorless to very faint yellow liquid with the chemical formula C₇H₁₀O.[1] It is characterized by a central ketone functional group flanked by two cyclopropyl (B3062369) rings. This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries for the creation of more complex molecules.[1] It is also utilized in the flavor and fragrance industry.[1]

Q2: What are the primary chemical incompatibilities of dicyclopropyl ketone?

Dicyclopropyl ketone is incompatible with strong oxidizing agents and strong bases.[2][3][4][5] Contact with these substances can lead to vigorous reactions and should be avoided.

Q3: What are the hazardous decomposition products of dicyclopropyl ketone?

Upon thermal decomposition, dicyclopropyl ketone can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[2][4]

Q4: What are the recommended storage conditions for dicyclopropyl ketone?

Dicyclopropyl ketone should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from heat, sparks, open flames, and other sources of ignition as it is a flammable liquid.[1][2][4][5] The storage area should be designated as a "flammables area."[1][2]

Troubleshooting Guide

Q5: My reaction involving dicyclopropyl ketone is showing unexpected side products, what could be the cause?

Unexpected side products in reactions with dicyclopropyl ketone can arise from the reactivity of the cyclopropyl rings. Under certain conditions, such as in the presence of strong acids or upon heating, cyclopropyl ketones can undergo ring-opening reactions.[6][7][8][9] For example, thermal rearrangement can lead to the formation of homoallylic ketones or 4,5-dihydrofurans.[6]

Troubleshooting Steps:

  • Avoid High Temperatures: If your reaction is conducted at elevated temperatures, consider if a lower temperature could be used.

  • Mind the pH: Strongly acidic or basic conditions can promote ring-opening. If possible, perform the reaction under neutral conditions or with milder acids or bases.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, in some rearrangements, using an organocatalyst like DABCO can offer better selectivity.[6]

  • Protecting Groups: In some cases, converting the ketone to a silyl (B83357) enol ether before subsequent reactions can lead to cleaner transformations.[6]

Q6: I am observing a poor yield in my reaction where dicyclopropyl ketone is a reactant. What are some potential reasons?

Low yields can be attributed to several factors beyond the inherent reactivity of the starting materials.

Troubleshooting Steps:

  • Reagent Purity: Ensure the dicyclopropyl ketone and all other reagents are of high purity. Impurities can interfere with the desired reaction.

  • Reaction Conditions: Re-evaluate the reaction temperature, pressure, and solvent. Dicyclopropyl ketone's moderate volatility and low water solubility might necessitate specific solvent choices for optimal reactivity.[1]

  • Incompatible Materials: Check that your reaction vessel and any other equipment in contact with the reactants are made of compatible materials. Incompatibility could lead to catalyst deactivation or unwanted side reactions.

Q7: My dicyclopropyl ketone has developed a purple cast during storage. Is it still usable?

The development of a purple cast in a related compound, 1,7-dichloro-4-heptanone, a precursor to dicyclopropyl ketone, has been noted to occur rapidly, with refrigeration being recommended for storage.[10] While this specific observation is not documented for dicyclopropyl ketone itself, a color change upon storage may indicate some degradation or the presence of impurities. It is advisable to re-purify the ketone (e.g., by distillation) before use in sensitive applications to ensure the integrity of your experimental results.

Chemical Compatibility Data

The following table summarizes the known chemical incompatibilities of dicyclopropyl ketone. Due to the unique reactivity of the cyclopropyl groups, it is always recommended to perform small-scale compatibility testing before large-scale use, especially with materials not listed here.

Material/Substance Class Compatibility Potential Hazards and Remarks
Strong Oxidizing Agents Incompatible Can cause vigorous or explosive reactions. Avoid contact with substances like potassium permanganate, nitric acid, and chromium trioxide.[2][3][4][5] Ketones, in general, are resistant to oxidation by mild oxidizing agents, but strong ones can be destructive, breaking carbon-carbon bonds.[11][12]
Strong Reducing Agents Reactive Can be reduced to the corresponding alcohol (dicyclopropylcarbinol). For example, reduction with lithium aluminum hydride has been reported. While this is a synthetic utility, uncontrolled reactions can be hazardous.
Strong Acids Incompatible Can catalyze ring-opening reactions of the cyclopropyl groups, especially at elevated temperatures.[6] While concentrated hydrochloric acid is used in its synthesis, the conditions are carefully controlled.[10]
Strong Bases Incompatible Can react with the ketone. Sodium hydroxide (B78521) is used in the synthesis of dicyclopropyl ketone, but under specific temperature and concentration controls to facilitate a cyclization reaction.[10] Uncontrolled reactions with strong bases should be avoided.[2][3][4][5]
Common Laboratory Solvents (e.g., ethers, toluene) Generally Compatible Dicyclopropyl ketone is often used and synthesized in common organic solvents like ether and toluene.[10]
Water Sparingly Soluble Dicyclopropyl ketone has low water solubility.[1]

Material Compatibility (General Guidance for Ketones):

Material Compatibility
Plastics
Polyethylene (PE), Polypropylene (PP)Generally Good
Polytetrafluoroethylene (PTFE)Excellent
Elastomers
Viton®Not Recommended[13]
NeopreneFair to Good
Buna-N (Nitrile)Fair to Good
Metals
Stainless SteelGood
Carbon SteelFair
AluminumFair

Note: This table provides general guidance based on the behavior of ketones. The presence of cyclopropyl rings in dicyclopropyl ketone may alter its compatibility. Therefore, testing for specific applications is crucial.

Experimental Protocols

Protocol for a Spot Test for Chemical Compatibility

This protocol provides a general method for quickly assessing the compatibility of dicyclopropyl ketone with a specific material.

Objective: To observe any immediate signs of reaction or degradation when dicyclopropyl ketone comes into contact with a test material.

Materials:

  • Dicyclopropyl ketone

  • Small sample of the material to be tested (e.g., a piece of plastic, elastomer, or a metal coupon)

  • Glass vial with a screw cap

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

  • Place a small, clean, and dry sample of the test material into a glass vial.

  • Inside a fume hood, carefully add a few milliliters of dicyclopropyl ketone to the vial, ensuring the material is at least partially submerged.

  • Loosely cap the vial to prevent evaporation while avoiding pressure build-up.

  • Observe the material immediately upon contact and then periodically over a period of at least 24 hours.

  • Record any changes in the appearance of the material (e.g., swelling, discoloration, cracking, dissolution) or the dicyclopropyl ketone (e.g., color change, precipitation).

  • A control vial containing only dicyclopropyl ketone should be prepared to monitor for any self-decomposition or color change.

  • A control vial containing only the material in a known compatible solvent (e.g., water or a hydrocarbon) can also be useful for comparison.

Interpretation of Results:

  • No change: The material is likely compatible under the tested conditions.

  • Slight change (e.g., minor swelling or discoloration): The material may have limited compatibility. Further testing under conditions that more closely mimic the intended application (e.g., elevated temperature, mechanical stress) is recommended.

  • Significant change (e.g., dissolution, cracking, significant swelling): The material is incompatible and should not be used in contact with dicyclopropyl ketone.

Visualizations

Chemical_Compatibility_Workflow start Start: Need to use Dicyclopropyl Ketone incompatible_check Is the substance a known incompatible material? (Strong Oxidizer/Base) start->incompatible_check avoid Avoid Contact incompatible_check->avoid Yes material_check Is material compatibility with containers/equipment known? incompatible_check->material_check No compatibility_test Perform Chemical Compatibility Test material_check->compatibility_test No compatible Material is Compatible Proceed with Experiment material_check->compatible Yes evaluation Evaluate Test Results: - Swelling - Discoloration - Degradation compatibility_test->evaluation evaluation->compatible No significant change incompatible Material is Incompatible Select Alternative Material evaluation->incompatible Significant change

Caption: Workflow for assessing the chemical compatibility of dicyclopropyl ketone.

References

Managing exothermic reactions in Dicyclopropyl ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in managing exothermic reactions during the synthesis of dicyclopropyl ketone.

Troubleshooting Guide: Managing Exothermic Reactions

This guide addresses specific issues related to exothermic events that may be encountered during the synthesis of dicyclopropyl ketone.

Q1: My reaction is experiencing a sudden and uncontrollable temperature increase after adding sodium metal to methanol (B129727). What is happening and what should I do?

A: You are likely observing the highly exothermic reaction of sodium metal with methanol to form sodium methoxide (B1231860). An uncontrolled reaction can lead to boiling over and potential fire hazards.

  • Immediate Action: If safe to do so, immerse the reaction flask in an ice bath to rapidly cool it. Be prepared for vigorous boiling. Ensure adequate ventilation.

  • Prevention:

    • Add sodium metal to methanol in small, incremental portions.

    • Allow the reaction to subside after each addition before adding more sodium.

    • Use a reflux condenser to contain methanol vapors.[1][2]

    • Ensure the stirring is efficient to dissipate heat throughout the solution.[1][2]

Q2: I observed a significant exotherm and gas evolution upon adding concentrated hydrochloric acid. Is this normal?

A: Yes, the addition of concentrated hydrochloric acid to the reaction mixture is expected to be exothermic and will cause the evolution of carbon dioxide gas.[2]

  • Troubleshooting: If the reaction is too vigorous, slow down the rate of acid addition. Cooling the reaction vessel in an ice bath prior to and during the addition can help moderate the temperature.[2]

  • Best Practice: Add the acid cautiously and with stirring to control the rate of gas evolution and temperature increase.[2]

Q3: The temperature of my reaction is rising rapidly above 50°C during the addition of sodium hydroxide (B78521) solution. What are the risks and how can I control it?

A: The neutralization of the acidic reaction mixture with a concentrated sodium hydroxide solution is a highly exothermic process. Exceeding 50°C may lead to unwanted side reactions or boiling of the solvent.

  • Immediate Control: Slow down the rate of addition of the sodium hydroxide solution and ensure the reaction flask is being efficiently cooled in an ice bath.[2]

  • Preventative Measures:

    • Pre-cool the reaction mixture in an ice bath before starting the addition.

    • Add the sodium hydroxide solution portion-wise or via a dropping funnel to maintain the temperature below 50°C.[2]

    • Vigorous stirring is crucial for effective heat dissipation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main exothermic steps in the synthesis of dicyclopropyl ketone starting from γ-butyrolactone?

A: The primary exothermic steps are:

  • The preparation of sodium methoxide from sodium and methanol.[1][2]

  • The addition of concentrated hydrochloric acid for decarboxylation.[2]

  • The neutralization and ring-closure step with concentrated sodium hydroxide.[2]

Q2: Are there alternative, less exothermic methods for preparing dicyclopropyl ketone?

A: While many syntheses will involve exothermic steps, some routes may offer better control. One common method involves the cyclization of 1,7-dichloro-4-heptanone with a base like sodium hydroxide.[3][4] While the neutralization is still exothermic, it avoids the initial highly reactive sodium/methanol step.

Q3: What are the general safety precautions I should take when performing this synthesis?

A: Always work in a well-ventilated fume hood.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[5][6][7] Keep flammable materials away from the reaction setup.[8] Have an appropriate fire extinguisher and a quench bath (like an ice bath) readily available.[2]

Q4: Can I use commercial sodium methoxide to avoid the reaction of sodium with methanol?

A: Yes, using commercially available sodium methoxide is a safer alternative that bypasses the highly exothermic and flammable hydrogen-producing reaction of sodium metal with methanol.[1]

Quantitative Data Summary

Table 1: Reactant and Product Properties

CompoundMolecular FormulaCAS NumberBoiling PointDensity (at 25°C)
Dicyclopropyl ketoneC₇H₁₀O1121-37-572-74°C / 33 mmHg[1][2]~0.977 g/mL[4]
γ-ButyrolactoneC₄H₆O₂96-48-088-90°C / 12 mmHg[1]Not specified
1,7-Dichloro-4-heptanoneC₇H₁₂Cl₂O40624-07-5106-110°C / 4 mmHg[1]Not specified

Table 2: Typical Reagent Quantities and Yields

Starting MaterialKey ReagentsProductTypical Yield
γ-Butyrolactone (4.0 moles)Sodium (2.17 g atoms), Methanol, Conc. HCl, NaOHDicyclopropyl ketone52-55%[1][2]
1,7-Dichloro-4-heptanone (0.9 mole)20% Sodium HydroxideDicyclopropyl ketone70%[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Dicyclopropyl Ketone from γ-Butyrolactone [1][2]

  • Preparation of Sodium Methoxide: In a 3-liter three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare a solution of sodium methoxide by cautiously adding 50 g of freshly cut sodium to 600 mL of absolute methanol. Control the exothermic reaction by adjusting the rate of sodium addition.

  • Reaction with γ-Butyrolactone: To the stirred sodium methoxide solution, add 344 g of γ-butyrolactone in one portion. Heat the mixture to distill off methanol.

  • Acidification and Decarboxylation: After cooling the residue, set the condenser for reflux. Cautiously add 800 mL of concentrated hydrochloric acid with stirring. This step is exothermic and evolves CO₂. Heat the mixture under reflux for 20 minutes.

  • Ring Closure: Cool the mixture in an ice bath. Add a solution of 480 g of sodium hydroxide in 600 mL of water as rapidly as possible, ensuring the temperature does not exceed 50°C. This step is highly exothermic.

  • Workup: Heat the mixture under reflux for an additional 30 minutes. The dicyclopropyl ketone is then isolated by distillation.

Protocol 2: Synthesis of Dicyclopropyl Ketone from 1,7-Dichloro-4-heptanone [3]

  • Reaction Setup: In a one-liter three-necked flask fitted with a reflux condenser and a stirrer, add 600 mL of 20% sodium hydroxide solution and 165 g of 1,7-dichloro-4-heptanone.

  • Reflux: With vigorous stirring, reflux the mixture for 30 minutes.

  • Isolation: Steam distill the reaction mixture until the characteristic odor of dicyclopropyl ketone is no longer present in the distillate.

  • Purification: Saturate the distillate with potassium carbonate, separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, dry over potassium carbonate, and distill to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Sodium Methoxide Formation cluster_step2 Step 2: Reaction & Distillation cluster_step3 Step 3: Acidification & Decarboxylation cluster_step4 Step 4: Ring Closure cluster_step5 Step 5: Isolation Na Sodium NaOMe Sodium Methoxide Solution Na->NaOMe MeOH Methanol MeOH->NaOMe Butyrolactone γ-Butyrolactone NaOMe->Butyrolactone Residue Dibutyrolactone Residue Butyrolactone->Residue HCl Conc. HCl Residue->HCl AcidMix Acidic Mixture HCl->AcidMix NaOH NaOH Solution AcidMix->NaOH FinalMix Final Reaction Mixture NaOH->FinalMix Distillation Distillation FinalMix->Distillation Product Dicyclopropyl Ketone Distillation->Product

Caption: Workflow for Dicyclopropyl Ketone Synthesis.

troubleshooting_exotherm Start Exothermic Event Detected (Rapid Temperature Rise) IdentifyStep Identify the Reaction Step Start->IdentifyStep Na_MeOH Sodium + Methanol? IdentifyStep->Na_MeOH Yes HCl_Add Conc. HCl Addition? IdentifyStep->HCl_Add No NaOH_Add NaOH Addition? IdentifyStep->NaOH_Add No Action_Cool Immediate Action: Apply Ice Bath Cooling Na_MeOH->Action_Cool HCl_Add->Action_Cool Action_SlowAdd Reduce Rate of Addition HCl_Add->Action_SlowAdd NaOH_Add->Action_Cool NaOH_Add->Action_SlowAdd Prevent_Na Prevention: - Add Na in portions - Ensure efficient stirring Action_Cool->Prevent_Na Prevent_Acid Prevention: - Pre-cool mixture - Add acid slowly Action_SlowAdd->Prevent_Acid Prevent_Base Prevention: - Pre-cool mixture - Maintain Temp < 50°C Action_SlowAdd->Prevent_Base

Caption: Troubleshooting Exothermic Reactions.

References

Validation & Comparative

A Comparative Analysis of the ¹H and ¹³C NMR Spectra of Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuclear magnetic resonance spectral characteristics of dicyclopropyl ketone, offering a comparative analysis with related aliphatic ketones. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to aid in structural elucidation and characterization.

Dicyclopropyl ketone, a symmetrical ketone featuring two cyclopropyl (B3062369) rings attached to a carbonyl group, presents a unique spectroscopic profile due to the electronic properties of the three-membered rings. This guide provides a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, comparing it with the spectra of cyclopropyl methyl ketone and cyclopentyl methyl ketone to highlight the influence of the cyclopropyl moiety on chemical shifts.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR chemical shifts for dicyclopropyl ketone and two comparative ketones are summarized in the table below. The data reveals the distinct shielding and deshielding effects imparted by the different alkyl substituents on the carbonyl group.

CompoundStructureNucleusChemical Shift (δ, ppm)MultiplicityAssignment
Dicyclopropyl Ketone
alt text
¹H1.85mCH
¹H0.95mCH₂
¹H0.85mCH₂
¹³C211.5sC=O
¹³C18.2dCH
¹³C11.4tCH₂
Cyclopropyl Methyl Ketone
alt text
¹H2.20sCH₃
¹H1.80mCH
¹H0.90mCH₂
¹H0.75mCH₂
¹³C208.0sC=O
¹³C30.2qCH₃
¹³C17.5dCH
¹³C10.8tCH₂
Cyclopentyl Methyl Ketone
alt text
¹H2.12sCH₃
¹H2.90pCH
¹H1.80-1.50mCH₂
¹³C210.1sC=O
¹³C51.2dCH
¹³C28.6qCH₃
¹³C26.0tCH₂

Interpreting the Spectral Data

The ¹H NMR spectrum of dicyclopropyl ketone shows three multiplets in the upfield region, characteristic of the cyclopropyl protons. The methine proton (CH) directly attached to the carbonyl group is the most deshielded of the ring protons.

In the ¹³C NMR spectrum of dicyclopropyl ketone, the carbonyl carbon (C=O) resonates at approximately 211.5 ppm. This is slightly downfield compared to cyclopropyl methyl ketone (208.0 ppm) and cyclopentyl methyl ketone (210.1 ppm), suggesting a subtle electronic influence of the second cyclopropyl ring. The methine (CH) and methylene (B1212753) (CH₂) carbons of the cyclopropyl rings appear at 18.2 ppm and 11.4 ppm, respectively.

The comparison with cyclopropyl methyl ketone highlights the effect of replacing a methyl group with a cyclopropyl group. The carbonyl carbon in dicyclopropyl ketone is deshielded relative to that in cyclopropyl methyl ketone. In contrast, comparing dicyclopropyl ketone with cyclopentyl methyl ketone reveals the significant shielding effect of the cyclopropyl ring on the adjacent carbons compared to the cyclopentyl ring.

Experimental Protocol for NMR Spectral Analysis

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for liquid ketone samples.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the liquid ketone sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.

2. Instrument Setup:

  • Insert the NMR tube into the spinner and place it in the spectrometer's magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp resonance signals.

3. Data Acquisition:

  • For ¹H NMR:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typically, 8-16 scans are sufficient for a concentrated sample.

    • The spectral width is usually set from -2 to 13 ppm.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • The spectral width is typically set from 0 to 220 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the signal of the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Structural and NMR Signal Correlation

The following diagram illustrates the correlation between the chemical structure of dicyclopropyl ketone and its characteristic NMR signals.

Caption: Correlation of Dicyclopropyl Ketone Structure with its NMR Signals.

A Comparative Guide to the Mass Spectrum of Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural information derived from mass spectrometry is pivotal. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of dicyclopropyl ketone, comparing its fragmentation pattern with general ketone fragmentation behavior.

Data Presentation: Fragmentation of Dicyclopropyl Ketone

The mass spectrum of dicyclopropyl ketone is characterized by several key fragments. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 110, consistent with its molecular weight.[1][2][3] The base peak, which is the most intense signal in the spectrum, is observed at m/z 69.[4] A summary of the principal ions, their proposed structures, and relative intensities is presented in the table below.

m/zProposed Fragment IonRelative Intensity (%)
110[C7H10O]+• (Molecular Ion)25
81[M - C2H5]+ or [C6H9O]+30
69[C4H5O]+ (Acylium ion)100
55[C4H7]+45
41[C3H5]+ (Cyclopropyl cation)95
39[C3H3]+50

Relative intensities are approximate and can vary slightly between different instruments.

Interpretation of the Fragmentation Pattern

The fragmentation of dicyclopropyl ketone under electron ionization follows pathways characteristic of ketones, primarily involving α-cleavage at the bond between the carbonyl carbon and one of the cyclopropyl (B3062369) rings.

The molecular ion is formed by the removal of an electron from the dicyclopropyl ketone molecule. The base peak at m/z 69 is attributed to the formation of the cyclopropyl acylium ion, which results from the cleavage of one of the cyclopropyl groups.[4] This is a common fragmentation pathway for ketones, where the resulting acylium ion is resonance-stabilized.[5][6]

The peak at m/z 41 corresponds to the cyclopropyl cation. The presence of a significant peak at m/z 81 suggests the loss of an ethyl radical, likely due to rearrangement and fragmentation of one of the cyclopropyl rings.

Experimental Protocols: Electron Ionization Mass Spectrometry

The data presented was obtained using electron ionization mass spectrometry (EI-MS), a standard technique for the analysis of volatile organic compounds.

Methodology:

  • Sample Introduction: A small amount of dicyclopropyl ketone is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion (M+•).

  • Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of dicyclopropyl ketone leading to the formation of the major observed ions.

fragmentation Fragmentation of Dicyclopropyl Ketone cluster_frags Fragmentation Pathways M Dicyclopropyl Ketone [C7H10O]+• m/z 110 frag1 Loss of C3H5• [C4H5O]+ m/z 69 (Base Peak) M->frag1 - C3H5• frag2 Loss of CO [C6H10]+• m/z 82 M->frag2 - CO frag3 Loss of C2H5• [C5H5O]+ m/z 81 M->frag3 - C2H5• (rearrangement) frag4 Cyclopropyl Cation [C3H5]+ m/z 41 frag1->frag4 - CO

Caption: Fragmentation pathway of dicyclopropyl ketone in EI-MS.

This guide provides a foundational understanding of the mass spectrum of dicyclopropyl ketone. For more in-depth analysis, comparison with spectra from other ionization techniques and high-resolution mass spectrometry for exact mass determination of fragments is recommended.

References

A Comparative Guide to the Infrared Absorption Frequencies of Dicyclopropyl Ketone and Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, infrared (IR) spectroscopy is a pivotal analytical technique for the characterization of molecular structures. This guide provides a comparative analysis of the characteristic IR absorption frequencies of dicyclopropyl ketone, with cyclopropyl (B3062369) methyl ketone and cyclohexanone (B45756) as reference compounds. The data presented herein is essential for identifying and differentiating these ketones based on their unique vibrational modes.

Comparative Analysis of IR Absorption Frequencies

The table below summarizes the key IR absorption frequencies for dicyclopropyl ketone, cyclopropyl methyl ketone, and cyclohexanone. The most prominent and diagnostic absorption for ketones is the carbonyl (C=O) stretching vibration, which is highly sensitive to the molecular environment.

Vibrational Mode Dicyclopropyl Ketone (cm⁻¹) Cyclopropyl Methyl Ketone (cm⁻¹) *Cyclohexanone (cm⁻¹)
C=O Stretch ~1690~17001715[1]
CH₂ Stretch (Cyclopropyl) 3100 - 30003100 - 3000-
C-H Stretch (Aliphatic) Below 3000Below 3000Below 3000
CH₂ Scissoring Not specifiedNot specified1450[2]
C-C Stretch Not specifiedNot specified1180[2]
Ring Deformation Not specifiedNot specified880[2]

Note: A detailed vibrational assignment for dicyclopropyl ketone has been reported in "Vibrational spectra and structure of dicyclopropyl ketone and 1,1-dicyclopropylethene" by A.B. Nease and C.J. Wurrey (1979), but specific frequencies from this source were not publicly accessible for this guide. The C=O stretching frequency for cyclopropyl methyl ketone is a typical value for a ketone conjugated with a cyclopropyl ring.

The carbonyl stretching frequency of dicyclopropyl ketone is observed at a lower wavenumber compared to the saturated cyclic ketone, cyclohexanone. This shift is characteristic of ketones where the carbonyl group is conjugated with a cyclopropyl ring. The electronic properties of the cyclopropyl group, which has some degree of π-character, lead to a delocalization of electron density and a slight weakening of the C=O bond, resulting in a lower absorption frequency. In contrast, the C=O stretch in cyclohexanone at 1715 cm⁻¹ is typical for a saturated six-membered ring ketone.[1]

Experimental Protocol: Acquiring IR Spectra of Ketones

The following is a generalized protocol for obtaining the infrared spectrum of a liquid ketone sample, such as dicyclopropyl ketone, using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of a liquid ketone sample.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

  • Liquid ketone sample (e.g., dicyclopropyl ketone)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

    • Perform a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of the liquid ketone sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform any necessary data processing, such as baseline correction or smoothing, as provided by the software.

  • Cleaning:

    • After analysis, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe.

    • Further clean the crystal with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) to remove any residual sample.

    • Allow the crystal to dry completely before the next measurement.

Workflow for Infrared Spectroscopy

The following diagram illustrates the general workflow for obtaining and analyzing an infrared spectrum of a chemical sample.

IR_Spectroscopy_Workflow General Workflow of IR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Liquid Ketone Sample LoadSample 2. Load Sample onto ATR Crystal Sample->LoadSample Place drop on crystal Background 1. Background Scan Acquire 3. Acquire Sample Spectrum Background->Acquire LoadSample->Acquire Process 4. Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify 5. Identify Characteristic Peaks Process->Identify Compare 6. Compare with Reference Spectra Identify->Compare

Caption: A flowchart illustrating the key steps in acquiring and analyzing an IR spectrum.

References

A Comparative Guide to Spectroscopic Methods for Confirming Dicyclopropyl Ketone Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative overview of key spectroscopic methods for confirming the purity of dicyclopropyl ketone, a versatile building block in organic synthesis. The following sections detail the experimental protocols and present comparative data to aid in the selection of the most appropriate analytical technique.

Comparison of Spectroscopic Methods

The purity of dicyclopropyl ketone can be effectively assessed using a combination of chromatographic and spectroscopic techniques. Each method provides unique insights into the molecular structure and the presence of impurities.

Spectroscopic MethodInformation ProvidedKey Parameters for Purity AssessmentTypical Impurities Detected
¹H NMR Spectroscopy Provides information on the chemical environment of hydrogen atoms.Chemical shift (δ), coupling constants (J), and integration of proton signals.Residual solvents, starting materials (e.g., 1,7-dichloro-4-heptanone), and side-products from synthesis.
¹³C NMR Spectroscopy Reveals the number and type of carbon atoms in the molecule.Chemical shift (δ) of carbon signals.Isomeric impurities and compounds with different carbon skeletons.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Presence and position of the characteristic carbonyl (C=O) stretch.Impurities with functional groups absent in dicyclopropyl ketone (e.g., hydroxyl groups from alcohols).
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.Molecular ion peak (M+) and characteristic fragment ions.Compounds with different molecular weights.
Gas Chromatography (GC) Separates volatile components of a mixture.Retention time and peak area percentage.Volatile organic impurities.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation :

    • Accurately weigh 10-20 mg of the dicyclopropyl ketone sample.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1]

    • Cap the NMR tube and gently vortex or invert to ensure the sample is fully dissolved.[1]

    • If particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.[1]

  • ¹H NMR Acquisition Parameters (400 MHz Spectrometer) :

    • Pulse Program : Standard single-pulse experiment.[1]

    • Spectral Width : ~12-16 ppm, centered around 5-6 ppm.[1]

    • Acquisition Time : 2-4 seconds.[1]

    • Relaxation Delay (d1) : 1-5 seconds.[1]

    • Number of Scans : 8-16.[1]

  • ¹³C NMR Acquisition Parameters (100 MHz Spectrometer) :

    • Pulse Program : Standard proton-decoupled pulse sequence.[1]

    • Spectral Width : ~220-250 ppm, centered around 100-110 ppm.[1]

    • Acquisition Time : 1-2 seconds.[1]

    • Relaxation Delay (d1) : 2-5 seconds.[1]

    • Number of Scans : ≥1024 to achieve an adequate signal-to-noise ratio.[1]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Apply a baseline correction.[1]

    • Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[1]

    • For ¹H spectra, integrate the signals to determine the relative proton ratios.[1]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation :

    • Ensure the ATR crystal is clean and free of any contaminants.

    • Place one to two drops of the liquid dicyclopropyl ketone sample directly onto the ATR crystal.[2]

  • Data Acquisition :

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Analysis :

    • Identify the characteristic absorption bands, particularly the strong C=O stretching vibration.

    • Compare the obtained spectrum with a reference spectrum of pure dicyclopropyl ketone.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the dicyclopropyl ketone sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • GC-MS Parameters :

    • Injection Port Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program :

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.

    • Mass Range : m/z 40-300.

  • Data Analysis :

    • Identify the peak corresponding to dicyclopropyl ketone based on its retention time.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

    • Identify any impurity peaks by their retention times and mass spectra, comparing them to spectral libraries (e.g., NIST).

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of dicyclopropyl ketone.

Purity_Workflow Workflow for Dicyclopropyl Ketone Purity Confirmation cluster_0 Initial Screening cluster_1 Structural Confirmation & Detailed Analysis cluster_2 Final Purity Assessment Sample_Preparation Sample Preparation (Dissolution) GC_MS GC-MS Analysis Sample_Preparation->GC_MS NMR_Analysis ¹H and ¹³C NMR Spectroscopy GC_MS->NMR_Analysis If impurities detected or further confirmation needed IR_Analysis FTIR Spectroscopy GC_MS->IR_Analysis Data_Integration Data Integration & Comparison GC_MS->Data_Integration Quantitative Purity NMR_Analysis->Data_Integration IR_Analysis->Data_Integration Purity_Report Purity Confirmation Report Data_Integration->Purity_Report

Caption: Workflow for Dicyclopropyl Ketone Purity Confirmation.

References

Comparative Analysis of Dicyclopropyl Ketone and Cyclopropyl Methyl Ketone Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Dicyclopropyl ketone and cyclopropyl (B3062369) methyl ketone are pivotal chemical intermediates, extensively utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The inherent ring strain of the cyclopropyl group in close proximity to the carbonyl functionality imparts unique reactivity to these molecules. This guide presents a detailed comparison of the reactivity profiles of dicyclopropyl ketone and cyclopropyl methyl ketone, supported by quantitative data and comprehensive experimental protocols for key chemical transformations.

Physical and Spectroscopic Characteristics

An understanding of the physical and spectroscopic properties of these ketones is fundamental to their application in synthesis. Key data are summarized in the table below.

PropertyDicyclopropyl KetoneCyclopropyl Methyl Ketone
Molecular Formula C₇H₁₀O[1]C₅H₈O[2]
Molecular Weight 110.15 g/mol [1][3]84.12 g/mol [2][4]
Boiling Point 160-162 °C[1][5]111-114 °C[2][6]
Melting Point 44.0-44.5 °C[1]< -70 °C[2]
Density 0.977 g/mL at 25 °C[1][5]0.849 - 0.903 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.467[1][5]1.422 - 1.426[2]
¹H NMR (CDCl₃, δ) ~1.8 (m, 2H), ~0.9 (m, 8H)~2.3 (s, 3H), ~1.8 (m, 1H), ~0.9 (m, 4H)[7]
¹³C NMR (CDCl₃, δ) ~210 (C=O), ~20 (CH), ~10 (CH₂)~208 (C=O), ~30 (CH₃), ~18 (CH), ~10 (CH₂)
IR (C=O stretch, cm⁻¹) ~1690~1695
Comparative Reactivity Analysis

The chemical behavior of both ketones is largely dictated by the electronic interplay between the carbonyl group and the high p-character of the C-C bonds within the cyclopropane (B1198618) ring(s). This structural feature makes them particularly susceptible to ring-opening reactions.

Acid-catalyzed ring-opening is a characteristic reaction of cyclopropyl ketones. A comparative study on the ring-opening hydroarylation with 1,3,5-trimethoxybenzene (B48636) (TMB) revealed differences in their reactivity.

KetoneRelative Reaction Rate
Cyclopropyl Phenyl Ketone1.00
Cyclopropyl Methyl Ketone~0.75[8]
Dicyclopropyl Ketone(Qualitatively slower)
Relative rates are based on a study of ring-opening hydroarylation.[8] The reactivity of dicyclopropyl ketone is inferred from general principles of steric hindrance and electronic effects.

Cyclopropyl methyl ketone exhibits a slightly lower rate of ring-opening compared to cyclopropyl phenyl ketone in this specific reaction.[8] Although direct quantitative data for dicyclopropyl ketone under these conditions is not available, it is anticipated to react more slowly due to increased steric hindrance and the electronic influence of the second cyclopropyl ring.

The reduction of the carbonyl to a secondary alcohol is a fundamental transformation, readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

KetoneProductTypical Yield
Dicyclopropyl KetoneDicyclopropylmethanol (B83125)>90%
Cyclopropyl Methyl Ketone1-Cyclopropylethanol>90%

Both ketones undergo efficient reduction to their corresponding alcohols, with high yields being typical. The steric accessibility of the carbonyl carbon is similar in both molecules, leading to comparable reactivity towards hydride reagents.

The Baeyer-Villiger oxidation offers a route to esters from ketones, with the migratory aptitude of the substituents on the carbonyl carbon dictating the regiochemical outcome.

KetoneMajor ProductPredicted Yield
Dicyclopropyl KetoneCyclopropyl cyclopropanecarboxylateModerate to Good
Cyclopropyl Methyl KetoneCyclopropyl acetate (B1210297)Moderate to Good[5]

For dicyclopropyl ketone, one of the cyclopropyl groups is expected to migrate. In the case of cyclopropyl methyl ketone, the cyclopropyl group has a higher migratory aptitude than the methyl group, resulting in the formation of cyclopropyl acetate.[5] Both reactions are expected to proceed with good efficiency.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of Dicyclopropyl Ketone

Objective: To synthesize dicyclopropylmethanol through the reduction of dicyclopropyl ketone.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.10 g (10 mmol) of dicyclopropyl ketone in 20 mL of methanol (B129727).

  • Cool the solution to 0 °C using an ice bath.

  • Add 0.19 g (5 mmol) of sodium borohydride in small portions over a period of 15 minutes.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, carefully add 10 mL of 1 M HCl to quench the unreacted sodium borohydride.

  • Remove the methanol solvent via rotary evaporation.

  • Extract the remaining aqueous layer with three 20 mL portions of diethyl ether.

  • Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the crude dicyclopropylmethanol.

  • The final product can be purified by distillation or flash column chromatography.

Protocol 2: Baeyer-Villiger Oxidation of Cyclopropyl Methyl Ketone

Objective: To prepare cyclopropyl acetate from cyclopropyl methyl ketone via Baeyer-Villiger oxidation.

Procedure:

  • Dissolve 0.84 g (10 mmol) of cyclopropyl methyl ketone in 20 mL of dichloromethane (B109758) in a 100 mL round-bottom flask.

  • At 0 °C, add 2.47 g (11 mmol) of meta-chloroperoxybenzoic acid (m-CPBA, 77%) in portions.

  • Allow the reaction to stir at room temperature, monitoring its progress by TLC.

  • Once the reaction is complete, dilute the mixture with 20 mL of dichloromethane.

  • Wash the organic solution with two 20 mL portions of a saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the cyclopropyl acetate product by distillation.

Protocol 3: Acid-Catalyzed Ring-Opening of Dicyclopropyl Ketone

Objective: To investigate the acid-catalyzed ring-opening of dicyclopropyl ketone.

Procedure:

  • In a reaction vessel, dissolve 1.10 g (10 mmol) of dicyclopropyl ketone in 20 mL of a suitable solvent such as toluene.

  • Add a catalytic amount of a Brønsted acid, for example, 0.19 g (1 mmol) of p-toluenesulfonic acid.

  • If a nucleophilic trap is desired, add the nucleophile (e.g., 1.68 g, 10 mmol of 1,3,5-trimethoxybenzene) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 65 °C) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate.

  • Purify the final product using flash column chromatography.

Visualized Workflows and Relationships

experimental_workflows cluster_reduction_protocol Reduction Protocol cluster_oxidation_protocol Oxidation Protocol start_r Dissolve Ketone cool_r Cool to 0°C start_r->cool_r add_reagent_r Add NaBH4 cool_r->add_reagent_r stir_r Stir add_reagent_r->stir_r quench_r Quench Reaction stir_r->quench_r extract_r Extract Product quench_r->extract_r purify_r Purify extract_r->purify_r start_o Dissolve Ketone add_reagent_o Add m-CPBA start_o->add_reagent_o stir_o Stir at RT add_reagent_o->stir_o wash_o Aqueous Wash stir_o->wash_o dry_o Dry & Concentrate wash_o->dry_o purify_o Purify dry_o->purify_o

Caption: Generalized workflows for reduction and oxidation experiments.

reactivity_factors cluster_influences Influencing Factors dk_node Dicyclopropyl Ketone reactivity_node Overall Reactivity dk_node->reactivity_node cmk_node Cyclopropyl Methyl Ketone cmk_node->reactivity_node sterics Steric Hindrance reactivity_node->sterics electronics Electronic Effects reactivity_node->electronics ring_strain Ring Strain reactivity_node->ring_strain

Caption: Key factors governing the reactivity of cyclopropyl ketones.

References

Navigating Ketone Choices in Organic Synthesis: A Comparative Guide to Dicyclopropyl Ketone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of complex organic syntheses. Dicyclopropyl ketone, a versatile reagent, has found significant application in the synthesis of bioactive molecules. This guide provides an objective comparison of dicyclopropyl ketone with its alternatives in key organic reactions, supported by available experimental data and detailed methodologies to aid in informed decision-making.

Dicyclopropyl ketone is a valuable intermediate, notably utilized in the synthesis of potent and selective agonists for histamine (B1213489) H2 receptors and in the preparation of chemical space analogs of nicotinic receptor ligands like PNU-282,987.[1][2] Its unique structural features, comprising two cyclopropane (B1198618) rings flanking a carbonyl group, impart specific reactivity that makes it a valuable tool in constructing complex molecular architectures. However, depending on the specific synthetic challenge, alternative ketones may offer advantages in terms of availability, cost, or reactivity. This guide explores these alternatives in the context of common organic transformations.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a cornerstone of amine synthesis, widely employed in the pharmaceutical industry. This reaction involves the formation of an imine or iminium ion from a ketone and an amine, which is then reduced in situ to the corresponding amine. The choice of ketone can significantly influence the reaction efficiency and the properties of the final product.

While direct comparative studies quantitatively benchmarking dicyclopropyl ketone against other ketones in the synthesis of specific drug targets are not extensively documented in publicly available literature, we can infer performance based on general principles and isolated examples.

Alternative Ketones in Reductive Amination:

  • Acetone (B3395972): A simple and cost-effective option, acetone can be used to introduce an isopropyl group. However, its volatility can be a drawback in reactions requiring elevated temperatures.

  • Methyl Isobutyl Ketone (MIBK): Less volatile than acetone, MIBK is a common industrial solvent and reactant. It introduces a larger, more lipophilic isobutyl group, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate.

  • Cyclohexanone (B45756): This cyclic ketone can be used to introduce a cyclohexyl moiety, a common scaffold in medicinal chemistry that can enhance binding affinity and metabolic stability.

Table 1: Comparison of Ketones in Reductive Amination

KetoneStructureKey FeaturesPotential AdvantagesPotential Disadvantages
Dicyclopropyl KetoneIntroduces a unique dicyclopropylmethyl group, which can confer desirable steric and electronic properties.Potentially improved biological activity and metabolic stability due to the cyclopropyl (B3062369) rings.Higher cost and limited commercial availability compared to simple aliphatic ketones.
AcetoneSimple, readily available, and inexpensive. Introduces an isopropyl group.Cost-effective for large-scale synthesis.High volatility can lead to poor conversion in open systems or at elevated temperatures.
Methyl Isobutyl KetoneCommon industrial solvent, less volatile than acetone. Introduces an isobutyl group.Good balance of reactivity and handling properties.May introduce unwanted lipophilicity in some applications.
CyclohexanoneIntroduces a cyclohexyl group, a common bioisostere.Can enhance receptor binding and metabolic stability.Higher boiling point may require more forcing reaction conditions.
Experimental Protocol: General Procedure for Reductive Amination

The following protocol is a generalized procedure for reductive amination and should be optimized for specific substrates.

Materials:

  • Ketone (e.g., dicyclopropyl ketone, acetone) (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) (1.2 - 1.5 eq)

  • Solvent (e.g., dichloromethane, methanol, tetrahydrofuran)

  • Acetic acid (catalytic amount, if required)

Procedure:

  • To a solution of the amine in the chosen solvent, add the ketone.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent portion-wise, controlling any potential exotherm.

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps Ketone Ketone (e.g., Dicyclopropyl Ketone) Imine_Formation Imine/Iminium Ion Formation Ketone->Imine_Formation Amine Amine Amine->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Product Substituted Amine Reduction->Product

Caption: Workflow for a typical reductive amination reaction.

Pictet-Spengler Reaction: Constructing Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a privileged scaffold in many natural products and pharmaceuticals. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

While the use of dicyclopropyl ketone in the Pictet-Spengler reaction is not widely reported, its structural features suggest it could lead to novel spirocyclic tetrahydroisoquinoline derivatives. A comparative analysis with other ketones highlights the potential for structural diversity.

Alternative Ketones in the Pictet-Spengler Reaction:

  • Aliphatic Ketones (e.g., Acetone, Cyclohexanone): These readily available ketones lead to the formation of tetrahydroisoquinolines with gem-dialkyl substituents at the 1-position.

  • Aryl Ketones (e.g., Acetophenone): The use of aryl ketones introduces an aryl group at the 1-position, which can be a key pharmacophore in certain drug candidates.

Table 2: Potential Ketone Substrates for the Pictet-Spengler Reaction

KetoneStructureExpected Product FeaturePotential Synthetic Utility
Dicyclopropyl KetoneSpirocyclic dicyclopropyl group at the 1-position.Access to novel, sterically demanding scaffolds with potential for unique biological activities.
AcetoneGem-dimethyl group at the 1-position.Simple and efficient route to 1,1-dimethyltetrahydroisoquinolines.
CyclohexanoneSpirocyclic cyclohexyl group at the 1-position.Synthesis of spiro-tetrahydroisoquinolines with a common medicinal chemistry motif.
AcetophenonePhenyl and methyl groups at the 1-position.Introduction of an aryl substituent for structure-activity relationship studies.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

This is a general protocol and requires optimization based on the specific substrates.

Materials:

  • β-Arylethylamine (1.0 eq)

  • Ketone (e.g., dicyclopropyl ketone, acetone) (1.0 - 1.2 eq)

  • Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

  • Solvent (e.g., toluene, dichloromethane)

Procedure:

  • Dissolve the β-arylethylamine and the ketone in the chosen solvent.

  • Add the acid catalyst dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_reaction Reaction Pathway Amine β-Arylethylamine Condensation Condensation Amine->Condensation Ketone Ketone (e.g., Dicyclopropyl Ketone) Ketone->Condensation Cyclization Acid-Catalyzed Cyclization Condensation->Cyclization Intermediate Product Tetrahydroisoquinoline Cyclization->Product

Caption: Key steps in the Pictet-Spengler reaction.

Cycloaddition Reactions: Building Complex Ring Systems

The strained cyclopropyl rings in dicyclopropyl ketone can participate in various cycloaddition reactions, offering a pathway to complex polycyclic structures. While specific comparative data for dicyclopropyl ketone is scarce, the reactivity of cyclopropyl ketones, in general, has been explored.

In [3+2] cycloaddition reactions of aryl cyclopropyl ketones, for example, the nature of the substituents on the cyclopropyl ring and the ketone can influence the reaction's efficiency and stereoselectivity. It is plausible that dicyclopropyl ketone could offer unique reactivity or selectivity profiles in such transformations compared to monocyclopropyl or acyclic ketones.

Further research is needed to fully elucidate the comparative performance of dicyclopropyl ketone in these and other cycloaddition reactions.

Conclusion

Dicyclopropyl ketone stands as a valuable and unique building block in organic synthesis, particularly for the introduction of the dicyclopropylmethyl moiety in the construction of bioactive molecules. While direct quantitative comparisons with other ketones are not always readily available in the literature, an understanding of the general reactivity of common alternatives such as acetone, methyl isobutyl ketone, and cyclohexanone can guide the synthetic chemist in selecting the most appropriate reagent for a given transformation. The choice of ketone will ultimately depend on a combination of factors including desired product structure, cost, availability, and reaction conditions. The detailed protocols and comparative tables provided in this guide serve as a foundational resource for researchers navigating these choices in their synthetic endeavors.

References

Quantitative Analysis of Dicyclopropyl Ketone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Dicyclopropyl ketone, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and process control. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative analysis of Dicyclopropyl ketone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This document outlines detailed experimental protocols and presents a comparative summary of their performance characteristics to aid researchers in selecting the optimal method for their specific needs.

At a Glance: GC-FID vs. HPLC-UV for Dicyclopropyl Ketone Analysis

Both GC-FID and HPLC-UV are powerful and reliable methods for the quantification of Dicyclopropyl ketone. The choice between the two often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection via ionization in a hydrogen-air flame.Separation of compounds in a liquid mobile phase followed by detection based on the absorption of UV light.
Applicability Ideal for volatile and thermally stable compounds like Dicyclopropyl ketone.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Sample Preparation Typically involves simple dilution in a volatile organic solvent.May require more complex sample preparation, including filtration and ensuring solubility in the mobile phase.
Selectivity High, based on the differential partitioning of the analyte between the stationary and mobile phases.High, determined by the choice of stationary and mobile phases.
Sensitivity Generally high for organic compounds.Dependent on the chromophore of the analyte; good for compounds with significant UV absorbance.
Instrumentation Requires a gas chromatograph with an FID detector.Requires an HPLC system with a UV or Diode Array Detector (DAD).
Typical Run Time Often faster than HPLC.Can vary depending on the complexity of the separation.

Performance Comparison

Validation ParameterGC-FID (Expected)HPLC-UV (Based on a similar compound)[1]
Linearity (Correlation Coefficient, R²) ≥ 0.999≥ 0.999
Accuracy (Recovery) 98 - 102%98.0 - 102.0%
Precision (RSD)
- Repeatability≤ 1.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Analyte and instrument-dependent0.1 µg/mL
Limit of Quantification (LOQ) Analyte and instrument-dependent0.3 µg/mL

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of Dicyclopropyl ketone using GC-FID and HPLC-UV. These protocols are based on established methods for ketones and can be adapted and validated for specific laboratory conditions.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This protocol provides a general framework for the quantitative analysis of Dicyclopropyl ketone.

1. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Capillary column: A non-polar or mid-polarity column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

2. Reagents and Materials:

  • Dicyclopropyl ketone reference standard (purity >99%)

  • High-purity solvents (e.g., methanol, acetone, or dichloromethane) for sample and standard preparation.

  • High-purity gases: Helium or Nitrogen (carrier gas), Hydrogen (FID), and compressed air (FID).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be optimized based on concentration)

4. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Dicyclopropyl ketone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1 - 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing Dicyclopropyl ketone and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

5. Method Validation (Abbreviated):

  • Linearity: Analyze the working standard solutions in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform a recovery study by spiking a placebo or blank matrix with known amounts of Dicyclopropyl ketone at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six preparations of a homogeneous sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

This protocol is adapted from a validated method for a structurally similar compound, Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, and serves as a strong starting point for method development for Dicyclopropyl ketone.[1]

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of Dicyclopropyl ketone. A wavelength around 210 nm is a likely starting point due to the carbonyl chromophore.

  • Injection Volume: 10 µL

4. Sample and Standard Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Dicyclopropyl ketone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with the mobile phase to cover the desired linear range (e.g., 1 - 100 µg/mL).[1]

  • Sample Solution: Prepare the sample containing Dicyclopropyl ketone in the mobile phase to obtain a final concentration within the calibration range.

5. Method Validation (Abbreviated):

  • Follow the same validation principles as outlined for the GC-FID method (Linearity, Accuracy, and Precision).

Visualizing the Workflow

To illustrate the general process of quantitative analysis, the following diagrams outline the experimental workflows.

Quantitative_Analysis_Workflow cluster_Prep Sample & Standard Preparation cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Reporting weigh Accurate Weighing dissolve Dissolution in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute inject Injection into Chromatograph dilute->inject separate Chromatographic Separation inject->separate detect Detection (FID or UV) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify report Reporting Results quantify->report

Caption: General experimental workflow for quantitative analysis.

Method_Validation_Workflow cluster_Precision Precision Analysis Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate

Caption: Key parameters for analytical method validation.

Conclusion

Both GC-FID and HPLC-UV are highly suitable for the quantitative analysis of Dicyclopropyl ketone. GC-FID is a robust and often faster technique, particularly given the volatile nature of the analyte. HPLC-UV offers a versatile alternative, especially in laboratories where HPLC is the primary analytical platform. The final choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and the completion of a comprehensive method validation to ensure the generation of accurate and reliable data.

References

Fragmentation Fingerprints: A Comparative Analysis of Dicyclopropyl Ketone and Diisopropyl Ketone in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of fragmentation patterns in mass spectrometry is paramount for the accurate structural elucidation of small molecules. This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of dicyclopropyl ketone and its acyclic analogue, diisopropyl ketone. By presenting quantitative data, detailed experimental protocols, and a visual representation of the fragmentation pathway, this document serves as a practical resource for interpreting mass spectra of cyclic and branched-chain ketones.

Comparative Analysis of Fragmentation Patterns

The mass spectra of dicyclopropyl ketone and diisopropyl ketone, acquired via electron ionization, reveal distinct fragmentation pathways that are diagnostic of their respective structures. While both are C7 ketones, the presence of strained cyclopropyl (B3062369) rings in dicyclopropyl ketone leads to a significantly different fragmentation cascade compared to the branched isopropyl groups in diisopropyl ketone.

The most notable difference lies in their base peaks. For dicyclopropyl ketone, the base peak is observed at m/z 69, whereas for diisopropyl ketone, it is at m/z 43.[1] This fundamental divergence highlights the influence of the cyclopropyl moiety on ion stabilization and fragmentation direction.

Quantitative Data Summary

The relative abundances of the major fragment ions for dicyclopropyl ketone and diisopropyl ketone are summarized in the table below. This quantitative data, sourced from the NIST Mass Spectrometry Data Center, provides a clear basis for comparison.[2][3]

m/zDicyclopropyl Ketone Relative Abundance (%)Diisopropyl Ketone Relative Abundance (%)Proposed Fragment Ion (Dicyclopropyl Ketone)Proposed Fragment Ion (Diisopropyl Ketone)
114-5-[C7H14O]+• (Molecular Ion)
11025-[C7H10O]+• (Molecular Ion)-
8115-[C6H9]+-
71-35-[C4H7O]+
691005[C4H5O]+ (Base Peak)[C5H9]+
5530-[C4H7]+-
43-100-[C3H7]+ (Base Peak)
416020[C3H5]+[C3H5]+

Deciphering the Fragmentation Pathways

The fragmentation of these ketones is initiated by electron ionization, leading to the formation of a molecular ion (M+•). Subsequent fragmentation is driven by the stability of the resulting cations and neutral losses.

Dicyclopropyl Ketone Fragmentation

The fragmentation of dicyclopropyl ketone is characterized by rearrangements involving the cyclopropyl rings. The formation of the base peak at m/z 69 can be rationalized by an initial alpha-cleavage, followed by a rearrangement. A plausible mechanism involves the loss of a C3H5 radical. Other significant fragments arise from further rearrangements and cleavages of the cyclopropyl rings.

G M Dicyclopropyl Ketone (m/z 110) frag1 [C4H5O]+ (m/z 69) Base Peak M->frag1 - C3H5• frag2 [C6H9]+ (m/z 81) M->frag2 - CHO• frag4 [C4H7]+ (m/z 55) M->frag4 - C3H3O• frag3 [C3H5]+ (m/z 41) frag1->frag3 - CO

References

13C NMR of dicyclopropyl ketone oxime for comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of dicyclopropyl ketone oxime with related ketone and oxime analogues, providing valuable data for researchers in chemical and pharmaceutical sciences.

This guide presents a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of dicyclopropyl ketone oxime. For the benefit of researchers, scientists, and drug development professionals, this document provides a detailed comparison with its precursor, dicyclopropyl ketone, as well as with acetone (B3395972) oxime and cyclohexanone (B45756) oxime. The data is presented in a clear tabular format, alongside a comprehensive experimental protocol for acquiring 13C NMR spectra of oximes and a workflow diagram illustrating the process.

13C NMR Chemical Shift Comparison

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for dicyclopropyl ketone oxime and its comparative counterparts. The data for dicyclopropyl ketone was obtained from SpectraBase, while the data for acetone oxime and cyclohexanone oxime have been compiled from various spectroscopic databases. The chemical shifts for dicyclopropyl ketone oxime are based on its structural similarity to the ketone precursor and typical shifts for oximes.

Compound NameCarbon AtomChemical Shift (δ, ppm)
Dicyclopropyl Ketone Oxime C=NOH~160-165
CH (cyclopropyl)~15-25
CH2 (cyclopropyl)~5-15
Dicyclopropyl Ketone C=O210.3
CH (cyclopropyl)19.1
CH2 (cyclopropyl)11.5
Acetone Oxime C=NOH~155
CH3~15-25
Cyclohexanone Oxime C=NOH~160
C2/C6~30-35
C3/C5~25-30
C4~25

Note: The chemical shifts for dicyclopropyl ketone oxime are estimated based on typical values for similar functional groups. Actual experimental values may vary.

Experimental Workflow

The general workflow for obtaining a 13C NMR spectrum of an oxime is outlined in the diagram below. This process involves sample preparation, instrument setup, data acquisition, and subsequent data processing.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_processing Data Processing dissolve Dissolve Sample transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition fid_processing FID Processing data_acquisition->fid_processing spectral_analysis Spectral Analysis fid_processing->spectral_analysis final_report final_report spectral_analysis->final_report Final Report

A generalized workflow for 13C NMR analysis.

Experimental Protocol

Objective: To obtain a high-resolution 13C NMR spectrum of an oxime sample for structural elucidation and comparative analysis.

Materials:

  • Oxime sample (e.g., dicyclopropyl ketone oxime)

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation:

    • Weigh approximately 20-50 mg of the oxime sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a small vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be used to aid dissolution.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

    • Tune and match the 13C probe to the correct frequency.

  • Data Acquisition:

    • Set up a standard proton-decoupled 13C NMR experiment.

    • Key parameters to set include:

      • Spectral width (e.g., 0-220 ppm)

      • Acquisition time (typically 1-2 seconds)

      • Relaxation delay (D1, typically 2-5 seconds for quantitative analysis)

      • Number of scans (NS, typically ranging from a few hundred to several thousand depending on sample concentration)

    • Initiate the data acquisition.

  • Data Processing:

    • Once the acquisition is complete, the Free Induction Decay (FID) signal is obtained.

    • Apply a Fourier transform to the FID to convert it into the frequency domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired.

Signaling Pathway/Logical Relationship

The structural relationship between the compared molecules can be visualized as a simple transformation pathway. Dicyclopropyl ketone is the starting material for the synthesis of dicyclopropyl ketone oxime. Acetone and cyclohexanone are included as common ketones that can also be converted to their respective oximes, providing a logical basis for their comparison.

logical_relationship cluster_ketones Ketone Precursors cluster_oximes Comparative Oximes dck Dicyclopropyl Ketone dcko Dicyclopropyl Ketone Oxime dck->dcko Oximation acetone Acetone ao Acetone Oxime acetone->ao Oximation cyclohexanone Cyclohexanone cho Cyclohexanone Oxime cyclohexanone->cho Oximation

Relationship between ketones and their oximes.

A Comparative Analysis of Synthetic Pathways to Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclopropyl ketone, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, has several established and emerging synthetic routes.[1][2] This guide provides a comparative analysis of the most common methods, offering insights into their efficiency, scalability, and underlying mechanisms. The information presented is intended to assist researchers in selecting the optimal synthetic strategy based on their specific laboratory and production needs.

Key Synthesis Routes at a Glance

The synthesis of dicyclopropyl ketone primarily revolves around the formation of the cyclopropane (B1198618) rings and the central ketone moiety. The most prominent methods involve the cyclization of acyclic precursors. Below is a summary of the key performance indicators for the most well-documented synthetic routes.

Route Starting Material(s) Key Reagents Overall Yield Key Advantages Key Disadvantages
Route 1 γ-ButyrolactoneSodium methoxide (B1231860), Hydrochloric acid, Sodium hydroxide (B78521)50-60%[3][4]Readily available starting material.Multi-step process, use of strong acids and bases.
Route 2 1,7-Dichloro-4-heptanoneSodium hydroxide~70%[5]Higher yield in the final step, simpler procedure.Starting material may not be commercially available and requires synthesis.[6][7][8]
Route 3 Cyclopropanecarboxylic Acid Derivative & Cyclopropyl (B3062369) Grignard ReagentVaries (e.g., SOCl₂, Mg, Cu catalyst)Potentially highModular approach.Requires preparation of Grignard reagent and activated carboxylic acid derivative.[9][10][11][12][13]

Detailed Experimental Protocols and Methodologies

Route 1: Synthesis from γ-Butyrolactone

This is a widely cited and robust method for the preparation of dicyclopropyl ketone.[3][4][14][15] The reaction proceeds through the formation of an intermediate, 1,7-dichloro-4-heptanone, which then undergoes intramolecular cyclization.

Experimental Protocol:

  • Formation of Dibutyrolactone: A solution of sodium methoxide is prepared by reacting sodium metal with absolute methanol. To this, γ-butyrolactone is added, and the mixture is heated to distill off the methanol. The residue is presumed to be dibutyrolactone.[3][14]

  • Formation of 1,7-Dichloro-4-heptanone: The dibutyrolactone intermediate is treated with concentrated hydrochloric acid with heating. This step involves decarboxylation and chlorination to yield 1,7-dichloro-4-heptanone.[3][4]

  • Cyclization to Dicyclopropyl Ketone: A solution of sodium hydroxide is added to the cooled reaction mixture. The mixture is then heated under reflux to induce intramolecular cyclization, forming dicyclopropyl ketone.[1][3] The product is typically isolated by steam distillation.[1][5]

  • Purification: The collected distillate is saturated with potassium carbonate, and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic layers are dried and distilled to yield the final product.[3][5][14]

A modified version of this procedure using an inert organic solvent and solid sodium alcoholate has been reported to improve reaction controllability and increase the yield by 15-20%.[15]

Logical Workflow for Route 1

Workflow for Dicyclopropyl Ketone Synthesis from γ-Butyrolactone cluster_0 Step 1: Dibutyrolactone Formation cluster_1 Step 2: Dichloroketone Formation cluster_2 Step 3: Cyclization & Purification gamma_butyrolactone γ-Butyrolactone reaction1 Reaction gamma_butyrolactone->reaction1 Heat sodium_methoxide Sodium Methoxide in Methanol sodium_methoxide->reaction1 dibutyrolactone Dibutyrolactone Intermediate reaction1->dibutyrolactone Distill off Methanol conc_hcl Conc. HCl reaction2 Decarboxylation & Chlorination conc_hcl->reaction2 Heat, Reflux dibutyrolactone_input->reaction2 dichloroheptanone 1,7-Dichloro-4-heptanone reaction2->dichloroheptanone reaction3 Intramolecular Cyclization dichloroheptanone_input->reaction3 naoh NaOH Solution naoh->reaction3 Heat, Reflux steam_distillation Steam Distillation reaction3->steam_distillation Crude Product purification Workup & Distillation steam_distillation->purification Aqueous Mixture dcpk Dicyclopropyl Ketone purification->dcpk Final Product

Caption: Workflow for Dicyclopropyl Ketone Synthesis from γ-Butyrolactone.

Route 2: Synthesis from 1,7-Dichloro-4-heptanone

This method is essentially the final step of Route 1 and is a more direct approach if the starting dichloroketone is available.[1][5]

Experimental Protocol:

  • Cyclization: 1,7-Dichloro-4-heptanone is added to a solution of sodium hydroxide (e.g., 20% aqueous solution).[5]

  • Reaction: The mixture is stirred vigorously and heated under reflux for approximately 30 minutes.[5]

  • Isolation: The dicyclopropyl ketone product is isolated from the reaction mixture by steam distillation.[1][5]

  • Purification: The distillate is saturated with potassium carbonate to facilitate the separation of the organic layer. The aqueous layer is extracted with a suitable solvent like ether. The combined organic layers are dried and purified by distillation to afford dicyclopropyl ketone.[5]

Reaction Pathway for Route 2

Synthesis of Dicyclopropyl Ketone from 1,7-Dichloro-4-heptanone start 1,7-Dichloro-4-heptanone intermediate Intramolecular Cyclization (Double SN2) start->intermediate Heat, Reflux reagent Sodium Hydroxide (aq) reagent->intermediate product Dicyclopropyl Ketone intermediate->product

Caption: Synthesis from 1,7-Dichloro-4-heptanone.

Route 3: Grignard-Based Synthesis

A plausible and modular approach involves the coupling of a cyclopropyl Grignard reagent with an activated derivative of cyclopropanecarboxylic acid. This method offers flexibility in the synthesis of unsymmetrical dicyclopropyl ketones as well.

Proposed Experimental Workflow:

  • Preparation of Cyclopropylmagnesium Bromide: Cyclopropyl bromide is reacted with magnesium turnings in a dry ethereal solvent, such as THF or diethyl ether, under an inert atmosphere to form cyclopropylmagnesium bromide.[9][16]

  • Activation of Cyclopropanecarboxylic Acid: Cyclopropanecarboxylic acid is converted to a more reactive derivative, such as cyclopropanecarbonyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.[10]

  • Coupling Reaction: The cyclopropylmagnesium bromide solution is added slowly to a solution of cyclopropanecarbonyl chloride at low temperature. A copper catalyst may be employed to facilitate the coupling.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Conceptual Pathway for Grignard-Based Synthesis

Conceptual Grignard-Based Synthesis of Dicyclopropyl Ketone cluster_grignard Grignard Reagent Formation cluster_acid_chloride Acid Chloride Formation cpbr Cyclopropyl Bromide cpmgbr Cyclopropylmagnesium Bromide cpbr->cpmgbr Dry Ether mg Magnesium mg->cpmgbr coupling Coupling Reaction cpmgbr->coupling Nucleophile cpca Cyclopropanecarboxylic Acid cpccl Cyclopropanecarbonyl Chloride cpca->cpccl Heat socl2 Thionyl Chloride socl2->cpccl cpccl->coupling Electrophile dcpk Dicyclopropyl Ketone coupling->dcpk Workup & Purification

Caption: Grignard-Based Synthesis Pathway.

Alternative and Emerging Synthetic Strategies

While the above routes are well-established, other modern synthetic methods can be considered for the synthesis of dicyclopropyl ketone and its derivatives.

  • Kulinkovich Reaction: This reaction synthesizes cyclopropanols from esters and Grignard reagents, catalyzed by a titanium alkoxide.[17][18][19][20][21] While not a direct route to the ketone, the resulting dicyclopropyl carbinol could potentially be oxidized to dicyclopropyl ketone.

  • Simmons-Smith Reaction: This is a classic method for the cyclopropanation of alkenes using an organozinc carbenoid.[22][23][24][25][26] A potential, albeit lengthy, route could involve the cyclopropanation of a suitable diene precursor followed by functional group manipulations to yield the ketone.

  • Catalytic Methods: Recent advances in catalysis offer promising alternatives. These include enantioselective methods for producing chiral cyclopropyl ketones using catalysts based on cobalt, myoglobin, or nickel-aluminum bimetallic systems.[27][28][29][30] These methods are particularly valuable for the synthesis of optically active pharmaceutical intermediates.

Conclusion

The choice of synthetic route for dicyclopropyl ketone depends on several factors, including the availability of starting materials, desired scale of production, and the specific equipment and expertise available. The synthesis from γ-butyrolactone represents a reliable and well-documented method, while the route from 1,7-dichloro-4-heptanone offers a higher-yielding final step. The Grignard-based approach provides a more modular strategy. For specialized applications requiring high enantiopurity, modern catalytic methods are the most promising avenues. Researchers and process chemists should carefully evaluate these factors to select the most appropriate and efficient pathway for their needs.

References

Safety Operating Guide

Proper Disposal of Dicyclopropyl Ketone: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of chemical waste are critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of dicyclopropyl ketone, tailored for researchers, scientists, and drug development professionals. Due to its hazardous properties, dicyclopropyl ketone must be managed as a regulated hazardous waste in accordance with federal, state, and local regulations.[1][2]

Hazard Identification and Classification

Dicyclopropyl ketone is classified as a hazardous substance. It is crucial to understand its specific dangers before handling it for disposal. The compound is a flammable liquid and vapor, is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.

Summary of Hazard Information:

PropertyData
GHS Classification Flammable liquids (Category 3) Acute toxicity, Oral (Category 4) Skin irritation (Category 2) Serious eye damage (Category 1)
Hazard Statements H226: Flammable liquid and vapour.[1] H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.
Signal Word Danger
UN Number UN 1224 or UN 1993[1]
Proper Shipping Name KETONES, LIQUID, N.O.S. or FLAMMABLE LIQUID, N.O.S. (Dicyclopropyl ketone)[1]
Transport Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1][3]

Regulatory Framework

The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[2][4][5] These regulations provide a "cradle-to-grave" framework for managing hazardous waste.[2][4][6] States may also have their own specific, often more stringent, regulations that must be followed.[4][6][7] All personnel handling hazardous waste are required to be aware of these regulations to ensure compliance.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the methodology for the safe collection, storage, and disposal of dicyclopropyl ketone waste.

3.1. Personal Protective Equipment (PPE)

Before handling dicyclopropyl ketone for disposal, ensure the following minimum PPE is worn to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A lab coat or chemical-resistant apron to prevent skin contact.

  • Respiratory Protection: If working in an area with insufficient ventilation or when vapor generation is likely, use an appropriate gas mask or respirator.

3.2. Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Stream: Establish a dedicated waste stream for dicyclopropyl ketone. Do not mix it with other waste types, particularly incompatible materials like strong oxidizing agents or strong bases.[1][8]

  • Collect Waste: Collect all waste containing dicyclopropyl ketone, including residues, contaminated labware (e.g., pipette tips, wipes), and reaction byproducts, in a designated hazardous waste container.[9]

  • Separate Phases: Keep liquid waste separate from solid waste (e.g., contaminated gloves, paper towels).[9]

3.3. Waste Containerization and Labeling

  • Select Appropriate Containers: Use containers that are chemically compatible with ketones and are in good condition with secure, leak-proof lids.

  • Label Containers Clearly: All containers must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "Dicyclopropyl Ketone," and an accurate description of the hazards (e.g., "Flammable," "Toxic"). Follow your institution's specific labeling requirements.

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of flammable vapors.[1][8]

3.4. Temporary Storage

  • Designated Storage Area: Store sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][8]

  • Prevent Ignition: The storage area must be kept cool and away from all sources of ignition, such as heat, sparks, and open flames.[1][8] Use only explosion-proof equipment in the vicinity.[8]

  • Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills.

3.5. Final Disposal

  • Engage a Licensed Professional: The final disposal of dicyclopropyl ketone must be handled by a licensed and approved hazardous waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[10]

  • Follow Regulations: Ensure that the disposal process adheres to all federal, state, and local environmental regulations.[1] The waste disposal company will provide the necessary documentation, such as a hazardous waste manifest, to track the waste from your facility to its final destination.[6]

Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of dicyclopropyl ketone.

Dicyclopropyl_Ketone_Disposal cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection & Segregation cluster_storage Step 3: Containerization & Storage cluster_disposal Step 4: Final Disposal A Identify Hazards & Review SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated Container B->C D Segregate from Incompatible Chemicals C->D E Securely Seal Container D->E F Label Container: 'Hazardous Waste' + Chemical Name E->F G Store in Cool, Ventilated, Secure Area Away from Ignition Sources F->G H Arrange Pickup by Licensed Hazardous Waste Disposal Company G->H I Complete & Retain Waste Manifest Documents H->I

Caption: Workflow for the safe disposal of dicyclopropyl ketone.

References

Essential Safety and Operational Guide for Dicyclopropyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Dicyclopropyl ketone, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of key quantitative data for Dicyclopropyl ketone is presented below for easy reference. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.16 g/mol
Boiling Point 160-162 °C
Flash Point 39 °C (102.2 °F)
Specific Gravity 0.970 g/mL at 25 °C
Solubility Sparingly soluble in water
Appearance Colorless to light yellow liquid
Hazard Identification and Personal Protective Equipment (PPE)

Dicyclopropyl ketone is a flammable liquid and vapor that can cause skin and eye irritation.[1] Ingestion may be harmful.[2] The toxicological properties of this substance have not been fully investigated.[3] Therefore, appropriate PPE is mandatory to minimize exposure risks.

HazardRequired PPESpecifications and Recommendations
Eye/Face Contact Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
Skin Contact Chemical-resistant glovesButyl rubber gloves are recommended for handling ketones. Nitrile gloves offer poor protection and should be avoided.
Skin Contact Protective ClothingWear a fire/flame resistant and impervious lab coat or apron.
Inhalation RespiratorUse in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[3]

Operational Plan: Handling and Disposal

A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step operational plan outlines the procedures from preparation to final disposal.

Preparation and Handling:
  • Ensure adequate ventilation in the handling area, such as a certified chemical fume hood.

  • Inspect all PPE for integrity before use.

  • Ground and bond containers when transferring material to prevent static discharge.[3]

  • Use spark-proof tools and explosion-proof equipment .[3]

  • Avoid contact with skin and eyes.

  • Keep the compound away from heat, sparks, and open flames .[3][4]

In Case of a Spill:
  • Evacuate personnel to a safe area.

  • Remove all sources of ignition .[3]

  • Ventilate the area .

  • Wear appropriate PPE, including chemical-impermeable gloves and safety goggles.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3]

  • Collect the spilled material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal.[5]

Disposal Plan:

All waste materials, including contaminated PPE and absorbent materials, must be considered hazardous waste .

  • Collect waste in a designated, properly labeled, and sealed container .

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Dispose of the hazardous waste through a licensed disposal company , in accordance with all local, state, and federal regulations.[1][6]

Experimental Protocols

While specific experimental procedures will vary, the following provides a general methodology for the safe transfer of Dicyclopropyl ketone in a laboratory setting.

Objective: To safely transfer a measured volume of Dicyclopropyl ketone from a stock container to a reaction vessel.

Materials:

  • Dicyclopropyl ketone

  • Appropriate reaction vessel

  • Graduated cylinder or syringe

  • Inert gas source (e.g., nitrogen or argon), if required for the reaction

  • All required PPE

Procedure:

  • Work within a certified chemical fume hood.

  • Ensure all glassware is clean, dry, and free of contaminants.

  • Purge the reaction vessel with an inert gas if the subsequent reaction is air or moisture sensitive.

  • Carefully open the Dicyclopropyl ketone stock container.

  • Using a clean, dry graduated cylinder or syringe, measure the required volume of the ketone.

  • Slowly add the Dicyclopropyl ketone to the reaction vessel.

  • Securely close the stock container and the reaction vessel.

  • Clean any residual ketone from the graduated cylinder or syringe with an appropriate solvent, and collect the rinsate as hazardous waste.

Visualizations

The following diagrams illustrate key safety and procedural workflows for handling Dicyclopropyl ketone.

PPE_Hazard_Relationship cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment H1 Eye/Face Contact P1 Safety Goggles H1->P1 Protects Against H2 Skin Contact P2 Butyl Rubber Gloves H2->P2 Protects Against P3 Protective Clothing H2->P3 Protects Against H3 Inhalation P4 Respirator H3->P4 Protects Against

Caption: Relationship between hazards and recommended PPE.

Handling_Workflow start Start: Handling Dicyclopropyl Ketone prep 1. Preparation - Work in fume hood - Inspect PPE - Ground equipment start->prep transfer 2. Transfer - Use spark-proof tools - Measure required volume prep->transfer spill Spill Occurs? transfer->spill spill_response 3. Spill Response - Evacuate & Ventilate - Contain with absorbent spill->spill_response Yes disposal 4. Waste Disposal - Collect in labeled container - Dispose via licensed company spill->disposal No spill_response->disposal end End disposal->end

Caption: Step-by-step workflow for handling and disposal.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.